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Core Science & Biosynthesis

Foundational

meso-tetraphenylporphyrin synthesis from benzaldehyde and pyrrole

An In-depth Technical Guide to the Synthesis of meso-Tetraphenylporphyrin (TPP) from Benzaldehyde (B42025) and Pyrrole (B145914) Introduction Meso-tetraphenylporphyrin (H₂TPP or TPP) is a synthetic heterocyclic compound...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of meso-Tetraphenylporphyrin (TPP) from Benzaldehyde (B42025) and Pyrrole (B145914)

Introduction

Meso-tetraphenylporphyrin (H₂TPP or TPP) is a synthetic heterocyclic compound that serves as a fundamental building block in the field of porphyrin chemistry.[1] Due to its structural similarity to naturally occurring porphyrins like hemes and chlorophylls, its hydrophobic nature, and high symmetry, TPP is extensively studied and utilized in diverse applications, including catalysis, drug development, photosensitizers in photodynamic therapy, and as components in molecular electronics.[1][2]

The synthesis of TPP involves the acid-catalyzed condensation of four molecules of pyrrole with four molecules of benzaldehyde, followed by an oxidation step to form the stable, aromatic macrocycle. Over the years, several methods have been developed, each with distinct advantages concerning yield, purity, reaction conditions, and scalability. The foundational methods include the Rothemund reaction, the Adler-Longo method, and the Lindsey synthesis, with modern variations employing microwave irradiation and mechanochemistry to improve efficiency and align with green chemistry principles.[1][3][4] This guide provides a detailed overview of these key synthetic protocols, comparative quantitative data, and the underlying reaction mechanism.

Core Synthetic Methodologies

The synthesis of TPP from pyrrole and benzaldehyde is primarily achieved through a few well-established methods. The choice of method often depends on the desired yield, scale, and sensitivity of the reagents to harsh conditions.

  • Rothemund Reaction : First reported by Paul Rothemund in 1935, this method involves heating pyrrole and benzaldehyde in a sealed tube with pyridine (B92270) at high temperatures (e.g., 150-220 °C) for extended periods.[1][3][5] While historically significant, this method generally produces low yields (around 5%) and is rarely used today.[5][6]

  • Adler-Longo Method : A significant improvement, this method involves refluxing pyrrole and benzaldehyde in a high-boiling carboxylic acid, such as propionic acid (141 °C) or acetic acid, open to the atmosphere.[1][3] Atmospheric oxygen serves as the oxidant for the porphyrinogen (B1241876) intermediate. This one-pot procedure is convenient and reproducible, typically yielding 10-30% of crystalline TPP.[5][6][7]

  • Lindsey Synthesis : This two-step, one-flask approach is considered one of the most efficient methods, offering yields of 30-60%.[2][6][8] The reaction is first run at room temperature under high dilution in a chlorinated solvent (e.g., dichloromethane) with an acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·Et₂O) under an inert atmosphere.[1][6] This allows the reversible formation of the porphyrinogen intermediate to reach thermodynamic equilibrium.[8] A mild oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is then added to irreversibly oxidize the porphyrinogen to TPP.[6]

  • Microwave-Assisted Synthesis : This modern technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes.[9] The reaction of pyrrole and benzaldehyde can be carried out in a solvent like propionic acid or even on a solid support, often yielding quantitative results in as little as 10 minutes.[9][10]

  • Mechanochemical Synthesis : Aligning with green chemistry principles, this solvent-free method involves grinding the reactants (pyrrole, benzaldehyde, and an acid catalyst) in a ball mill.[6][11] The resulting solid intermediate is then oxidized, either in a separate step with an oxidant like DDQ or via a second grinding step, to produce TPP.[6]

Experimental Protocols

Protocol 1: Adler-Longo Method

This protocol is adapted from the simplified procedure reported by Adler et al.[7][12][13]

  • Setup : To a 3-liter round-bottom flask equipped with a reflux condenser, add 3 liters of reagent-grade propionic acid. Heat the acid to a gentle reflux.[7]

  • Reagent Addition : In a single portion, add 80 mL (0.8 mole) of benzaldehyde and 56 mL (0.8 mole) of freshly distilled pyrrole to the refluxing acid.[7]

  • Reaction : Continue to reflux the dark mixture for 30 minutes.[7][13]

  • Isolation : Cool the reaction mixture to room temperature. A purple crystalline precipitate will form.[13]

  • Purification : Collect the crystals by suction filtration. Wash the filter cake thoroughly with methanol, followed by a wash with hot water to remove residual acid.[7][13]

  • Drying : Air-dry the purple crystals, then dry them in a vacuum oven to yield approximately 25 g (20% yield) of TPP.[7] The crude product is about 97% TPP and 3% tetraphenylchlorin (a common byproduct).[7]

Protocol 2: Lindsey Synthesis (Two-Step, One-Flask)

This protocol is a representative example of the Lindsey method.

  • Setup : To a 2 L three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1 L of dry dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition : Add benzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) to the solvent. Purge the solution with nitrogen for 15 minutes.

  • Condensation : Add the acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·Et₂O (e.g., 0.1-1.0 equivalent), and stir the solution at room temperature in the dark under a nitrogen atmosphere for 1-2 hours. The reaction progress can be monitored by observing the consumption of benzaldehyde.

  • Oxidation : Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (7.5 mmol in CH₂Cl₂) and stir the reaction mixture in open air for an additional 1-2 hours.[6]

  • Workup : Neutralize the reaction with a few drops of triethylamine.[6] Pass the mixture through a short plug of neutral alumina (B75360) to remove polar impurities.

  • Purification : Remove the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel.[6]

Protocol 3: Microwave-Assisted Synthesis

This protocol is based on a microwave-assisted procedure using p-toluene sulfonic acid as a catalyst.[9]

  • Reagent Mixture : In a Pyrex bottle suitable for microwave synthesis, combine pyrrole (0.4 mL), benzaldehyde (0.53 mL), and p-toluene sulfonic acid (0.05 g).[9]

  • Microwave Irradiation : Place the vessel in a microwave oven and irradiate at 2-minute intervals for a total of 10 minutes.[9]

  • Isolation : After cooling, remove the catalyst by filtration.[9]

  • Purification : Wash the solid product thoroughly with ultrapure water and dry to obtain TPP. This method has been reported to achieve a quantitative yield.[9]

Quantitative Data Summary

The following table summarizes and compares the key parameters for the different TPP synthesis methods.

MethodCatalystSolventTemperatureTimeOxidantTypical Yield (%)
Rothemund (None/Acid)Pyridine150–220 °C24 h(None)~5%[5][6]
Adler-Longo (Self-catalyzed)Propionic Acid141 °C (Reflux)30 minAir (O₂)10–30%[3][6][7]
Lindsey TFA or BF₃·Et₂ODichloromethaneRoom Temp.2–4 hDDQ30–60%[2][6]
Microwave p-TSA(None/Prop. Acid)High10 min(Not specified)Quantitative[9]
Mechanochemical p-TSASolvent-freeRoom Temp.~20 min (grind)Air / DDQ~28%[6][11]

Reaction Mechanism and Purification

Reaction Mechanism

The formation of TPP proceeds through two main stages: the acid-catalyzed condensation to form a non-aromatic porphyrinogen intermediate, followed by oxidation to the final porphyrin.

  • Electrophilic Substitution : The reaction is initiated by the acid-catalyzed activation of benzaldehyde, which is then attacked by the electron-rich pyrrole ring. This forms a dipyrromethane precursor.

  • Chain Formation & Cyclization : This process repeats, leading to the formation of an open-chain polypyrromethane.[8] This linear tetrapyrrole then undergoes an intramolecular cyclization to form the key intermediate, 5,10,15,20-tetraphenylporphyrinogen. The porphyrinogen is a colorless, non-aromatic macrocycle.[1][8]

  • Oxidation : The porphyrinogen is unstable and is readily oxidized. This final step involves the removal of six hydrogen atoms (four from the pyrrole nitrogens and two from the meso-carbons) to create the fully conjugated, aromatic, and intensely colored tetraphenylporphyrin (B126558) macrocycle.[3] In the Adler-Longo method, atmospheric oxygen acts as the oxidant, while the Lindsey synthesis employs a stronger, more controlled oxidant like DDQ.[3][6]

Purification of Crude TPP

Crude TPP from synthesis often contains unreacted starting materials, linear polypyrrole oligomers, and a common reduced byproduct, tetraphenylchlorin (TPC).[7]

  • Chromatography : Column chromatography is a highly effective method for purification. A slurry of the crude product is loaded onto a silica gel or alumina column and eluted with a nonpolar solvent system (e.g., hexane/dichloromethane).[6][14][15] The faster-moving purple TPP band is collected, leaving impurities behind.

  • Recrystallization : TPP can be recrystallized from various solvents. A common technique is vapor diffusion, where a non-solvent (like hexane) is slowly diffused into a solution of the crude TPP in a good solvent (like chloroform), promoting the growth of pure crystals.[15]

  • Chemical Purification : A specific method for removing chlorin (B1196114) impurities involves treating the crude TPP mixture with an oxidant like DDQ.[16][17] The DDQ selectively oxidizes the chlorin to porphyrin, and the excess quinone can be easily removed by passing the solution through an alumina plug.[16]

Visualizations

Overall Reaction Scheme

G cluster_reactants Reactants cluster_product Product Pyrrole 4 Pyrrole TPP meso-Tetraphenylporphyrin (TPP) Pyrrole->TPP  Acid Catalyst (e.g., Propionic Acid, TFA)  Oxidant (e.g., O₂, DDQ) Benzaldehyde 4 Benzaldehyde Benzaldehyde->TPP  Acid Catalyst (e.g., Propionic Acid, TFA)  Oxidant (e.g., O₂, DDQ)

Caption: Overall synthesis of TPP from pyrrole and benzaldehyde.

Simplified TPP Synthesis Workflow (Adler-Longo)

G A Reflux Propionic Acid B Add Pyrrole & Benzaldehyde A->B C Reflux 30 min B->C D Cool to RT C->D E Filter Crystals D->E F Wash with MeOH & Water E->F G Dry Product (TPP) F->G

Caption: Experimental workflow for the Adler-Longo TPP synthesis.

TPP Reaction Mechanism Pathway

G R Pyrrole + Benzaldehyde I1 Dipyrromethane Intermediate R->I1 Acid-Catalyzed Condensation I2 Linear Tetrapyrrole I1->I2 Chain Elongation Pogen Tetraphenylporphyrinogen (Colorless Intermediate) I2->Pogen Intramolecular Cyclization P meso-Tetraphenylporphyrin (Purple Product) Pogen->P Oxidation (-6H⁺, -6e⁻)

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of meso-Tetraphenylporphyrin (H₂TPP)

For Researchers, Scientists, and Drug Development Professionals Abstract Meso-tetraphenylporphyrin (H₂TPP) is a synthetic, symmetrically substituted porphyrin that serves as a foundational molecule in a vast array of sci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-tetraphenylporphyrin (H₂TPP) is a synthetic, symmetrically substituted porphyrin that serves as a foundational molecule in a vast array of scientific disciplines, including medicinal chemistry, materials science, and photochemistry. Its structural similarity to naturally occurring porphyrins like heme and chlorophyll, combined with its relative ease of synthesis and stability, makes it an ideal model compound for studying porphyrin chemistry and a versatile building block for more complex molecular architectures. This technical guide provides a comprehensive overview of the core physical and chemical properties of H₂TPP, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes. This document is intended to be a valuable resource for researchers and professionals utilizing H₂TPP in their work.

Core Physical and Chemical Properties

H₂TPP is a dark purple, crystalline solid that is hydrophobic and generally soluble in nonpolar organic solvents such as chloroform, dichloromethane, and benzene.[1] It is largely insoluble in water.[2]

Table 1: General and Physical Properties of H₂TPP
PropertyValueReference(s)
IUPAC Name 5,10,15,20-Tetraphenylporphyrin[1]
Synonyms TPP, meso-Tetraphenylporphine[1][2]
CAS Number 917-23-7[1]
Chemical Formula C₄₄H₃₀N₄[1]
Molar Mass 614.74 g/mol [1]
Appearance Dark purple crystalline powder[1][3]
Melting Point >300 °C[2]
Decomposition Temp. 671 K (398 °C)[4]
Enthalpy of Melting (ΔfusHm) 44 kJ·mol⁻¹[4]
Symmetry Group D₂h[4]

Spectroscopic Properties

The electronic absorption and emission spectra of H₂TPP are among its most characteristic features, dominated by the extended π-conjugated system of the porphyrin macrocycle.

UV-Visible Absorption Spectroscopy

H₂TPP exhibits a strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorptions in the visible region, known as the Q-bands.[1][5] This spectral pattern is characteristic of free-base porphyrins and is explained by Gouterman's four-orbital model.

Table 2: UV-Visible Absorption Data for H₂TPP
SolventSoret Band (λₘₐₓ, nm)log ε (M⁻¹cm⁻¹)Q-Bands (λₘₐₓ, nm)log ε (M⁻¹cm⁻¹)Reference(s)
Toluene (B28343) 4195.65515, 550, 593, 649-[1][6]
CH₂Cl₂ 4175.79513, 548, 590, 6454.58, 4.38, 4.30, 4.29[4]
Chloroform 419-515, 550, 590, 645-[5]

Note: ε (molar absorptivity) values can vary slightly depending on the solvent and measurement conditions.

Fluorescence Spectroscopy

When excited, H₂TPP emits red fluorescence with two main emission bands. The fluorescence quantum yield is a measure of the efficiency of this emission process.

Table 3: Fluorescence Emission Data for H₂TPP
SolventExcitation λ (nm)Emission Bands (λₘₐₓ, nm)Quantum Yield (Φf)Reference(s)
Toluene ~420649, 7170.11[1][6]
Benzene ~420652, 7160.11-
PMMA film 417~650, ~715-[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetric nature of H₂TPP results in a relatively simple ¹H NMR spectrum, which is highly characteristic due to the large ring current effect of the aromatic porphyrin core.

Table 4: ¹H and ¹³C NMR Chemical Shift Data for H₂TPP in CDCl₃
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference(s)
NH (Pyrrole) -2.77 (s, 2H)-[4]
β-H (Pyrrole) 8.90 (s, 8H)131.5[4]
ortho-H (Phenyl) 8.26-8.27 (d, 8H)134.60[4]
meta/para-H (Phenyl) 7.77-7.84 (m, 12H)126.73 (meta), 127.75 (para)[4]
meso-C (Phenyl-C) -120.18[4]
ipso-C (Phenyl) -142.20[4]

Electrochemical Properties

The electrochemical behavior of H₂TPP is characterized by reversible oxidation and reduction processes centered on the porphyrin π-system. These properties are crucial for its application in areas like catalysis, sensors, and redox flow batteries.

Table 5: Electrochemical Data for H₂TPP
ProcessE₁/₂ (V vs. Fc/Fc⁺)Solvent/ElectrolyteMethodReference(s)
First Oxidation +1.06PhCN / TBAPF₆Cyclic Voltammetry[1]
Second Oxidation +1.38CH₂Cl₂ / TBAPF₆Cyclic Voltammetry-
First Reduction -1.25CH₂Cl₂ / TBAPF₆Cyclic Voltammetry-
Second Reduction -1.63CH₂Cl₂ / TBAPF₆Cyclic Voltammetry-

Note: Redox potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality H₂TPP and for its characterization.

Synthesis of H₂TPP (Lindsey Synthesis)

This method is one of the most common and efficient for producing meso-substituted porphyrins.[4] It involves a two-step, one-pot reaction: the acid-catalyzed condensation of pyrrole (B145914) and benzaldehyde (B42025) to form the porphyrinogen (B1241876) intermediate, followed by its oxidation to H₂TPP.

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

  • Triethylamine (TEA)

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Condensation: To a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a large volume of anhydrous DCM. Add benzaldehyde (1 equivalent) and pyrrole (1 equivalent). Stir the solution vigorously.

  • Catalysis: Slowly add the acid catalyst (e.g., 0.1 equivalents of TFA or BF₃·OEt₂) to the solution. The reaction mixture will darken. Allow the reaction to stir at room temperature in the dark for 1-2 hours.

  • Oxidation: Add the oxidizing agent (e.g., 0.75 equivalents of DDQ) to the reaction mixture. The solution should turn a deep purple/black color. Stir for an additional 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a small amount of triethylamine.

  • Purification:

    • Filter the reaction mixture through a short plug of silica gel to remove baseline impurities.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel, typically eluting with a nonpolar solvent system like hexane/DCM.

    • Recrystallize the purified porphyrin from a solvent mixture such as DCM/methanol to obtain fine, purple crystals.

Characterization by UV-Visible Spectroscopy

Protocol:

  • Prepare a stock solution of H₂TPP of known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., toluene or CH₂Cl₂).

  • Perform serial dilutions to prepare a solution with an absorbance in the range of 0.8-1.2 at the Soret band maximum (~419 nm).

  • Use a calibrated dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

  • Scan the sample from approximately 350 nm to 700 nm.

  • Identify the λₘₐₓ of the Soret band and the four Q-bands.

  • To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Key Processes and Workflows

Visualizing complex processes is essential for understanding the synthesis and application of H₂TPP.

Synthesis and Purification Workflow

The following diagram illustrates the major steps in the Lindsey synthesis and subsequent purification of H₂TPP.

Synthesis_Workflow reagent reagent process process product product intermediate intermediate Pyrrole Pyrrole Condensation Condensation Pyrrole->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation DCM DCM (Solvent) DCM->Condensation Catalyst Acid Catalyst (TFA or BF₃·OEt₂) Catalyst->Condensation Porphyrinogen Porphyrinogen (unstable intermediate) Condensation->Porphyrinogen Oxidation Oxidation Porphyrinogen->Oxidation Oxidant Oxidant (DDQ) Oxidant->Oxidation Crude_H2TPP Crude H₂TPP Solution Oxidation->Crude_H2TPP Chromatography Column Chromatography Crude_H2TPP->Chromatography Pure_H2TPP_Sol Pure H₂TPP Solution Chromatography->Pure_H2TPP_Sol Recrystallization Recrystallization Pure_H2TPP_Sol->Recrystallization Final_Product Pure Crystalline H₂TPP Recrystallization->Final_Product PDT_Mechanism cluster_photo Photophysical & Photochemical Events cluster_energy_transfer cluster_bio Cellular Response to Oxidative Stress molecule molecule process process species species outcome outcome pathway pathway H2TPP_S0 H₂TPP (S₀) H2TPP_S1 H₂TPP (S₁) (Singlet Excited State) H2TPP_S0->H2TPP_S1 Light Light (hν) Light->H2TPP_S0 Absorption H2TPP_T1 H₂TPP (T₁) (Triplet Excited State) H2TPP_S1->H2TPP_T1 Intersystem Crossing H2TPP_T1->H2TPP_S0 Energy Transfer O2 ³O₂ (Ground State Oxygen) ROS ¹O₂ (Singlet Oxygen) H2TPP_T1->ROS Type II Reaction Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Oxidizes Biomolecules Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis triggers Necrosis Necrosis (Uncontrolled Cell Death) Damage->Necrosis triggers Autophagy Autophagy (Self-degradation) Damage->Autophagy triggers Survival Cell Survival Pathways (e.g., NF-κB, HIF-1α, AP-1) Damage->Survival activates CellDeath Tumor Cell Death Apoptosis->CellDeath Necrosis->CellDeath Autophagy->CellDeath can lead to Survival->CellDeath inhibits

References

Foundational

Unveiling the Electronic Fingerprint: A Technical Guide to the UV-Vis Absorption Spectrum of Tetraphenylporphyrin in Chloroform

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of tetraphenylporphyrin (B126558) (TPP) in chloro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of tetraphenylporphyrin (B126558) (TPP) in chloroform (B151607). Porphyrins and their derivatives are pivotal in diverse scientific fields, from photodynamic therapy to catalysis, making a thorough understanding of their spectroscopic properties essential. This document offers a detailed examination of TPP's characteristic spectral features, a comprehensive experimental protocol for its measurement, and a visualization of the underlying electronic transitions.

Core Spectroscopic Data

The UV-Vis absorption spectrum of tetraphenylporphyrin is defined by two primary features: the intensely absorbing Soret band and the weaker Q-bands in the visible region. These bands arise from π-π* electronic transitions within the porphyrin macrocycle.[1] The Soret band, also known as the B band, is located in the near-UV region and is characteristic of the porphyrin core.[1] The Q-bands, appearing at longer wavelengths, are sensitive to the molecule's symmetry.[1]

The following table summarizes the quantitative spectral data for tetraphenylporphyrin dissolved in chloroform, including the peak absorption wavelengths (λmax) and, where available, the molar absorptivity coefficients (ε).

Bandλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)TransitionReference
Soret (B)~416-420~370,000 - 470,000S₀ → S₂[2][3]
Q-band I~515~18,900S₀ → S₁[2][3]
Q-band II~547-550Not specifiedS₀ → S₁[2][4]
Q-band III~593-596Not specifiedS₀ → S₁[2][4]
Q-band IV~649-656Not specifiedS₀ → S₁[2][4]

Note: The exact λmax and ε values can be influenced by solvent purity and solute concentration.

Experimental Protocol: Measurement of UV-Vis Absorption Spectrum

This section details the methodology for obtaining the UV-Vis absorption spectrum of tetraphenylporphyrin in chloroform.

Materials and Equipment:

  • Tetraphenylporphyrin (H₂TPP)

  • Chloroform (CHCl₃), spectroscopic grade

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of TPP and dissolve it in spectroscopic grade chloroform in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M. The intense Soret band may require more dilute solutions for accurate measurement.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range for the scan, typically from 350 nm to 750 nm, to cover both the Soret and Q-band regions.

  • Baseline Correction: Fill a quartz cuvette with the blank solvent (chloroform). Place it in both the sample and reference holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the TPP solution to be measured, then fill the cuvette with the solution.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the spectral scan.

  • Data Acquisition and Analysis:

    • Record the absorbance spectrum.

    • Identify the wavelengths of maximum absorbance (λmax) for the Soret band and the four Q-bands.

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizing the Process and Principles

To further elucidate the experimental process and the fundamental principles governing the UV-Vis spectrum of TPP, the following diagrams are provided.

G Experimental Workflow for UV-Vis Spectroscopy of TPP cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare TPP Stock Solution in Chloroform prep_work Prepare Diluted Working Solutions prep_stock->prep_work baseline Perform Baseline Correction with Chloroform prep_work->baseline measure Measure Absorbance Spectrum of TPP Solution baseline->measure identify_peaks Identify λmax for Soret and Q-bands measure->identify_peaks calc_epsilon Calculate Molar Absorptivity (ε) (Optional) identify_peaks->calc_epsilon

Experimental Workflow for UV-Vis Spectroscopy of TPP

The characteristic absorption spectrum of tetraphenylporphyrin is a direct consequence of electronic transitions between molecular orbitals. The Gouterman's four-orbital model provides a foundational understanding of these transitions.[5] The highest occupied molecular orbitals (HOMO), a₁u and a₂u, are very close in energy, as are the lowest unoccupied molecular orbitals (LUMO), which are a degenerate pair of e_g orbitals.[5]

G Electronic Transitions in Tetraphenylporphyrin S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Q-bands (~500-700 nm) Weakly Allowed S2 S₂ (Excited State) S0->S2 Soret Band (~400-450 nm) Strongly Allowed

Electronic Transitions in Tetraphenylporphyrin

The transition from the ground state (S₀) to the second excited state (S₂) is strongly allowed, giving rise to the intense Soret band.[6][7] Conversely, the transition from the ground state to the first excited state (S₁) is formally forbidden and thus results in the much weaker Q-bands.[6][7] The four distinct Q-bands observed in free-base porphyrins like H₂TPP are a result of vibrational fine structure and the D₂h symmetry of the molecule.[1] Upon metallation, the symmetry increases to D₄h, which simplifies the Q-band spectrum to typically two bands.[1]

References

Exploratory

An In-depth Technical Guide to Soret and Q-bands in Tetraphenylporphyrin Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Soret and Q-bands in the electronic absorption spectra of tetraphenylporphyrin (B126558) (TPP)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Soret and Q-bands in the electronic absorption spectra of tetraphenylporphyrin (B126558) (TPP). It delves into the theoretical underpinnings of these characteristic bands, offers detailed experimental protocols for their measurement, and explores the influence of various environmental factors on their spectral properties. This document is intended to serve as a valuable resource for researchers and professionals working with porphyrins in diverse fields, including but not limited to drug development, materials science, and photochemistry.

Theoretical Foundation: Gouterman's Four-Orbital Model

The electronic absorption spectrum of tetraphenylporphyrin, like other porphyrins, is dominated by two main features in the ultraviolet-visible (UV-Vis) region: an extremely intense band known as the Soret band (or B-band) and a series of weaker absorptions at longer wavelengths called the Q-bands .[1][2] The origin of these bands is elegantly explained by Gouterman's four-orbital model, which focuses on the π-π* electronic transitions within the highly conjugated porphyrin macrocycle.[3][4][5]

According to this model, the characteristic spectrum arises from transitions between two highest occupied molecular orbitals (HOMOs), designated as a1u and a2u, and two degenerate lowest unoccupied molecular orbitals (LUMOs), labeled eg.[3][4][6] The near-degeneracy of the HOMOs and the degeneracy of the LUMOs lead to configuration interaction, resulting in two major excited states.

The transition to the second excited state (S0 → S2) is strongly allowed, giving rise to the intense Soret band typically observed in the 400-450 nm region.[1][7][8] In contrast, the transition to the first excited state (S0 → S1) is quasi-forbidden, resulting in the significantly weaker Q-bands that appear in the 500-700 nm range.[1][7][9] In free-base porphyrins like TPP, the D2h symmetry, caused by the two inner hydrogen atoms, lifts the degeneracy of the LUMOs, leading to the appearance of four distinct Q-bands.[5][9] Upon metalation, the symmetry increases to D4h, and the number of Q-bands typically reduces to two.[5][10]

Gouterman_Model Electronic transitions in TPP based on Gouterman's model. a1u a₁ᵤ (HOMO-1) eg e₉ (LUMO) s2 S₂ State a1u->s2 ΔE (Soret band) (allowed) a2u a₂ᵤ (HOMO) s1 S₁ State a2u->s1 ΔE (Q-bands) (quasi-forbidden)

Gouterman's Four-Orbital Model for Porphyrin Electronic Transitions.

Quantitative Spectral Data

The precise positions (λmax) and intensities (molar extinction coefficient, ε) of the Soret and Q-bands are sensitive to the molecular environment. Below is a summary of reported spectral data for tetraphenylporphyrin and its derivatives in various solvents.

CompoundSolventSoret Band (λmax, nm)Soret Band (ε, M-1cm-1)Q-Bands (λmax, nm)Q-Bands (ε, M-1cm-1)Reference(s)
H2TPPToluene419470,000515, 550, 593, 64918,900 (at 515 nm)[11][12]
H2TPPDichloromethane~420-517, 553, 592, 648-[13][14]
H2TPPCyclohexane (B81311)419---[12]
ZnTPPToluene422.8574,000550, 590-[15]
ZnTPPChloroform-600,000--[15]
N-Confused TPPCyclohexane436208,930 (log ε = 5.32)540, 581, 665, 724-[1]
N-Confused TPPDMSO444158,489 (log ε = 5.20)556, 596, 645, 699-[1]

Experimental Protocols for UV-Vis Spectroscopy of Tetraphenylporphyrin

Accurate and reproducible measurement of the Soret and Q-bands requires careful experimental technique. The following protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of TPP.

3.1. Materials and Reagents

  • Tetraphenylporphyrin (H2TPP) or its desired derivative

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene, dimethylformamide)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

3.2. Preparation of Stock Solution

  • Accurately weigh a small amount of TPP (e.g., 1-2 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of approximately 10-4 to 10-3 M.

  • Ensure complete dissolution, using sonication if necessary. TPP is generally soluble in chlorinated solvents and aromatic hydrocarbons.

3.3. Preparation of Working Solutions

  • Perform serial dilutions of the stock solution to prepare working solutions with concentrations in the micromolar range (e.g., 10-6 M to 10-5 M).[8][14] The optimal concentration will result in a Soret band absorbance maximum between 1.0 and 1.5 AU to ensure a good signal-to-noise ratio while remaining within the linear range of the spectrophotometer.

3.4. Spectroscopic Measurement

  • Set the spectrophotometer to scan a wavelength range that encompasses both the Soret and Q-bands, typically from 350 nm to 750 nm.

  • Use the pure solvent to record a baseline correction.

  • Fill a clean quartz cuvette with the TPP working solution and place it in the sample holder of the spectrophotometer.

  • Acquire the absorption spectrum.

  • Record the wavelengths of maximum absorbance (λmax) for the Soret band and all visible Q-bands.

  • Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental_Workflow Experimental workflow for TPP UV-Vis spectroscopy. cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh TPP dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Solution) dissolve->dilute baseline Baseline Correction (Pure Solvent) dilute->baseline measure Acquire Spectrum baseline->measure identify Identify λmax (Soret & Q-bands) measure->identify calculate Calculate ε identify->calculate

A typical experimental workflow for UV-Vis spectroscopy of TPP.

Factors Influencing Soret and Q-Bands

The spectral characteristics of TPP are not static and can be significantly altered by various factors. Understanding these influences is crucial for interpreting spectra and for the rational design of porphyrin-based systems.

4.1. Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent can influence the positions and intensities of the Soret and Q-bands.[1][2][16] For instance, in N-confused tetraphenylporphyrin, a shift in the Soret band maximum from 436 nm in cyclohexane to 444 nm in DMSO has been observed, correlating with solvent polarity and hydrogen bond accepting ability.[1] These solvatochromic shifts arise from differential stabilization of the ground and excited states by the solvent molecules.

4.2. pH and Protonation

The protonation state of the inner nitrogen atoms of the porphyrin core has a profound effect on the electronic spectrum. Addition of a strong acid leads to the formation of the dication (H4TPP2+), which results in a red-shift and often a broadening or splitting of the Soret band.[2][17] The symmetry of the molecule changes upon protonation, which also alters the appearance of the Q-bands, typically leading to a reduction in their number and an increase in the intensity of the longest wavelength Q-band.[2] This phenomenon is sometimes referred to as a "hyperporphyrin" effect, characterized by significant red-shifts in the absorption bands.[17][18]

4.3. Metalation

The introduction of a metal ion into the porphyrin core generally leads to a simplification of the Q-band region due to an increase in molecular symmetry from D2h to D4h.[5][10] The specific metal ion can also influence the positions of the Soret and Q-bands. The nature of the metal can introduce new electronic transitions, such as metal-to-ligand or ligand-to-metal charge transfer bands, which can overlap with or perturb the π-π* transitions of the porphyrin macrocycle.[3][4]

4.4. Aggregation

At higher concentrations, TPP molecules can form aggregates, which leads to changes in the absorption spectrum.[19] Depending on the geometry of the aggregate (e.g., J-aggregates or H-aggregates), the Soret band may be red-shifted or blue-shifted, respectively, and often broadened. It is therefore crucial to work at concentrations where the monomeric species predominates to obtain spectra representative of the isolated molecule.[19]

Conclusion

The Soret and Q-bands are the defining features of the electronic spectrum of tetraphenylporphyrin, providing a window into its electronic structure. A thorough understanding of their theoretical origins, coupled with meticulous experimental technique, is paramount for researchers and professionals in fields that utilize these fascinating molecules. The sensitivity of these bands to the molecular environment makes UV-Vis spectroscopy a powerful tool for probing the interactions of porphyrins and for the characterization of novel porphyrin-based materials and therapeutics.

References

Foundational

An In-depth Technical Guide to the Fluorescence Quantum Yield of 5,10,15,20-tetraphenylporphyrin

Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the fluorescence quantum yield of 5,10,15,20-tetraphenylporphyrin (TPP), a widely studied s...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 5,10,15,20-tetraphenylporphyrin (TPP), a widely studied synthetic porphyrin. The document details quantitative data, experimental methodologies for fluorescence quantum yield determination, and visual representations of key processes.

Introduction to 5,10,15,20-tetraphenylporphyrin (TPP)

5,10,15,20-tetraphenylporphyrin (TPP) is a synthetic heterocyclic compound that serves as a fundamental model for naturally occurring porphyrins.[1] Its symmetrical structure and hydrophobic nature make it an ideal candidate for systematic studies of porphyrin photophysics.[1] TPP exhibits a strong Soret absorption band around 419 nm and four weaker Q-bands between 500 and 700 nm.[1][2] Upon excitation, it emits red fluorescence, typically with maxima around 649 nm and 717 nm.[1] The fluorescence quantum yield is a critical parameter that quantifies the efficiency of this emission process and is essential for applications such as photodynamic therapy (PDT), fluorescence imaging, and single-molecule electronics.[1]

Quantitative Data: Fluorescence Quantum Yield of TPP and its Derivatives

The fluorescence quantum yield (Φf) of TPP and its derivatives is highly dependent on the solvent, the presence of a central metal ion, and the nature of peripheral substituents. The following table summarizes reported Φf values under various experimental conditions.

CompoundSolventQuantum Yield (Φf)Standard UsedExcitation Wavelength (nm)Reference
H₂TPP Toluene0.11-514[3]
H₂TPP Chloroform0.11--[4]
H₂TPP DMF0.11-601[5]
H₂TPP Dichloromethane0.11--
H₂TPP Benzene~0.10--[6]
ZnTPP Ethanol1.84 x 10⁻³ (S₂-S₀)Quinine (B1679958) sulfate (B86663)415[7]
ZnTPP Toluene (Ar-purged)0.030--[8]
ZnTPP Toluene (in air)0.029--[8]
5,10,15,20-tetrakis(4-ethylphenyl)porphyrin (TEtPP) DMF0.12 ± 0.04H₂TPP (Φf = 0.64 in DMF for ΦΔ)-[9]
5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin (TTFMPP) Chloroform0.08TPP in CHCl₃ (Φf = 0.11)419[4]

Note: The quantum yield of TPP is often cited as a standard reference value in the literature for determining the quantum yields of other compounds.[4][5][8][10]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative method is most commonly employed for determining the fluorescence quantum yield of TPP. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

3.1. Materials and Instrumentation

  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • 5,10,15,20-tetraphenylporphyrin (TPP): The sample of interest.

  • Standard: A compound with a known and stable fluorescence quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or another well-characterized porphyrin.[7]

  • Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable. Toluene, chloroform, or DMF are common choices for TPP.

3.2. Detailed Methodology

  • Preparation of Stock Solutions: Prepare stock solutions of both the TPP sample and the standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3][11] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength at which both the sample and the standard absorb light.

    • Record the corrected fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[12]

    • Record the fluorescence spectrum of a solvent blank to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This should yield a linear relationship.

    • Determine the gradient of the straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

    • Calculate the fluorescence quantum yield of the sample (Φfₓ) using the following equation:[11]

      Φfₓ = Φfₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φfₛₜ is the fluorescence quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizations

4.1. Experimental Workflow for Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Record Fluorescence Spectra (Corrected) C->D E Integrate Emission Spectra F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradients (Sample & Standard) F->G H Calculate Quantum Yield (Φf) G->H

Caption: Workflow for the comparative method of fluorescence quantum yield determination.

4.2. Simplified Mechanism of TPP in Photodynamic Therapy (PDT)

Caption: Simplified Jablonski diagram illustrating the role of TPP in PDT.

Factors Influencing the Fluorescence Quantum Yield of TPP

Several factors can significantly alter the fluorescence quantum yield of TPP:

  • Solvent Polarity and Viscosity: The solvent environment can affect the rates of radiative and non-radiative decay pathways.

  • Central Metal Ion: The insertion of a metal ion into the porphyrin core has a profound effect. Diamagnetic metals like Zn²⁺ can maintain fluorescence, although often with a different yield compared to the free base. Paramagnetic metals or heavy atoms often quench fluorescence and promote intersystem crossing to the triplet state, which is beneficial for PDT.[13]

  • Peripheral Substituents: Electron-donating or electron-withdrawing groups on the phenyl rings can modify the electronic structure of the porphyrin, thereby influencing its photophysical properties.

  • Aggregation: At high concentrations, TPP molecules can aggregate, which typically leads to fluorescence quenching. This is why measurements are performed in dilute solutions.[4]

  • Temperature and Oxygen: Temperature can affect non-radiative decay rates. Dissolved oxygen can quench the excited singlet state, although its primary role is in quenching the triplet state.

Conclusion

5,10,15,20-tetraphenylporphyrin is a cornerstone molecule in the study of photochemistry and photobiology. Its fluorescence quantum yield is a key parameter that dictates its suitability for various applications. A thorough understanding of its photophysical properties and the factors that influence them is crucial for the rational design of new porphyrin-based materials and therapies. The standardized value of approximately 0.11 in common organic solvents serves as a vital benchmark for photophysical studies. Accurate determination of this value requires careful experimental design, particularly in controlling concentration to prevent aggregation and using reliable, well-characterized standards.

References

Exploratory

Unveiling the Core: A Technical Guide to the Molecular Structure and Symmetry of TPP (D2h) versus TPP2- (D4h)

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the fundamental structural and symmetrical differences between tetraphenylporphyrin (B126558) (TPP) in its neutral st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental structural and symmetrical differences between tetraphenylporphyrin (B126558) (TPP) in its neutral state (H2TPP) and its dianionic form (TPP2-). Understanding these differences is crucial for applications in drug development, catalysis, and materials science, where the porphyrin's conformation and electronic properties dictate its function. This document provides a comprehensive overview of the D2h symmetry of neutral TPP and the higher D4h symmetry of its dianion, supported by quantitative structural data, detailed experimental protocols, and visual representations of the underlying molecular logic.

Introduction: The Significance of Porphyrin Symmetry

Tetraphenylporphyrin (TPP) is a synthetic porphyrin that serves as a versatile molecular scaffold.[1][2] Its planar, aromatic macrocycle can coordinate with a wide variety of metal ions and can be chemically modified at its peripheral positions. The symmetry of the porphyrin core is a key determinant of its electronic and photophysical properties. In its neutral, free-base form (H2TPP), the presence of two inner hydrogen atoms on opposing pyrrole (B145914) nitrogen atoms reduces the overall symmetry of the molecule.[1][2] Upon deprotonation to form the TPP2- dianion, the removal of these hydrogens leads to a more symmetrical electronic distribution and a corresponding change in the molecular point group.[1][2] This transition from D2h to D4h symmetry has profound implications for the molecule's spectroscopic signatures and its behavior in chemical reactions.

Molecular Structure and Symmetry Transformation

The change in symmetry from TPP (H2TPP) to TPP2- is a direct consequence of the deprotonation of the two pyrrole nitrogens.

TPP (H2TPP): A Saddle-Shaped Structure with D2h Symmetry

In its neutral state, the TPP macrocycle is not perfectly planar. The steric hindrance between the four meso-phenyl groups and the β-pyrrolic hydrogen atoms, coupled with the presence of the two inner N-H protons, forces the porphyrin core into a distorted, saddle-shaped conformation. This distortion lowers the symmetry of the molecule to the D2h point group. The two pyrrole rings bearing protons are tilted in one direction, while the two unprotonated pyrrole rings are tilted in the opposite direction.

TPP2-: A Planar Structure with D4h Symmetry

Upon removal of the two inner protons to form the TPP2- dianion, the electrostatic repulsion between the four equivalent, negatively charged nitrogen atoms favors a more symmetrical, planar conformation of the porphyrin core.[1][2] This planar arrangement, combined with the four-fold rotational symmetry of the meso-phenyl substituents, results in an increase in symmetry to the D4h point group.[1][2] This higher symmetry is reflected in its simplified spectroscopic properties, particularly in its UV-visible and NMR spectra.

The following diagram illustrates the logical flow from the neutral TPP to its dianion and the corresponding change in symmetry.

G Symmetry Transformation of TPP TPP TPP (H2TPP) D2h Symmetry Deprotonation Deprotonation (-2H+) TPP->Deprotonation Removal of inner protons TPP2_ TPP2- D4h Symmetry Deprotonation->TPP2_ Planarization of core

Caption: Transformation from TPP to TPP2- and the change in symmetry.

Quantitative Structural Data

The structural changes accompanying the TPP to TPP2- transformation can be quantified by comparing key bond lengths and angles obtained from X-ray crystallographic studies. The following tables summarize these parameters.

Bond Lengths (Å) in TPP (D2h)
Bond Length (Å)
N-Cα (protonated pyrrole)1.375
N-Cα (unprotonated pyrrole)1.365
Cα-Cβ1.438
Cβ-Cβ1.345
Cα-Cm1.398
Bond Angles (°) in TPP (D2h)
Angle Degree (°)
Cα-N-Cα (protonated pyrrole)108.5
Cα-N-Cα (unprotonated pyrrole)110.2
N-Cα-Cβ125.1
N-Cα-Cm124.7
Cα-Cm-Cα'126.3
Bond Lengths (Å) in TPP2- (D4h)
Bond Length (Å)
N-Cα1.370
Cα-Cβ1.440
Cβ-Cβ1.350
Cα-Cm1.400
Bond Angles (°) in TPP2- (D4h)
Angle Degree (°)
Cα-N-Cα109.5
N-Cα-Cβ125.0
N-Cα-Cm125.5
Cα-Cm-Cα'127.0

Note: The values presented are averaged from various crystallographic studies and may vary slightly depending on the crystal packing and counter-ions in the case of TPP2-.

Experimental Protocols

The characterization of TPP and TPP2- relies on a combination of synthesis and analytical techniques.

Synthesis of Tetraphenylporphyrin (TPP)

A common method for the synthesis of TPP is the Lindsey condensation, which offers higher yields compared to the original Rothemund method.[1]

Lindsey Synthesis of TPP:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve freshly distilled pyrrole and benzaldehyde (B42025) in a 1:1 molar ratio in dichloromethane (B109758) (CH2Cl2) at a concentration of approximately 10 mM.

  • Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2), to the solution.

  • Condensation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a designated period, typically 1-2 hours, to form the porphyrinogen (B1241876) intermediate.

  • Oxidation: Introduce an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, to the reaction mixture and continue stirring for another 1-2 hours to oxidize the porphyrinogen to the porphyrin.

  • Purification: Neutralize the reaction mixture with a base (e.g., triethylamine), remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel or alumina (B75360) using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).

Synthesis of the Tetraphenylporphyrin Dianion (TPP2-)

The TPP2- dianion is typically generated in situ for spectroscopic studies or isolated as a salt with suitable counter-ions.

In situ Generation of TPP2- for Spectroscopic Analysis:

  • Dissolve a small amount of purified TPP in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) in an NMR tube or a UV-Vis cuvette under an inert atmosphere.

  • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in excess.

  • The solution will typically undergo a distinct color change, indicating the formation of the dianion. The spectroscopic measurements can then be performed directly on this solution.

Single-Crystal X-ray Diffraction (SC-XRD)

Obtaining a high-quality crystal is the most critical and often the most challenging step in determining the molecular structure by X-ray diffraction.[3]

Experimental Workflow for SC-XRD:

G Single-Crystal X-ray Diffraction Workflow Crystal Crystal Growth (e.g., slow evaporation, vapor diffusion) Mounting Crystal Mounting (on a goniometer head) Crystal->Mounting Data_Collection Data Collection (X-ray diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration, scaling, and merging) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., direct methods, Patterson function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-squares refinement) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction.

Protocol Details:

  • Crystal Growth: Grow single crystals of TPP or a salt of TPP2- by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. Common solvent systems for TPP include chloroform/methanol or dichloromethane/hexane.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable adhesive or cryoprotectant.[4]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] Collect a series of diffraction images by rotating the crystal in the X-ray beam.[5]

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities, and then scale and merge the data from different images.

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build an atomic model into the electron density and refine the atomic positions and thermal parameters using least-squares methods until the calculated and observed diffraction patterns match.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the symmetry and electronic structure of porphyrins in solution.

Experimental Parameters for 1H NMR:

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl3 for TPP, DMSO-d6 for TPP2- salts).

  • Concentration: Typically 1-10 mg of the sample in 0.5-0.7 mL of solvent.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Key Observations for TPP (H2TPP): The 1H NMR spectrum of TPP in CDCl3 at room temperature typically shows a sharp singlet for the eight β-pyrrolic protons around 8.8 ppm, multiplets for the ortho-, meta-, and para-protons of the phenyl groups between 7.7 and 8.2 ppm, and a broad singlet for the two inner N-H protons in the upfield region around -2.8 ppm due to the diamagnetic ring current of the aromatic macrocycle.

  • Key Observations for TPP2-: The 1H NMR spectrum of the TPP2- dianion will show a simplification of the signals due to the higher D4h symmetry. The eight β-pyrrolic protons will appear as a sharp singlet, and the phenyl proton signals will also be simplified. The upfield N-H signal will be absent.

Conclusion

The transformation of tetraphenylporphyrin from its neutral D2h form to its dianionic D4h form represents a fundamental change in molecular structure and symmetry. This transition from a saddle-distorted macrocycle to a planar one is driven by the deprotonation of the inner nitrogen atoms. The resulting increase in symmetry has significant consequences for the molecule's electronic properties, which are critical for its diverse applications. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working with these important molecules, enabling a deeper understanding and facilitating further innovation in the fields of medicine, chemistry, and materials science.

References

Foundational

Solubility of Tetraphenylporphyrin in Nonpolar Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of tetraphenylporphyrin (B126558) (TPP) in various nonpolar organic solvents. Under...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraphenylporphyrin (B126558) (TPP) in various nonpolar organic solvents. Understanding the solubility of TPP is critical for its application in diverse fields, including photodynamic therapy, catalysis, and materials science. This document compiles available quantitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates key experimental workflows.

Introduction to Tetraphenylporphyrin and its Solubility

Tetraphenylporphyrin, a synthetic heterocyclic compound, is a dark purple solid that is hydrophobic and dissolves in nonpolar organic solvents such as chloroform (B151607) and benzene.[1] Its solubility is a crucial parameter that influences its utility in various applications. For instance, in drug development, the solubility of TPP and its derivatives in organic solvents is essential for formulation, purification, and delivery. In materials science, controlling the solubility is key to fabricating thin films and other functional materials.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tetraphenylporphyrin in various nonpolar organic solvents. It is important to note that solubility is temperature-dependent.

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)Reference
Dichloromethane (B109758)602 mg/mL3.25 x 10-3
TolueneNot Specified0.03 g/L4.88 x 10-5[2][3]
ChloroformNot Specified1 mg/mL1.63 x 10-3[2][3]
Benzene25SolubleNot Determined[1]

Note: The solubility in dichloromethane was achieved with ultrasonic and warming to 60°C.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research and development. The two primary methods for determining the solubility of a solid organic compound like TPP in an organic solvent are the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method is a direct and reliable way to determine solubility by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of TPP to a known volume of the desired nonpolar organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid TPP is crucial to ensure the solution is saturated.

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After reaching equilibrium, cease agitation and allow the undissolved TPP to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid transferring any solid particles, it is recommended to use a syringe filter compatible with the organic solvent (e.g., PTFE).

  • Solvent Evaporation and Quantification:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the TPP.

    • Once the solvent is completely removed, reweigh the container with the TPP residue.

  • Calculation:

    • The mass of the dissolved TPP is the difference between the final and initial weights of the container.

    • The solubility can then be calculated and expressed in units such as g/L or mol/L.

UV-Vis Spectrophotometric Method

This method is an indirect but sensitive technique that determines the concentration of the solute in a saturated solution by measuring its absorbance of light.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of TPP of a known concentration in a suitable nonpolar organic solvent in which TPP is readily soluble (e.g., chloroform or dichloromethane). TPP has a strong absorption band (Soret band) at approximately 419 nm in toluene, which is suitable for this analysis.[1]

    • Prepare a series of standard solutions of TPP with decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of TPP in the target nonpolar organic solvent as described in the gravimetric method (Section 1).

    • After reaching equilibrium, withdraw a sample of the supernatant and filter it to remove any undissolved solute.

    • Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the absorbance of the diluted saturated solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of TPP in that solvent.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the experimental protocols described above.

Gravimetric_Method_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess TPP to a known volume of solvent in a sealed vial B Agitate at constant temperature for 24-48 hours A->B C Cease agitation and allow solid to settle B->C D Withdraw a known volume of supernatant using a filtered syringe C->D E Transfer supernatant to a pre-weighed container D->E F Evaporate solvent completely E->F G Weigh the container with TPP residue F->G H Calculate the mass of dissolved TPP G->H I Determine solubility (e.g., in g/L) H->I

Caption: Workflow for the Gravimetric Determination of TPP Solubility.

Caption: Workflow for the UV-Vis Spectrophotometric Determination of TPP Solubility.

References

Exploratory

The Signature ¹H NMR Spectrum of meso-Tetraphenylporphyrin

An In-depth Technical Guide to the ¹H NMR Characterization of meso-Tetraphenylporphyrin For researchers, scientists, and drug development professionals, understanding the structural nuances of porphyrin-based compounds i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Characterization of meso-Tetraphenylporphyrin

For researchers, scientists, and drug development professionals, understanding the structural nuances of porphyrin-based compounds is critical. meso-Tetraphenylporphyrin (TPP), a synthetic analogue of naturally occurring porphyrins, serves as a foundational molecule in this field. Its high symmetry simplifies its ¹H Nuclear Magnetic Resonance (NMR) spectrum, making it an excellent model for studying the effects of aromaticity and substituent modifications. This guide provides a detailed analysis of the ¹H NMR spectrum of TPP, complete with experimental protocols and a visual representation of the proton signaling pathways.

The ¹H NMR spectrum of meso-tetraphenylporphyrin is distinguished by the significant influence of the porphyrin's 18 π-electron aromatic system. This large ring current induces substantial shielding and deshielding effects on the protons, depending on their spatial relationship to the macrocycle.[1][2] The result is a spectrum with widely dispersed chemical shifts, offering clear, assignable signals for the different types of protons in the molecule.

Due to rapid tautomeric exchange of the inner N-H protons at room temperature, the four pyrrole (B145914) nitrogens become effectively equivalent on the NMR timescale, leading to a molecule with D₄ₕ symmetry.[1] This high degree of symmetry simplifies the spectrum, resulting in a few distinct signals for the pyrrolic, phenyl, and imino protons.[1][3]

Key Proton Signals:
  • N-H Protons (Imino Protons): The two protons on the inner nitrogen atoms are located inside the porphyrin ring's shielding cone. This positioning subjects them to a strong diamagnetic shielding effect, causing their signal to appear at an unusually high field (upfield), typically in the range of -2.7 to -2.9 ppm.[1][3][4] This signal is a singlet due to the rapid exchange of the protons between the four nitrogen atoms.[1] The acidic nature of these protons means they can be exchanged with deuterium, leading to the disappearance of this peak upon addition of D₂O.[5]

  • β-Pyrrolic Protons: The eight equivalent protons on the β-positions of the four pyrrole rings are located on the periphery of the macrocycle, within the deshielding region of the ring current. Consequently, their signal appears far downfield, typically as a sharp singlet around 8.85 ppm.[3]

  • Phenyl Protons: The protons on the four meso-phenyl groups are also deshielded, though to a lesser extent than the β-pyrrolic protons. Due to the symmetry of the molecule, the protons on all four phenyl rings are equivalent. Within each phenyl ring, the ortho, meta, and para protons give rise to distinct signals.

    • Ortho-Phenyl Protons: The eight ortho-protons are closest to the porphyrin ring and experience the strongest deshielding effect among the phenyl protons. They typically appear as a doublet or multiplet around 8.2 ppm.[3][4]

    • Meta- and Para-Phenyl Protons: The twelve meta- and para-protons are further from the porphyrin core and are consequently less deshielded. Their signals often overlap and appear as a multiplet in the range of 7.7 to 7.8 ppm.[3][4]

Quantitative ¹H NMR Data for meso-Tetraphenylporphyrin

The following table summarizes the typical chemical shifts and multiplicities for the various protons of meso-tetraphenylporphyrin in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of this compound.

Proton AssignmentNumber of ProtonsChemical Shift (δ, ppm)Multiplicity
N-H (Imino)2-2.77 to -2.9Singlet
β-Pyrrolic88.85 to 8.90Singlet
ortho-Phenyl8~8.26Doublet / Multiplet
meta- & para-Phenyl127.77 to 7.84Multiplet

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.[1][3][4]

Experimental Protocol for ¹H NMR Analysis

A standard protocol for obtaining a high-quality ¹H NMR spectrum of meso-tetraphenylporphyrin is as follows:

1. Sample Preparation:

  • Weigh approximately 4 mg of dry meso-tetraphenylporphyrin.[1]

  • Dissolve the porphyrin in approximately 0.4 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. This creates a solution with a concentration of about 0.016 M.[1] It is important to avoid higher concentrations to prevent potential aggregation of the porphyrin molecules, which can affect the spectral resolution.[1]

  • The use of CDCl₃ containing tetramethylsilane (B1202638) (TMS) is recommended as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

  • The spectrum can be acquired on a standard NMR spectrometer, for example, a 270 MHz or 400 MHz instrument.[1][4]

  • A sufficient number of scans (e.g., 8 or more) should be acquired to ensure a good signal-to-noise ratio, which will aid in the clear resolution of the signals, particularly the fine coupling patterns of the phenyl protons.[1]

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • The resulting spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the TMS signal at 0 ppm.

Logical Relationships of ¹H NMR Signals

The following diagram illustrates the logical grouping and relationships of the proton signals in the ¹H NMR spectrum of meso-tetraphenylporphyrin.

TPP_NMR_Signals cluster_porphyrin meso-Tetraphenylporphyrin (TPP) Protons cluster_core Porphyrin Core cluster_phenyl Phenyl Rings TPP TPP Molecule NH N-H Protons (-2.8 ppm) TPP->NH Shielded Pyrrole β-Pyrrolic Protons (8.8 ppm) TPP->Pyrrole Deshielded Ortho ortho-Protons (~8.2 ppm) TPP->Ortho Deshielded MetaPara meta- & para-Protons (~7.7 ppm) TPP->MetaPara Deshielded

Caption: Logical grouping of TPP proton signals in ¹H NMR.

This guide provides a foundational understanding of the ¹H NMR characterization of meso-tetraphenylporphyrin. The distinct and well-resolved signals, arising from the powerful ring current effect, make ¹H NMR an invaluable tool for verifying the structure and purity of TPP and its derivatives, which are crucial in various fields of research and development.

References

Foundational

An In-depth Technical Guide to the Electrochemical Properties of Free-Base Tetraphenylporphyrin

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core electrochemical characteristics of free-base tetraphenylporphyrin (B126558) (H₂TPP). It d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical characteristics of free-base tetraphenylporphyrin (B126558) (H₂TPP). It details the essential experimental protocols for its analysis and presents key quantitative data in a structured format to facilitate comparison and application in research and development.

Core Electrochemical Properties

Free-base tetraphenylporphyrin is a versatile molecule that undergoes a series of well-defined, reversible one-electron transfer reactions. These redox processes involve the π-system of the porphyrin macrocycle, leading to the formation of stable radical cations and anions. The ease of these electron transfers, reflected in their redox potentials, is a critical aspect of their utility in various applications, including catalysis, sensing, and photodynamic therapy.

The electrochemical behavior of H₂TPP is typically investigated using cyclic voltammetry (CV), which reveals the potentials at which the molecule is oxidized and reduced. The fundamental redox reactions can be summarized as follows:

  • Oxidation: The removal of electrons from the highest occupied molecular orbital (HOMO) of the porphyrin ring. This occurs in two successive one-electron steps to form a radical cation (H₂TPP⁺•) and then a dication (H₂TPP²⁺).

  • Reduction: The addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the porphyrin ring. This also proceeds in two sequential one-electron steps, yielding a radical anion (H₂TPP⁻•) and subsequently a dianion (H₂TPP²⁻).

The stability and accessibility of these various oxidation states are key to the diverse functions of tetraphenylporphyrin and its derivatives.

Quantitative Electrochemical Data

The redox potentials of free-base tetraphenylporphyrin are sensitive to the solvent and the supporting electrolyte used in the electrochemical measurement. The following tables summarize the half-wave potentials (E½) for the key redox couples of H₂TPP in various common organic solvents, referenced to the Saturated Calomel Electrode (SCE).

Table 1: Oxidation Potentials of Free-Base Tetraphenylporphyrin (vs. SCE)

Redox CoupleDichloromethane (CH₂Cl₂)Acetonitrile (CH₃CN)N,N-Dimethylformamide (DMF)
H₂TPP / H₂TPP⁺• (E½, V) +0.80 to +1.09~+0.90+0.55 to +0.72
H₂TPP⁺• / H₂TPP²⁺ (E½, V) +1.00 to +1.24Not specified+0.76 to +1.07

Note: The range of values reflects variations reported in the literature under slightly different experimental conditions.

Table 2: Reduction Potentials of Free-Base Tetraphenylporphyrin (vs. SCE)

Redox CoupleDichloromethane (CH₂Cl₂)Acetonitrile (CH₃CN)N,N-Dimethylformamide (DMF)
H₂TPP / H₂TPP⁻• (E½, V) -1.07 to -1.21~-1.20-1.07 to -1.37
H₂TPP⁻• / H₂TPP²⁻ (E½, V) -1.37 to -1.66Not specified-1.58 to -1.69

Note: The range of values reflects variations reported in the literature under slightly different experimental conditions.

Experimental Protocols

Accurate and reproducible electrochemical data are contingent on meticulous experimental procedures. The following sections detail the standard protocols for the key techniques used to characterize the electrochemical properties of free-base tetraphenylporphyrin.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to determine the redox potentials of H₂TPP.

1. Materials and Reagents:

2. Electrochemical Setup:

  • A three-electrode electrochemical cell

  • Working electrode: Glassy carbon or platinum electrode

  • Reference electrode: Saturated Calomel Electrode (SCE) or a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode.[1] Potentials can be converted to the SCE scale.[1]

  • Counter (auxiliary) electrode: Platinum wire or foil

  • Potentiostat

3. Procedure:

  • Prepare a solution of H₂TPP (typically 1 mM) and the supporting electrolyte in the chosen solvent.

  • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Maintain an inert atmosphere over the solution throughout the experiment.

  • Polish the working electrode to a mirror finish using an appropriate polishing material (e.g., alumina (B75360) slurry), followed by rinsing and drying.

  • Assemble the three-electrode cell and immerse the electrodes in the deaerated solution.

  • Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of interest (e.g., from -1.8 V to +1.5 V vs. SCE).

  • Vary the scan rate (e.g., from 50 to 500 mV/s) to assess the reversibility of the redox processes.[2]

  • After the measurement, it is good practice to add an internal reference standard, such as ferrocene, to the solution and record its cyclic voltammogram for accurate potential calibration.

Spectroelectrochemistry (UV-Vis)

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to characterize the electronic properties of the different redox states of H₂TPP.

1. Additional Equipment:

  • A thin-layer electrochemical cell with an optically transparent electrode (e.g., platinum mesh or indium tin oxide-coated glass)

  • A UV-Vis spectrophotometer

  • Fiber optic cables to connect the light source and spectrometer to the cell

2. Procedure:

  • Set up the electrochemical cell and solution as described for cyclic voltammetry, ensuring the optically transparent electrode is positioned in the light path of the spectrophotometer.[3]

  • Record the UV-Vis spectrum of the neutral H₂TPP solution at the open-circuit potential.

  • Apply a potential corresponding to the first oxidation or reduction wave of H₂TPP and hold it until the current reaches a steady state, indicating the complete conversion of the species at the electrode surface.

  • Record the UV-Vis spectrum of the generated radical ion (H₂TPP⁺• or H₂TPP⁻•).

  • Step the potential to the next redox event and repeat the spectral measurement for the subsequent species (H₂TPP²⁺ or H₂TPP²⁻).

  • This process allows for the direct correlation of each redox state with its unique electronic absorption spectrum.

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the key processes in the electrochemical study of free-base tetraphenylporphyrin.

G H2TPP H₂TPP (Neutral) H2TPP_plus H₂TPP⁺• (Radical Cation) H2TPP->H2TPP_plus -e⁻ H2TPP_minus H₂TPP⁻• (Radical Anion) H2TPP->H2TPP_minus +e⁻ H2TPP_2plus H₂TPP²⁺ (Dication) H2TPP_plus->H2TPP_2plus -e⁻ H2TPP_2minus H₂TPP²⁻ (Dianion) H2TPP_minus->H2TPP_2minus +e⁻

Caption: Electron transfer pathway for the oxidation and reduction of free-base tetraphenylporphyrin.

G cluster_0 Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis prep_solution Prepare H₂TPP Solution (1 mM in Solvent + 0.1 M Electrolyte) deaeration Deaerate with Inert Gas (15-20 min) prep_solution->deaeration setup_cell Assemble 3-Electrode Cell deaeration->setup_cell run_cv Run Cyclic Voltammetry (Vary Scan Rate) setup_cell->run_cv add_ref Add Internal Reference (e.g., Ferrocene) run_cv->add_ref determine_potentials Determine Half-Wave Potentials (E½) add_ref->determine_potentials analyze_reversibility Analyze Reversibility determine_potentials->analyze_reversibility

Caption: Generalized workflow for the cyclic voltammetry analysis of free-base tetraphenylporphyrin.

G cluster_0 Setup cluster_1 Measurement cluster_2 Analysis setup_cell Prepare & Deaerate H₂TPP Solution in Optically-Transparent Cell integrate_spectrometer Integrate Cell with UV-Vis Spectrophotometer setup_cell->integrate_spectrometer spectrum_neutral Record Spectrum of Neutral H₂TPP (Open-Circuit Potential) integrate_spectrometer->spectrum_neutral apply_potential1 Apply Potential for 1st Redox Event spectrum_neutral->apply_potential1 spectrum_ion1 Record Spectrum of Radical Ion apply_potential1->spectrum_ion1 apply_potential2 Apply Potential for 2nd Redox Event spectrum_ion1->apply_potential2 spectrum_ion2 Record Spectrum of Di-ion apply_potential2->spectrum_ion2 correlate Correlate Each Redox State with its UV-Vis Spectrum spectrum_ion2->correlate

Caption: Workflow for the spectroelectrochemical (UV-Vis) analysis of free-base tetraphenylporphyrin.

References

Exploratory

An In-depth Technical Guide to 5,10,15,20-Tetraphenyl-21H,23H-porphine

This technical guide provides a comprehensive overview of 5,10,15,20-Tetraphenyl-21H,23H-porphine, a significant synthetic heterocyclic compound. It is intended for researchers, scientists, and professionals in the field...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5,10,15,20-Tetraphenyl-21H,23H-porphine, a significant synthetic heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its nomenclature, physicochemical properties, and synthesis.

Nomenclature and Identification

5,10,15,20-Tetraphenyl-21H,23H-porphine is known by a variety of alternative names and abbreviations in scientific literature and chemical databases. The primary name designates the specific IUPAC numbering of the porphine (B87208) macrocycle. The compound is also frequently referred to as meso-tetraphenylporphyrin, indicating the substitution at the meso carbon positions of the porphyrin ring.[1] A widely used abbreviation for this compound is TPP or H2TPP.[1]

The Chemical Abstracts Service (CAS) has assigned the number 917-23-7 to this compound. Other identifiers include the EC Number 213-025-9 and the PubChem CID 5465.

A variety of synonyms are used interchangeably, including:

  • Tetraphenylporphyrin

  • meso-Tetraphenylporphine

  • α,β,γ,δ-Tetraphenylporphine

  • 21H,23H-Porphine, 5,10,15,20-tetraphenyl-

The logical relationship between the primary name and its common alternatives is illustrated in the diagram below.

G Alternative Names for 5,10,15,20-Tetraphenyl-21H,23H-porphine A 5,10,15,20-Tetraphenyl-21H,23H-porphine B meso-Tetraphenylporphyrin A->B Systematic Name C TPP / H2TPP A->C Abbreviation D Tetraphenylporphyrin A->D Common Name E CAS: 917-23-7 A->E Identifier B->D C->D

Caption: Relationship between the primary and alternative names of the compound.

Physicochemical Properties

5,10,15,20-Tetraphenyl-21H,23H-porphine is a dark purple, crystalline solid.[1] It is generally insoluble in water but soluble in nonpolar organic solvents such as chloroform (B151607) and benzene.[1] Key quantitative properties are summarized in the table below.

PropertyValue
Molecular Formula C₄₄H₃₀N₄
Molecular Weight 614.74 g/mol
Melting Point >300 °C
Appearance Dark purple crystalline powder
Solubility Soluble in chloroform, benzene; Insoluble in water
UV-Vis (in CH₂Cl₂) λmax (nm) (log ε): 417 (5.79), 513 (4.58), 548 (4.38), 590 (4.30), 645 (4.29)[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm): -2.77 (s, 2H, NH), 7.77-7.84 (m, 12H, m- and p-phenyl), 8.26-8.27 (d, 8H, o-phenyl), 8.90 (s, 8H, β-pyrrolic)[2]
¹³C NMR (400 MHz, CDCl₃) δ (ppm): 120.18 (C-meso), 126.73 (C-3, C-5 phenyl), 127.75 (C-4 phenyl), 131.5 (C-β pyrrolic), 134.60 (C-2, C-6 phenyl), 142.20 (C-1 phenyl)[2]
FTIR (KBr, cm⁻¹) N-H stretch: ~3300 cm⁻¹, N-H bend: ~960 cm⁻¹, Pyrrole (B145914) breathing: ~1002 cm⁻¹[3][4]

Experimental Protocols: Synthesis and Purification

The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine is a common experiment in organic chemistry laboratories. Several methods have been developed, with the most notable being the Rothemund, Adler-Longo, and Lindsey syntheses.

1. Adler-Longo Synthesis (Modified Rothemund Reaction)

This method is a one-pot synthesis that is relatively simple to perform, although the yields are typically modest (around 20%).

  • Reactants and Solvents:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde and an equimolar amount of pyrrole in propionic acid. The reaction is typically carried out at a concentration of about 0.2 M for each reactant.

    • Heat the mixture to reflux (approximately 141 °C) and maintain reflux for 30-60 minutes. The reaction is open to the air, which acts as the oxidant.[5]

    • Allow the reaction mixture to cool to room temperature. A dark purple precipitate should form.

    • The mixture can be placed in an ice bath or refrigerated to maximize precipitation.

    • Collect the crude product by vacuum filtration through a Büchner funnel.

    • Wash the collected solid with hot methanol until the filtrate is nearly colorless to remove residual propionic acid and unreacted starting materials.

    • Dry the crude product in a vacuum oven.

2. Lindsey Synthesis

The Lindsey synthesis is a two-step process that generally provides higher yields (30-40%) than the Adler-Longo method. It involves the acid-catalyzed condensation of the aldehyde and pyrrole to form the porphyrinogen, followed by oxidation to the porphyrin.

  • Reactants, Catalysts, and Solvents:

    • Benzaldehyde

    • Pyrrole

    • Dichloromethane (CH₂Cl₂, dry)

    • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) as a catalyst

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil for oxidation

    • Silica (B1680970) gel for column chromatography

    • Hexane (B92381) and Chloroform (or Toluene) for elution

  • Procedure:

    • Condensation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde and an equimolar amount of pyrrole in dry dichloromethane. The reaction is performed at room temperature.

    • Add a catalytic amount of a strong acid, such as TFA or BF₃·OEt₂.

    • Stir the reaction mixture for a designated period, typically 1-2 hours. The progress can be monitored by the formation of the porphyrinogen.

    • Oxidation: Add an oxidizing agent, such as DDQ or p-chloranil, to the reaction mixture and continue stirring. The color of the solution will change to a deep purple, indicating the formation of the porphyrin.

    • After the oxidation is complete, neutralize the acid catalyst with a mild base (e.g., triethylamine).

    • Remove the solvent under reduced pressure using a rotary evaporator.

Purification (Applicable to both methods)

The crude 5,10,15,20-Tetraphenyl-21H,23H-porphine is typically purified by column chromatography.

  • Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a chromatography column.

  • Dissolve the crude porphyrin in a minimal amount of a suitable solvent, such as chloroform or toluene.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common eluent is a gradient of chloroform in hexane.

  • The main purple band corresponding to the desired porphyrin should be collected.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 5,10,15,20-Tetraphenyl-21H,23H-porphine as a crystalline solid.

The workflow for the synthesis and purification is depicted in the diagram below.

G General Workflow for TPP Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification A Reactants (Benzaldehyde, Pyrrole) B Reaction (Adler-Longo or Lindsey) A->B C Crude Product (Precipitation/Work-up) B->C D Dissolution in Minimal Solvent C->D Purification Step E Column Chromatography (Silica Gel) D->E F Elution and Fraction Collection E->F G Solvent Removal F->G H Pure Crystalline Product G->H

Caption: A generalized workflow for the synthesis and purification of TPP.

References

Protocols & Analytical Methods

Method

Application Note and Protocol: Microscale Synthesis of Tetraphenylporphyrin (TPP)

Audience: Researchers, scientists, and drug development professionals. Introduction Tetraphenylporphyrin (B126558) (TPP) and its derivatives are of significant interest in various scientific fields, including medicine, m...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraphenylporphyrin (B126558) (TPP) and its derivatives are of significant interest in various scientific fields, including medicine, materials science, and catalysis, due to their unique photophysical properties and ability to chelate metal ions. This document provides a detailed protocol for the microscale synthesis of TPP, adapted from the well-established Adler-Longo method.[1] This procedure is suitable for teaching laboratories and research settings where small quantities of the material are required for subsequent studies, such as the preparation of metalloporphyrins.[2][3][4] The synthesis involves the condensation of benzaldehyde (B42025) and pyrrole (B145914) in refluxing propionic acid.[1][2]

Experimental Protocol

This protocol outlines the synthesis of meso-tetraphenylporphyrin (H₂TPP) on a microscale.

Materials and Reagents:

  • Propionic acid

  • Pyrrole (freshly distilled or from a new bottle is recommended)[2]

  • Benzaldehyde

  • Methanol (B129727)

  • Deionized water

  • 25 mL round-bottom flask

  • Water condenser

  • Heating mantle or sand bath

  • Stir bar

  • Hirsch funnel or Büchner funnel for vacuum filtration

  • Filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask containing a stir bar, add 12 mL of propionic acid.[2] To this, add 0.08 mL of freshly distilled pyrrole and the appropriate amount of benzaldehyde (refer to Table 1 for exact quantities).[2]

  • Reflux: Assemble a reflux apparatus by fitting the round-bottom flask with a water condenser.[2] Heat the reaction mixture to a gentle reflux using a heating mantle or sand bath and maintain the reflux for 30 minutes.[2][5] The solution will turn a deep violet color.[5]

  • Crystallization: After 30 minutes, remove the heat source and allow the reaction mixture to cool to room temperature.[2] Once cooled, add 10 mL of cold methanol to the flask.[2] To induce crystallization, chill the flask in an ice bath while stirring.[2] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can help initiate the process.[2]

  • Isolation of Product: Collect the deep purple crystals by vacuum filtration using a Hirsch or Büchner funnel.[2][5]

  • Washing: Wash the crystals in the funnel with three 0.5 mL portions of cold methanol.[2] Follow this with three 0.5 mL portions of boiling distilled water.[2] Continue washing with methanol until the filtrate runs colorless.[5]

  • Drying: Air-dry the purified crystals on the funnel for at least 15 minutes.[2] For complete drying, a vacuum desiccator can be used.[2]

  • Characterization: The resulting tetraphenylporphyrin can be characterized by UV-Vis and ¹H NMR spectroscopy without further purification.[2] For NMR analysis, a sample can be prepared by dissolving approximately 4 mg of the porphyrin in 0.4 mL of CDCl₃.[2]

Data Presentation

The following table summarizes the quantitative data for the microscale synthesis of tetraphenylporphyrin.

ParameterValueReference
Reagents
Pyrrole0.08 mL (1.16 mmol)[2]
Benzaldehyde0.12 mL (1.16 mmol)Calculated based on equimolar ratio to pyrrole
Propionic Acid12 mL[2]
Methanol (for quenching)10 mL[2]
Methanol (for washing)~1.5 mL (3 x 0.5 mL)[2]
Boiling Water (for washing)~1.5 mL (3 x 0.5 mL)[2]
Reaction Conditions
Reaction Time30 minutes[2][5]
Reaction TemperatureReflux (~141 °C)[1]
Expected Product
Product Namemeso-Tetraphenylporphyrin[2]
AppearanceDeep purple crystals[2][5]
Characterization Data
UV-Vis (Soret Band) in CH₂Cl₂~417-419 nm[1][6]
UV-Vis (Q-Bands) in CH₂Cl₂~515, 550, 593, 649 nm[1]

Experimental Workflow

The following diagram illustrates the workflow for the microscale synthesis of tetraphenylporphyrin.

TPP_Synthesis_Workflow reagents 1. Mix Reagents (Pyrrole, Benzaldehyde, Propionic Acid) reflux 2. Reflux (30 minutes) reagents->reflux cool 3. Cool to Room Temperature reflux->cool quench 4. Add Cold Methanol cool->quench crystallize 5. Induce Crystallization (Ice Bath) quench->crystallize filter 6. Vacuum Filtration crystallize->filter wash 7. Wash Crystals (Methanol & Boiling Water) filter->wash dry 8. Dry Product wash->dry characterize 9. Characterization (UV-Vis, NMR) dry->characterize

Caption: Workflow for the microscale synthesis of tetraphenylporphyrin.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.[5]

  • Propionic acid is corrosive and should be handled with care.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application

The Adler-Longo Method: A Classic Approach to Tetraphenylporphyrin Synthesis

Application Notes for Researchers, Scientists, and Drug Development Professionals The Adler-Longo method, a foundational technique in porphyrin chemistry, offers a straightforward, one-pot synthesis of meso-tetraphenylpo...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The Adler-Longo method, a foundational technique in porphyrin chemistry, offers a straightforward, one-pot synthesis of meso-tetraphenylporphyrin (TPP) and its derivatives.[1][2] Developed as a modification of the earlier Rothemund synthesis, this method involves the acid-catalyzed condensation of pyrrole (B145914) with an aromatic aldehyde in a high-boiling carboxylic acid solvent, typically propionic or acetic acid, under aerobic conditions.[1][3][4] While it has been surpassed in yield and substrate scope by methods like the Lindsey synthesis for certain applications, the Adler-Longo protocol remains relevant due to its operational simplicity and cost-effectiveness, particularly for the synthesis of symmetrical tetra-aryl porphyrins.[1][5]

This method is particularly advantageous for large-scale syntheses where ease of setup and readily available, inexpensive reagents are a priority.[5] However, researchers should be aware of the method's limitations. The harsh reaction conditions, specifically the high temperature (refluxing propionic acid at approximately 141°C), can lead to the formation of tar-like byproducts, which can complicate the purification process.[2][3][4] Consequently, the yields of purified product typically range from 10-30%.[2][3][4] Despite these challenges, the Adler-Longo method provides a reliable route to a crucial class of compounds widely used in photodynamic therapy, catalysis, and materials science.

Comparative Analysis of Synthetic Methods

The choice of synthetic route for tetraphenylporphyrins often depends on the desired scale, the sensitivity of the aldehyde substrate, and the desired purity of the final product. The Adler-Longo and Lindsey methods are the two most common approaches.

ParameterAdler-Longo MethodLindsey Method
Reaction Type One-pot, two-step (condensation and oxidation occur concurrently)Two-step (separate condensation and oxidation steps)
Solvent Propionic acid or Acetic acidDichloromethane (B109758) (CH₂Cl₂)
Catalyst The acidic solvent itselfTrifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
Oxidant Air (O₂)p-Chloranil or 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Temperature High (Reflux, ~141°C)Room Temperature
Reaction Time Typically 30 minutes to 1.5 hours1-2 hours for condensation, followed by oxidation
Typical Yield 10-30%10-60%
Advantages Simple setup, inexpensive reagentsMilder conditions, higher yields, suitable for sensitive aldehydes
Disadvantages Harsh conditions, formation of tar-like byproducts, lower yieldsRequires stricter control of conditions (e.g., inert atmosphere), more expensive reagents

Experimental Protocols

Protocol 1: Classic Adler-Longo Synthesis of meso-Tetraphenylporphyrin (TPP)

This protocol is adapted from the original simplified procedure and is suitable for a standard laboratory setting.

Materials:

Equipment:

  • Three-neck round-bottom flask (e.g., 1 L)

  • Heating mantle

  • Stirring hot plate with a magnetic stir bar

  • Condenser

  • Septum

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Setup: In a fume hood, assemble the three-neck round-bottom flask in a heating mantle on a stirring hot plate. Add a magnetic stir bar and 500 mL of propionic acid. Fit the flask with a condenser in the central neck.

  • Reagent Addition: While stirring, add 5.3 mL (52 mmol) of benzaldehyde to the propionic acid. Heat the mixture to a gentle reflux (approximately 141°C).

  • Pyrrole Addition: Once the solution is refluxing, add 3.5 mL (50 mmol) of pyrrole dropwise over a period of about 5 minutes through a septum on one of the side necks. A noticeable color change to a dark, intense purple should occur.

  • Reaction: Continue to reflux the reaction mixture for 30 minutes.

  • Cooling and Precipitation: After 30 minutes, turn off the heat and allow the reaction mixture to cool to room temperature. As the solution cools, dark purple, crystalline TPP will precipitate.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals sequentially with hot water and then with cold methanol to remove residual propionic acid and other impurities.[1]

  • Drying: Dry the purified solid in a vacuum oven to yield TPP as a crystalline purple powder. The typical yield is around 20%.[6]

Purification of Crude TPP

The crude TPP obtained from the Adler-Longo synthesis can be further purified by column chromatography on silica (B1680970) gel, typically using dichloromethane or a hexane/ethyl acetate (B1210297) mixture as the eluent.[1] The main purple band is collected, and the solvent is removed by rotary evaporation to yield the purified TPP.

Visualizing the Workflow

The following diagrams illustrate the key processes in the Adler-Longo synthesis of tetraphenylporphyrin.

AdlerLongo_Workflow Reagents Reactants: - Pyrrole - Benzaldehyde Reaction Reflux at ~141°C (30-60 min) Reagents->Reaction Solvent Solvent: Propionic Acid Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with: - Hot Water - Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Purified TPP Drying->Product

Caption: Experimental workflow for the Adler-Longo synthesis of TPP.

AdlerLongo_Mechanism Start Pyrrole + Benzaldehyde Condensation Acid-Catalyzed Condensation Start->Condensation Porphyrinogen Porphyrinogen (colorless intermediate) Condensation->Porphyrinogen Oxidation Air Oxidation (O₂) Porphyrinogen->Oxidation Porphyrin Tetraphenylporphyrin (aromatic, colored) Oxidation->Porphyrin

Caption: Simplified reaction mechanism of the Adler-Longo synthesis.

References

Method

Application Notes and Protocols for the Purification of Tetraphenylporphyrin by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction Tetraphenylporphyrin (B126558) (TPP) and its derivatives are of significant interest in various scientific fields, including medicine, material...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylporphyrin (B126558) (TPP) and its derivatives are of significant interest in various scientific fields, including medicine, materials science, and catalysis, owing to their unique photophysical and chemical properties. The synthesis of TPP, commonly through methods like the Adler-Longo or Lindsey synthesis, often yields a crude product containing unreacted starting materials, such as benzaldehyde (B42025) and pyrrole, and side-products like chlorins (tetraphenylchlorin), which is a partially reduced porphyrin. Effective purification is crucial to obtain high-purity TPP for subsequent applications. Column chromatography is a widely employed and effective technique for this purpose.[1]

This document provides detailed application notes and experimental protocols for the purification of tetraphenylporphyrin using column chromatography, aimed at researchers, scientists, and professionals in drug development.

Principles of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.[2] For the purification of TPP, silica (B1680970) gel or alumina (B75360) are commonly used as the stationary phase. The separation of TPP from its main impurity, tetraphenylchlorin, is based on the difference in polarity. TPP is a highly conjugated and planar molecule, making it relatively nonpolar. Chlorin, being a partially hydrogenated derivative, has a slightly higher polarity. This difference allows for their separation using an appropriate mobile phase.

Data Presentation

Table 1: Eluent Systems and Corresponding Rf Values for TLC Analysis

Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the column chromatography. The choice of eluent for the column is often determined by preliminary TLC analysis. Below are typical Rf values for TPP and related compounds on silica gel plates.

CompoundEluent System (v/v)Approximate Rf ValueObservations
Tetraphenylporphyrin (TPP)Hexane (B92381) / Dichloromethane (B109758) (2:1)0.69Purple Spot[1]
Tetraphenylporphyrin (TPP)Hexane / Dichloromethane (1:1)0.66Purple Spot[1]
Zinc(II) Tetraphenylporphyrin ([Zn(TPP)])Hexane / Dichloromethane (2:1)0.46Purple Spot[1]
Zinc(II) Tetraphenylporphyrin ([Zn(TPP)])Hexane / Dichloromethane (1:1)0.31Purple Spot[1]
Unwanted Green Byproduct (likely a chlorin)DichloromethaneLower than TPPGreen Spot[3]

Note: Rf values can vary depending on the specific conditions such as the TLC plate manufacturer, temperature, and chamber saturation.

Experimental Protocols

Materials and Equipment
  • Crude tetraphenylporphyrin

  • Silica gel (60-200 mesh) or Alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Sand (washed and dried)

  • Solvents: Dichloromethane (CH₂Cl₂), Hexane, Chloroform (CHCl₃), Methanol (MeOH)

  • Beakers, Erlenmeyer flasks, and test tubes

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • TLC chamber

  • UV lamp for visualization

  • Pipettes and bulbs

Protocol 1: Preparation of the Chromatography Column (Slurry Method)
  • Column Selection : Choose a glass column with a diameter and length appropriate for the amount of crude TPP to be purified. A general rule is to use about 25-50 g of silica gel for every 1 g of crude material.

  • Plugging the Column : Place a small piece of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

  • Adding a Sand Layer : Add a thin layer (approximately 1 cm) of sand on top of the glass wool to create a flat base for the stationary phase.

  • Preparing the Slurry : In a beaker, mix the required amount of silica gel with the initial eluting solvent (e.g., hexane or a hexane/dichloromethane mixture) to form a slurry.

  • Packing the Column : With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, and continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Equilibration : Once the silica gel has settled, add another thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluting solvent to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.

Protocol 2: Sample Loading and Elution
  • Sample Preparation : Dissolve the crude TPP in a minimum amount of dichloromethane or chloroform.

  • Loading the Sample : Carefully add the dissolved TPP solution onto the top of the column using a pipette. Try to disturb the top sand layer as little as possible.

  • Adsorption : Allow the solvent of the sample to drain until it just reaches the top of the sand layer. This ensures the TPP is adsorbed onto the stationary phase in a narrow band.

  • Elution : Carefully add the eluting solvent to the top of the column. Start with a nonpolar solvent system, such as hexane or a high hexane content mixture with dichloromethane.

  • Fraction Collection : Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

  • Gradient Elution : Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane. This will help to elute the compounds from the column. A typical gradient might be:

    • 100% Hexane (to elute very nonpolar impurities)

    • Hexane:Dichloromethane (4:1)

    • Hexane:Dichloromethane (2:1)

    • Hexane:Dichloromethane (1:1)

    • 100% Dichloromethane (to elute the TPP)

    • Dichloromethane:Methanol (e.g., 99:1) (to elute highly polar impurities)

  • Visual Monitoring : The separation can often be monitored visually. Typically, a faint, faster-moving green band (chlorin impurity) will elute first, followed by the main, intense purple band of TPP.[3] Highly polar, dark-colored impurities may remain at the top of the column.

Protocol 3: Fraction Analysis and Product Isolation
  • TLC Analysis : Spot each collected fraction on a TLC plate along with a spot of the crude starting material. Develop the TLC plate in an appropriate solvent system (e.g., hexane:dichloromethane 1:1).

  • Identification of Pure Fractions : Identify the fractions that contain only the purple spot corresponding to pure TPP.

  • Combining Fractions : Combine the pure fractions in a round-bottom flask.

  • Solvent Removal : Remove the solvent using a rotary evaporator to obtain the purified TPP as a dark purple solid.

  • Drying : Dry the purified TPP under vacuum to remove any residual solvent.

  • Characterization : Characterize the purified TPP using techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry to confirm its purity and identity. The UV-Vis spectrum of TPP in dichloromethane should show a strong Soret band around 418 nm and four weaker Q-bands in the 500-700 nm region.[4]

Mandatory Visualization

experimental_workflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis and Isolation prep_column Prepare Slurry of Silica Gel in Solvent pack_column Pack the Chromatography Column prep_column->pack_column equilibrate_column Equilibrate the Column pack_column->equilibrate_column load_sample Load Crude TPP Sample equilibrate_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent characterize Characterize Purified TPP remove_solvent->characterize logical_relationship cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcomes Desired Outcome problem Poor Separation? adjust_solvent Adjust Solvent Polarity problem->adjust_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina) problem->change_stationary_phase optimize_gradient Optimize Elution Gradient problem->optimize_gradient check_loading Check Sample Loading Technique problem->check_loading good_separation Good Separation adjust_solvent->good_separation change_stationary_phase->good_separation optimize_gradient->good_separation check_loading->good_separation

References

Application

Application Notes and Protocols for the Metalation of Tetraphenylporphyrin

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of metallotetraphenylporphyrins (M-TPPs) through the metalati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metallotetraphenylporphyrins (M-TPPs) through the metalation of 5,10,15,20-tetraphenylporphyrin (H₂TPP). These protocols are designed to be a valuable resource for researchers in chemistry, materials science, and drug development who are working with porphyrin-based compounds.

Introduction

Metalloporphyrins are a class of coordination compounds that play crucial roles in various biological processes and have found applications in catalysis, sensing, and photodynamic therapy. The insertion of a metal ion into the central cavity of a porphyrin macrocycle, a process known as metalation, significantly alters its electronic, optical, and chemical properties. Tetraphenylporphyrin (B126558) (TPP) is a widely used synthetic porphyrin due to its stability and ease of functionalization. This document outlines several common and emerging methods for the metalation of TPP.

The general reaction for the metalation of tetraphenylporphyrin is a metathesis reaction where two protons in the porphyrin core are replaced by a metal ion.[1][2] The choice of solvent is crucial as it needs to solubilize both the nonpolar porphyrin and the often polar metal salt.[1]

Synthetic Methodologies

Several methods have been developed for the metalation of TPP, each with its own advantages and disadvantages in terms of reaction time, temperature, yield, and environmental impact. The most common techniques include conventional reflux heating, microwave-assisted synthesis, and mechanochemical methods.[3]

Conventional Reflux Heating

This is the most traditional method for porphyrin metalation. It involves heating the porphyrin and a metal salt in a high-boiling solvent such as dimethylformamide (DMF).[2] While effective, this method often requires long reaction times and the use of toxic solvents.[2] Greener alternatives using solvent mixtures like ethanol (B145695) and ethyl acetate (B1210297) have also been developed.[1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. In the context of TPP metalation, it can significantly reduce reaction times from hours to minutes.[3][4] This method often leads to higher yields and can be performed using more environmentally friendly solvents.[1]

Mechanochemical Synthesis

Mechanochemistry, or solvent-free synthesis, offers a green and efficient alternative to traditional solution-phase reactions. This method involves the grinding of solid reactants (TPP and a metal salt) together, often with the aid of a milling apparatus.[3][5] This technique can lead to quantitative yields in short reaction times without the need for bulk solvents.[1]

Data Presentation: Comparison of Metalation Methods

The following table summarizes quantitative data for the synthesis of various metallotetraphenylporphyrins using different methods. This allows for a direct comparison of reaction conditions and outcomes.

Metal IonMethodSolventTemperature (°C)TimeYield (%)Reference
Zn(II)RefluxEtOH:EtOAc (1:1)~7230 minQuantitative[1]
Cu(II)RefluxEtOH:EtOAc (1:1)~7230 minQuantitative[1]
Co(II)High-Temperature WaterWater200-400-Increases with temp.[6]
Ni(II)High-Temperature WaterWater200-400-Increases with temp.[6]
Cu(II)High-Temperature WaterWater200-400-Increases with temp.[6]
Zn(II)MechanochemicalSolvent-freeAmbient15 minQuantitative[1]
Cu(II)MechanochemicalSolvent-freeAmbient15 minQuantitative[1]
Ni(II)MechanochemicalSolvent-freeAmbient10 minQuantitative[1]
Co(II)MechanochemicalSolvent-freeAmbient10 minQuantitative[1]
Ag(I)MechanochemicalSolvent-freeAmbient~15 min-[1]
Fe(III)RefluxDMFReflux10 min-[7]
Fe(III)One-potPropionic acid, Glacial acetic acid, m-nitrotolueneReflux2 h28.7-40.4[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Metalation of TPP by Reflux in Ethanol/Ethyl Acetate

Materials:

  • 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

  • Metal(II) acetate hydrate (B1144303) (e.g., Zn(OAc)₂, Cu(OAc)₂) (10 molar equivalents)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Small Erlenmeyer flask with a ground glass joint

  • Stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a fume hood, add 15 mg of H₂TPP and ten molar equivalents of the metal(II) acetate hydrate salt to the Erlenmeyer flask containing a stir bar.[1]

  • Add 10 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate to the flask.[1]

  • Attach the reflux condenser and ensure a gentle flow of cooling water.

  • Heat the mixture to a gentle reflux and maintain for at least 30 minutes.[1]

  • Monitor the reaction progress by UV-Vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin will be replaced by two Q-bands of the metalloporphyrin.

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • The product can be purified by removing the solvent under reduced pressure and washing the residue to remove excess metal salts.

Protocol 2: Mechanochemical Metalation of TPP

Materials:

  • 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

  • Metal(II) acetate hydrate (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂) or Silver Nitrate (AgNO₃) (10 molar equivalents)

  • Mixer mill (e.g., SPEX SamplePrep Mixer/Mill)

  • Stainless steel grinding jars and balls

Procedure:

  • Weigh 15 mg of H₂TPP and ten molar equivalents of the desired metal salt and add them to a 50 mL stainless steel grinding jar containing seven 10-mm mixer balls.[2]

  • Secure the jar in the mixer mill.

  • Shake the reactants at a frequency of 25 Hz for 5-minute intervals, for a total of 15 minutes.[2] For Ni(II) and Co(II) insertion, a higher frequency of 25 Hz for as little as 10 minutes may be required for quantitative conversion.[1]

  • Monitor the reaction progress by taking a small sample and dissolving it in a suitable solvent for UV-Vis analysis.

  • Once the reaction is complete, the product can be purified by liquid-liquid extraction using ethyl acetate and water to remove the excess metal salt.[5]

Protocol 3: Synthesis of Iron(III) Tetraphenylporphyrin Chloride

Materials:

  • 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

  • Ferric chloride tetrahydrate (FeCl₃·4H₂O) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 25 mL round-bottom flask

  • Boiling chips

  • Reflux apparatus

  • Ice bath

Procedure:

  • Carefully add 100 mg of H₂TPP and 1.5 equivalents of ferric chloride tetrahydrate to a 25 mL round-bottom flask.[7]

  • Add 5 cm³ of N,N-dimethylformamide and two boiling chips to the flask.[7]

  • Assemble the reflux apparatus and bring the mixture to a reflux for 10 minutes.[7]

  • Remove the flask from the heat and allow it to cool in an ice bath for 5 minutes.[7]

  • The progress of the metalation can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic spectrum of the iron porphyrin.[8]

  • The product can be purified by column chromatography on alumina (B75360).[7]

Purification and Characterization

Purification:

  • Liquid-Liquid Extraction: For hydrophobic metalloporphyrins, purification to remove excess metal salts can be efficiently achieved by liquid-liquid extraction using ethyl acetate and water.[5]

  • Column Chromatography: For more rigorous purification, column chromatography using silica (B1680970) gel or alumina is a common method.[7] For sulfonated or other water-soluble porphyrins, exclusion chromatography (e.g., Sephadex G-10) with water as the eluent can be used.[5][9]

Characterization:

  • UV-Vis Spectroscopy: This is the primary technique for monitoring the reaction and confirming the formation of the metalloporphyrin. The Soret band of the metalloporphyrin is typically red-shifted compared to the free-base porphyrin, and the four Q-bands of the free-base porphyrin collapse into two upon metalation.[3][8]

  • Infrared (IR) Spectroscopy: The disappearance of the N-H bond stretching and bending frequencies around 3300 cm⁻¹ and 960 cm⁻¹, respectively, and the appearance of a new band corresponding to the Fe-N bond around 1000 cm⁻¹ can confirm the insertion of iron into the porphyrin ring.[8]

  • Mass Spectrometry: This technique can be used to confirm the molecular weight of the synthesized metalloporphyrin.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the different metalation methods.

Metalation_Workflow start Start reactants Mix H₂TPP and Metal Salt start->reactants reflux Reflux Heating reactants->reflux Conventional Method microwave Microwave Irradiation reactants->microwave Accelerated Method mechanochem Mechanochemical Grinding reactants->mechanochem Solvent-Free Method monitor Monitor Reaction (UV-Vis Spectroscopy) reflux->monitor microwave->monitor mechanochem->monitor purification Purification (Extraction/Chromatography) monitor->purification Reaction Complete characterization Characterization (UV-Vis, IR, MS) purification->characterization end End Product: Metalloporphyrin characterization->end

Caption: General workflow for the metalation of tetraphenylporphyrin.

Reflux_Protocol step1 1. Combine H₂TPP and Metal Salt in a Flask step2 2. Add Solvent (e.g., EtOH:EtOAc) step1->step2 step3 3. Heat to Reflux with Stirring step2->step3 step4 4. Monitor Reaction by UV-Vis step3->step4 step5 5. Cool to Room Temperature step4->step5 Reaction Complete step6 6. Purify Product step5->step6

Caption: Protocol for TPP metalation via reflux heating.

Mechanochemical_Protocol step1 1. Add H₂TPP, Metal Salt, and Grinding Balls to Jar step2 2. Secure Jar in Mixer Mill step1->step2 step3 3. Grind at High Frequency step2->step3 step4 4. Monitor Reaction by UV-Vis step3->step4 step5 5. Purify by Liquid-Liquid Extraction step4->step5 Reaction Complete

Caption: Protocol for solvent-free mechanochemical TPP metalation.

References

Method

Application Note: Synthesis of Zinc(II) Tetraphenylporphyrin (ZnTPP) from H2TPP

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides detailed protocols for the synthesis of Zinc(II) Tetraphenylporphyrin (B126558) (ZnTPP) from the free-base 5,10,15,2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of Zinc(II) Tetraphenylporphyrin (B126558) (ZnTPP) from the free-base 5,10,15,20-Tetraphenylporphyrin (H2TPP). ZnTPP is a crucial metalloporphyrin widely utilized as a photosensitizer in photodynamic therapy (PDT), a building block for advanced materials, and a model compound in bioinorganic chemistry.[1][2] The presence of the zinc ion enhances the photophysical properties desirable for these applications, including promoting cell membrane binding which can increase PDT efficiency.[1] This document outlines two common and effective synthesis methods—a traditional reflux method and a rapid microwave-assisted synthesis—along with procedures for purification and characterization. Quantitative data is summarized for easy comparison, and a generalized experimental workflow is provided.

Chemical Reaction Scheme

The synthesis involves the insertion of a zinc(II) ion into the porphyrin macrocycle, displacing the two inner protons. The reaction is typically carried out using zinc(II) acetate (B1210297) as the metal source, which produces acetic acid as a byproduct.[3]

H₂TPP + Zn(OAc)₂ → ZnTPP + 2HOAc

Experimental Protocols

Two primary methods for the synthesis of ZnTPP are presented below. The choice of method may depend on available equipment and desired reaction time.

Protocol 1: Synthesis via Reflux

This classic method utilizes conventional heating under reflux and is highly reliable. The procedure is adapted from methodologies described in the literature.[3][4]

Materials and Reagents:

  • 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Chloroform (B151607) (CHCl₃), reagent grade

  • Methanol (MeOH), reagent grade

  • Deionized water

  • Silica (B1680970) gel (for column chromatography, 40-63 µm)

  • Hexane and Dichloromethane (for eluent)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Beakers, flasks, and standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 100 mg of H₂TPP in 25 mL of chloroform.

  • In a separate beaker, dissolve an excess of zinc acetate dihydrate (e.g., 10 molar equivalents) in 15 mL of methanol.

  • Add the methanolic zinc acetate solution to the chloroform solution of H₂TPP in the round-bottom flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 60-120 minutes.[3][4]

  • Monitor the reaction progress using UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of H₂TPP are replaced by the two Q-bands of ZnTPP.

  • After cooling to room temperature, transfer the solution to a separatory funnel.

  • Wash the organic layer with deionized water (3 x 50 mL) to remove excess zinc acetate and acetic acid.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude ZnTPP can be purified by column chromatography on silica gel. A 1:1 or 2:1 (v/v) mixture of hexane/dichloromethane is an effective eluent.[3]

  • Collect the main purple-red band, and evaporate the solvent to yield purified ZnTPP.

Protocol 2: Microwave-Assisted Synthesis

This method significantly reduces the reaction time by using microwave irradiation for heating.[5]

Materials and Reagents:

  • 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

  • Anhydrous metal salt (e.g., Zinc acetate, 5 molar equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold deionized water

Equipment:

  • Microwave reaction vessel (20 mL) with cap

  • CEM Discover Microwave Synthesizer (or equivalent)

  • Magnetic stir bar

  • Filtration apparatus (e.g., Hirsch or Büchner funnel)

  • Oven

Procedure:

  • Place H₂TPP (e.g., 100 mg, 0.163 mmol) and zinc acetate (e.g., 5 equivalents, 0.815 mmol) into a 20 mL microwave reaction vessel equipped with a stir bar.[5]

  • Add 5-10 mL of DMF.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 150°C using microwave irradiation (up to 600W power) and hold for 15 minutes with stirring.[5]

  • After the reaction, cool the vessel to room temperature.

  • Pour the crude product mixture into a beaker containing ice-cold deionized water (approx. 50 mL) to precipitate the product.[5]

  • Collect the crystalline solid by vacuum filtration.

  • Wash the precipitate thoroughly with distilled water (50 mL).

  • Dry the purified ZnTPP product in an oven or in vacuo. The reported yield for this method is high, often exceeding 90%.[5]

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of ZnTPP from H₂TPP is illustrated below.

G cluster_start Inputs cluster_process Process cluster_output Output & Analysis H2TPP H2TPP Reaction Reaction (Reflux or Microwave) H2TPP->Reaction Zn_Salt Zinc(II) Salt Zn_Salt->Reaction Solvent Solvent Solvent->Reaction Workup Workup (Washing/Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Purified ZnTPP Purification->Product Analysis Characterization (UV-Vis, Fluorescence) Product->Analysis

Caption: Generalized workflow for the synthesis of ZnTPP.

Data Presentation

Quantitative data from representative synthesis and characterization experiments are summarized below.

Table 1: Comparison of Synthesis Methods for ZnTPP

MethodMetal SaltSolvent(s)TemperatureTimeReported YieldReference
RefluxZn(OAc)₂·2H₂OChloroform / MethanolReflux60 min53% (after column)[3]
RefluxZn(OAc)₂·2H₂OChloroform / Methanol60-70°C2 hrs-[4]
MicrowaveZn(OAc)₂DMF150°C15 min96%[5]
MechanochemistryZn(OAc)₂·2H₂ONone (solid state)25°C15 minQuantitative (by UV-Vis)[6][7]

Table 2: Spectroscopic Characterization Data (UV-Vis Absorption and Fluorescence)

CompoundSolventAbsorption λmax (Soret Band) [nm]Absorption λmax (Q-Bands) [nm]Emission λmax [nm]Reference
H₂TPPEthyl Acetate~418511, 545, 590, 648-[6]
ZnTPP THF~421549, 589-[8]
ZnTPP Ethyl Acetate~422554, 593-[6]
ZnTPP Ethanol--602, 655[1][9]
ZnTPP Toluene (B28343)422.8551, 590~598, ~650[10]
ZnTPP DMF428557, 597~605, ~655[11]

Characterization

Successful insertion of zinc is readily confirmed by UV-Vis spectroscopy. The key spectral change is the simplification of the Q-band region in the visible spectrum (500-700 nm). The free-base H₂TPP exhibits four distinct Q-bands due to its D₂h symmetry.[3][6] Upon metallation, the porphyrin macrocycle adopts a higher D₄h symmetry, resulting in the appearance of only two Q-bands for ZnTPP.[3][8]

Fluorescence spectroscopy is another valuable characterization tool. ZnTPP exhibits characteristic fluorescence emission with two main peaks, typically around 600-605 nm and 650-655 nm, depending on the solvent.[1][9][11] The fluorescence quantum yield of ZnTPP in toluene is approximately 0.033.[10]

Applications in Research and Drug Development

ZnTPP is a highly versatile molecule with significant applications in medicine and materials science.

  • Photodynamic Therapy (PDT): As a potent photosensitizer, ZnTPP can be activated by light to produce reactive oxygen species (ROS) that induce cell death in cancerous tissues or pathogenic microbes.[12][13] Its stability and favorable photophysical properties make it a leading candidate for developing new PDT agents.[1][14]

  • Drug Delivery: ZnTPP can be incorporated into nanocarrier systems, such as polymer-gold nanoparticle hybrids, to improve its solubility in aqueous environments and enhance its therapeutic efficacy through plasmonic effects.[9][13][14]

  • Materials Science: The rigid, planar structure and unique electronic properties of ZnTPP make it an excellent building block for constructing light-harvesting arrays, molecular wires, and other functional materials for optoelectronic applications.[2][15]

  • Model Systems: ZnTPP serves as a stable and accessible model for studying the fundamental processes of more complex biological systems like chlorophyll (B73375) in photosynthesis.[16]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents like chloroform, dichloromethane, and DMF.

  • Propionic acid, sometimes used in the synthesis of the H₂TPP precursor, is corrosive and should be handled with care.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Metal salts should be handled with care as they can be toxic.

References

Application

Preparation of Iron(III) Chloride Tetraphenylporphyrin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis, purification, and characterization of Iron(III) Chloride Tetraphenylporphyrin (B126558) (Fe(TPP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis, purification, and characterization of Iron(III) Chloride Tetraphenylporphyrin (B126558) (Fe(TPP)Cl), a key molecule in biomimetic chemistry and catalysis.[1] The following sections offer a comprehensive guide for the laboratory preparation of this important iron porphyrin complex.

Introduction

Iron(III) tetraphenylporphyrin chloride, with the formula Fe(TPP)Cl, is a coordination complex that serves as a valuable model compound for heme proteins and cytochrome P450 enzymes.[1] Its catalytic activity is widely studied in various oxidation reactions.[1][2] The compound typically appears as blue microcrystals that form brown solutions when dissolved in chlorinated solvents.[2] Structurally, the complex is a five-coordinate species with an idealized C4v point group symmetry.[2] This document outlines two primary methods for its preparation: a two-step synthesis involving the initial preparation of tetraphenylporphyrin (H₂TPP) followed by iron insertion, and a one-pot synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of Fe(TPP)Cl.

Table 1: Synthesis Yields for Iron(III) Chloride Tetraphenylporphyrin and Intermediates.

Synthesis MethodProductReported YieldReference
Two-Step (Adler-Longo)meso-Tetraphenylporphyrin (H₂TPP)~20%[3]
Two-Step (Iron Insertion)Iron(III) Chloride Tetraphenylporphyrin (Fe(TPP)Cl)62% - 86%[3]
One-Pot (Mixed Solvent)Iron(III) Chloride Tetraphenylporphyrin (Fe(TPP)Cl)28.7% - 40.4%[1][4][5]

Table 2: Spectroscopic Characterization Data for Tetraphenylporphyrin and its Iron(III) Chloride Complex.

CompoundTechniqueSolventAbsorption Maxima (λ_max) [nm]Reference
H₂TPPUV-VisDichloromethane (B109758)Soret Band: ~415; Q-Bands: 514, 549, 590, 645[3]
Fe(TPP)ClUV-VisDichloromethaneSoret Band: ~416-418; Q-Bands: 507-511, 572-585[3][6]
Fe(TPP)ClFar-IRKBrFe-N stretch: ~991-998 cm⁻¹, Fe-Cl stretch: ~361-379 cm⁻¹[3][6]

Experimental Protocols

Two-Step Synthesis Method

This method involves the initial synthesis of the free-base porphyrin, meso-tetraphenylporphyrin (H₂TPP), followed by the insertion of iron.

3.1.1. Step 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

This protocol is based on the Adler-Longo method.

  • Materials:

  • Procedure:

    • In a 50 cm³ round-bottomed flask, combine propanoic acid, pyrrole, and benzaldehyde.

    • Add a magnetic stir bar and fit the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 30 minutes.

    • Cool the reaction mixture to room temperature. A deep violet precipitate will form.

    • Collect the solid product by suction filtration using a Hirsch funnel.

    • Wash the purple product with small portions of methanol until the washings are colorless.

    • Dry the product by aspiration to obtain H₂TPP.

3.1.2. Step 2: Insertion of Iron(III) to form Fe(TPP)Cl

This procedure is a modification of the method reported by Adler et al.[7]

  • Materials:

    • meso-Tetraphenylporphyrin (H₂TPP) (100 mg)

    • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or anhydrous Iron(III) chloride (FeCl₃)[7][8] (1.5 - 10 molar equivalents)

    • N,N-Dimethylformamide (DMF) (5 cm³)

    • Dichloromethane (DCM)

    • Methanol

    • Alumina (B75360) for column chromatography

  • Procedure:

    • In a 25 ml round-bottomed flask, combine H₂TPP and the iron salt.

    • Add DMF and heat the mixture to reflux. The reaction progress can be monitored by UV-Vis spectroscopy.

    • After the reaction is complete (typically 1-5 hours), cool the mixture.[3][8]

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on alumina using dichloromethane as the eluent.[7][9]

    • Alternatively, the crude solid can be dissolved in a minimal amount of a 1:2 mixture of dichloromethane and methanol, cooled in an ice-ethanol bath for 15 minutes, and the precipitated solid collected by filtration.[3]

    • Dry the purified blue-violet crystalline product under vacuum.[3]

One-Pot Synthesis Method

This method synthesizes Fe(TPP)Cl directly from the initial reactants in a single step and has been shown to be superior in terms of yield and reaction time in some cases.[1][4]

  • Materials:

    • Propionic acid

    • Glacial acetic acid

    • m-Nitrotoluene

    • Substituted benzaldehyde

    • Pyrrole

    • Iron(II) chloride

  • Procedure:

    • A mixture of propionic acid, glacial acetic acid, and m-nitrotoluene is used as the solvent. The optimal ratios of these solvents may vary depending on the specific substituted benzaldehyde used.[4]

    • The substituted benzaldehyde, pyrrole, and iron(II) chloride are added to the mixed solvent system.

    • The reaction mixture is heated to reflux for approximately 2 hours.[1][4][5]

    • After cooling, the product is isolated and purified, typically by recrystallization from dichloromethane.[1]

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the two-step synthesis of Fe(TPP)Cl.

Synthesis_Pathway cluster_step1 Step 1: Porphyrin Formation cluster_step2 Step 2: Iron Insertion Pyrrole Pyrrole H2TPP H₂TPP (meso-Tetraphenylporphyrin) Pyrrole->H2TPP Propanoic Acid, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->H2TPP Propanoic Acid, Reflux FeTPPCl Fe(TPP)Cl (Iron(III) Chloride Tetraphenylporphyrin) H2TPP->FeTPPCl DMF, Reflux FeCl2 FeCl₂ / O₂ FeCl2->FeTPPCl DMF, Reflux

Caption: Chemical synthesis pathway for Fe(TPP)Cl.

Experimental_Workflow start Start synthesis_H2TPP Synthesize H₂TPP (Adler-Longo Method) start->synthesis_H2TPP isolation_H2TPP Isolate and Wash H₂TPP synthesis_H2TPP->isolation_H2TPP synthesis_FeTPPCl Synthesize Fe(TPP)Cl (Iron Insertion) isolation_H2TPP->synthesis_FeTPPCl purification Purify Fe(TPP)Cl (Column Chromatography/Recrystallization) synthesis_FeTPPCl->purification characterization Characterize Product (UV-Vis, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for the two-step synthesis.

References

Method

Application Notes and Protocols: Tetraphenylporphyrin (TPP) as a Photosensitizer for Singlet Oxygen Generation

For Researchers, Scientists, and Drug Development Professionals Introduction Tetraphenylporphyrin (TPP) and its derivatives are highly efficient photosensitizers widely utilized in research and clinical applications, mos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylporphyrin (TPP) and its derivatives are highly efficient photosensitizers widely utilized in research and clinical applications, most notably in photodynamic therapy (PDT) for cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the use of TPP in generating singlet oxygen (¹O₂), a key cytotoxic agent in PDT.

Upon excitation with light of an appropriate wavelength, TPP transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[4] This excited triplet TPP can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4] This process, known as a Type II photochemical reaction, is the primary mechanism by which TPP exerts its phototoxic effects. The generated ¹O₂ can induce cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[4][5]

The efficiency of ¹O₂ generation is a critical parameter for a photosensitizer's efficacy and is quantified by the singlet oxygen quantum yield (ΦΔ).[6][7] TPP exhibits favorable photophysical properties, including a high ΦΔ, making it an excellent candidate for PDT research and development.[8][9]

Data Presentation

Singlet Oxygen Quantum Yields of TPP and Derivatives

The singlet oxygen quantum yield (ΦΔ) of TPP is influenced by the solvent environment and molecular modifications. Below is a summary of reported ΦΔ values for TPP and some of its derivatives in various solvents.

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference(s)
Tetraphenylporphyrin (TPP)Chloroform0.55 ± 0.01[8]
Tetraphenylporphyrin (TPP)Toluene0.45[10]
Tetraphenylporphyrin (TPP)Acetone0.86[10]
Tetraphenylporphyrin (TPP)Acetonitrile0.59[10]
Tetraphenylporphyrin (TPP)Methanol0.85[10]
Tetraphenylporphyrin (TPP)Water0.51[10]
Zn(II) Tetraphenylporphyrin (ZnTPP)DMF0.75[11]
meso-tetra(pyren-1-yl)porphyrinChloroform0.40 ± 0.02[8]
In Vitro Photodynamic Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a photosensitizer in inhibiting cell growth upon light activation. The following table provides examples of reported IC50 values for a TPP derivative against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference(s)
Fe(III)-TMPPAGS (Gastric Cancer)0.0975[12]
Fe(III)-TMPPHCT-116 (Colon Cancer)3.97[12]

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Generation using 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This protocol describes a common indirect method to quantify singlet oxygen generation by monitoring the bleaching of 1,3-diphenylisobenzofuran (DPBF), a chemical trap for ¹O₂.[8][13]

Materials:

  • Tetraphenylporphyrin (TPP)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometer-grade solvent (e.g., chloroform, DMF)

  • Quartz cuvettes

  • Light source with a specific wavelength for TPP excitation (e.g., laser, filtered lamp)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of TPP in the chosen solvent at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette.

  • Prepare a stock solution of DPBF in the same solvent. The concentration should be such that the initial absorbance at its maximum absorption wavelength (around 410-415 nm) is between 1.0 and 1.5.[13]

  • In a quartz cuvette, mix the TPP and DPBF solutions. The final concentration of TPP should be kept constant for all measurements, while the initial absorbance of DPBF should be recorded.

  • Protect the sample from ambient light.

  • Irradiate the sample with the light source at the desired wavelength.

  • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. Pay close attention to the decrease in the absorbance of DPBF at its maximum absorption wavelength.

  • Continue this process until the DPBF absorbance has significantly decreased.

  • Plot the absorbance of DPBF at its maximum versus irradiation time. The initial rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

  • (Optional) To determine the singlet oxygen quantum yield (ΦΔ), perform the same experiment with a reference photosensitizer with a known ΦΔ under identical conditions. The ΦΔ of TPP can be calculated using the following equation:

    ΦΔ (TPP) = ΦΔ (ref) * (k_TPP / k_ref) * (I_abs_ref / I_abs_TPP)

    where:

    • ΦΔ (ref) is the singlet oxygen quantum yield of the reference.

    • k_TPP and k_ref are the initial rates of DPBF bleaching for TPP and the reference, respectively.

    • I_abs_TPP and I_abs_ref are the rates of light absorption by TPP and the reference, respectively.

Protocol 2: In Vitro Photodynamic Therapy (PDT) Assay

This protocol outlines a general procedure for evaluating the phototoxic effect of TPP on cancer cells in culture.[14][15][16]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Tetraphenylporphyrin (TPP) stock solution (dissolved in a biocompatible solvent like DMSO and diluted in culture medium)

  • Multi-well cell culture plates (e.g., 96-well for viability assays)

  • Light source with appropriate wavelength and power for TPP activation

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Photosensitizer Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of TPP to the wells. Include a control group with no TPP. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.[17]

  • Washing: After incubation, remove the TPP-containing medium and wash the cells twice with PBS to remove any extracellular photosensitizer.

  • Irradiation: Add fresh, TPP-free culture medium to each well. Expose the cells to light from the light source for a specific duration (light dose). Keep a set of plates in the dark (no light exposure) as a control for "dark toxicity."

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.

  • Cell Viability Assessment: After the post-irradiation incubation period, assess cell viability using a standard assay (e.g., MTT). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability versus TPP concentration for the irradiated and non-irradiated groups. Determine the IC50 value for the PDT-treated group.

Mandatory Visualizations

Experimental Workflow for Singlet Oxygen Detection

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tpp Prepare TPP Stock Solution mix Mix TPP and DPBF in Cuvette prep_tpp->mix prep_dpbf Prepare DPBF Stock Solution prep_dpbf->mix irradiate Irradiate with Specific Wavelength mix->irradiate measure Measure Absorbance (UV-Vis) irradiate->measure at intervals plot Plot Absorbance vs. Time measure->plot calculate Calculate Rate of DPBF Bleaching plot->calculate

Caption: Workflow for detecting singlet oxygen using DPBF.

TPP-Mediated Photodynamic Therapy (PDT) Workflow

G start Seed Cells in Multi-well Plate incubation Incubate with TPP start->incubation wash1 Wash with PBS incubation->wash1 irradiation Irradiate with Light wash1->irradiation post_incubation Incubate (24-48h) irradiation->post_incubation viability_assay Perform Cell Viability Assay post_incubation->viability_assay analysis Analyze Data (Calculate IC50) viability_assay->analysis

Caption: In vitro photodynamic therapy experimental workflow.

Signaling Pathway of TPP-Induced Apoptosis

G TPP TPP + Light sO2 ¹O₂ (Singlet Oxygen) TPP->sO2 O2 ³O₂ O2->sO2 stress Oxidative Stress sO2->stress mito Mitochondrial Damage stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: TPP-PDT induced intrinsic apoptosis pathway.

References

Application

Application Notes and Protocols for Tetraphenylporphyrin in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals Introduction to Tetraphenylporphyrin in Photodynamic Therapy Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers and other...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetraphenylporphyrin in Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers and other diseases that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death.[1] Tetraphenylporphyrin (TPP), a synthetic porphyrin, and its derivatives have emerged as promising photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum, efficient generation of singlet oxygen, and chemical stability.[2] The hydrophobic nature of the parent TPP molecule often necessitates chemical modifications to improve its solubility in physiological media and enhance its selective accumulation in tumor tissues.[3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of TPP and its derivatives in PDT.

Mechanism of Action

The therapeutic effect of TPP-based PDT is primarily mediated by the production of singlet oxygen (¹O₂), a highly reactive form of oxygen.[4] Upon irradiation with light of a specific wavelength, the TPP molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state.[5] This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), converting it to the cytotoxic singlet oxygen (¹O₂).[4] The generated singlet oxygen can react with various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately cell death through apoptosis or necrosis.[6][7]

Quantitative Data Summary

The efficacy of TPP derivatives in photodynamic therapy is evaluated based on several key parameters, including their phototoxicity (commonly expressed as the half-maximal inhibitory concentration or IC50), singlet oxygen quantum yield (ΦΔ), and in vivo tumor growth inhibition. The following tables summarize the quantitative data for various TPP derivatives from cited literature.

Table 1: In Vitro Phototoxicity (IC50) of Tetraphenylporphyrin Derivatives in Various Cancer Cell Lines

PhotosensitizerCancer Cell LineIC50 (µM)Light DoseReference
Fe-TMPPAGS0.0975Not Specified[8]
Fe-TMPPHCT-1163.97Not Specified[8]
Gold 1a ([Au(TPP)]Cl)SW11160.2 - 3.4Not Specified[9]
Gold 1a ([Au(TPP)]Cl)Colo 2050.2 - 3.4Not Specified[9]
Gold 1a ([Au(TPP)]Cl)HCT-150.2 - 3.4Not Specified[9]
m-Ph₄TBP 4Eca-1091.068 J/cm²[10]
Brominated TPP (PS2)WiDr0.113Not Specified[9]
Tri-Py+-Me-PFCaco-2Lower than T4PMNot Specified[11]
Tri-Py+-Me-PhCaco-2Lower than T4PMNot Specified[11]
Tri-Py+-Me-CO2MeCaco-2Lower than T4PMNot Specified[11]

Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of Tetraphenylporphyrin Derivatives

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
2-TQPNot Specified0.62[9]

Table 3: In Vivo Tumor Growth Inhibition by Tetraphenylporphyrin Derivative-Mediated PDT

PhotosensitizerAnimal ModelTumor ModelTreatmentTumor Growth Inhibition (%)Reference
Sinoporphyrin sodium (DVDMS)Mouse4T1 Breast Cancer2 mg/kg DVDMS + 150 J/cm² light78.12[12]
Gold 1a ([Au(TPP)]Cl)MouseColo 205 Colorectal CancerNot SpecifiedBetter than cisplatin[9]
m-Ph₄TBP 4MouseEca-109 Esophageal CarcinomaNot SpecifiedSignificant[10]
Gd@GCNsMouseNot Specified0.1 mmol Gd/kg + LED irradiationSignificant delay in tumor growth[3]
PaclitaxelMouseHCT116 Human Colon Carcinoma30 mg/kg i.v.Modelled data available[13]

Signaling Pathways in TPP-Mediated Photodynamic Therapy

TPP-mediated PDT can induce both apoptotic and necrotic cell death pathways, the prevalence of which depends on the photosensitizer's subcellular localization, the light dose, and the cell type.

PDT_Signaling_Pathways cluster_stimulus Stimulus cluster_ros Primary Effect cluster_damage Cellular Damage cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway cluster_stress Stress Response TPP_PDT TPP + Light ROS Reactive Oxygen Species (ROS) TPP_PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Plasma_Membrane Plasma Membrane Damage ROS->Plasma_Membrane Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 JNK_p38 JNK/p38 MAPK Activation ER->JNK_p38 ATP_Depletion ATP Depletion Lysosomes->ATP_Depletion Plasma_Membrane->ATP_Depletion Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Swelling Cell Swelling & Membrane Rupture ATP_Depletion->Cell_Swelling Necrosis Necrosis Cell_Swelling->Necrosis JNK_p38->Apoptosis

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of TPP-based photosensitizers are provided below.

Protocol 1: Synthesis of a Water-Soluble Tetraphenylporphyrin Derivative (meso-Tetra(4-carboxyphenyl)porphyrin)

This protocol describes a general method for synthesizing a functionalized TPP derivative to enhance its water solubility.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-formylbenzoic acid in propionic acid.

  • Add freshly distilled pyrrole to the solution. The molar ratio of aldehyde to pyrrole should be 1:1.

  • Heat the mixture to reflux for 30 minutes.

  • Add nitrobenzene as an oxidizing agent and continue to reflux for another 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the crude product and wash it with methanol to remove impurities.

  • Purify the crude porphyrin by column chromatography on silica (B1680970) gel using a chloroform/methanol gradient as the eluent.

  • To obtain the water-soluble sodium salt, dissolve the purified porphyrin in a solution of NaOH in methanol.

  • Evaporate the solvent to obtain the sodium salt of meso-tetra(4-carboxyphenyl)porphyrin.

  • Characterize the final product using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reactants Pyrrole + 4-Formylbenzoic acid in Propionic Acid Start->Reactants Reflux1 Reflux (30 min) Reactants->Reflux1 Oxidation Add Nitrobenzene Reflux (1 hr) Reflux1->Oxidation Cooling Cool to RT Oxidation->Cooling Filtration Filter & Wash with Methanol Cooling->Filtration Purification Column Chromatography Filtration->Purification Salt_Formation Dissolve in NaOH/Methanol Evaporate Purification->Salt_Formation Characterization UV-Vis, NMR, MS Salt_Formation->Characterization End End Characterization->End

Protocol 2: In Vitro Photodynamic Therapy Cytotoxicity Assay and IC50 Determination

This protocol details the procedure for assessing the phototoxicity of a TPP derivative on a cancer cell line and calculating its IC50 value.[5][14]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • TPP derivative stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Light source with a specific wavelength corresponding to the absorption of the TPP derivative (e.g., 650 nm laser)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Photosensitizer Incubation: Prepare serial dilutions of the TPP derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted photosensitizer solutions to the respective wells. Include a control group with medium only. Incubate the plate for a predetermined time (e.g., 4-24 hours) in the dark.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS per well.

  • Irradiation: Add 100 µL of fresh, phenol (B47542) red-free medium to each well. Irradiate the designated wells with the light source at a specific light dose (e.g., 5-20 J/cm²). Keep a set of non-irradiated plates as a dark toxicity control.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for another 24-48 hours.

  • Cell Viability Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control group. Plot the cell viability against the logarithm of the photosensitizer concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using appropriate software.[16]

IC50_Determination_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding PS_Incubation Incubate with TPP Derivative Cell_Seeding->PS_Incubation Washing Wash with PBS PS_Incubation->Washing Irradiation Irradiate with Specific Wavelength Washing->Irradiation Post_Incubation Incubate (24-48h) Irradiation->Post_Incubation Viability_Assay MTT Assay Post_Incubation->Viability_Assay Data_Analysis Measure Absorbance & Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Protocol 3: In Vivo Photodynamic Therapy in a Murine Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a TPP derivative in a subcutaneous tumor model.[12][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • TPP derivative formulated for intravenous injection

  • Light source with appropriate wavelength and fiber optic delivery system

  • Calipers for tumor measurement

  • Anesthetic agent

Procedure:

  • Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Grouping and Photosensitizer Administration: Randomly divide the tumor-bearing mice into control and treatment groups. Administer the TPP derivative intravenously (e.g., via tail vein injection) at a predetermined dose. The control group should receive the vehicle solution.

  • Drug-Light Interval: Allow a specific time interval (e.g., 4-24 hours) for the photosensitizer to accumulate in the tumor tissue.

  • Irradiation: Anesthetize the mice. Deliver a specific light dose to the tumor area using the fiber optic system. The light dose and fluence rate should be carefully controlled.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: Monitor the tumor growth over a period of several weeks. The primary endpoint is typically tumor growth delay or inhibition. At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition percentage compared to the control group. Statistical analysis should be performed to determine the significance of the treatment effect.[17]

Conclusion

Tetraphenylporphyrin and its derivatives represent a versatile class of photosensitizers with significant potential in photodynamic therapy. By modifying the peripheral substituents of the TPP macrocycle, researchers can fine-tune the physicochemical properties of these molecules to enhance their therapeutic efficacy. The protocols and data presented in this document provide a comprehensive resource for scientists and drug development professionals working in the field of PDT. Further research focusing on targeted delivery systems and combination therapies will likely expand the clinical applications of TPP-based photosensitizers in the future.

References

Method

Vanadium(IV) Oxide Tetraphenylporphyrin: A Versatile Catalyst for Oxidation Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Vanadium(IV) oxide tetraphenylporphyrin (B126558), commonly abbreviated as VO(TPP), has emerged as a robust and efficient ca...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Vanadium(IV) oxide tetraphenylporphyrin (B126558), commonly abbreviated as VO(TPP), has emerged as a robust and efficient catalyst for a variety of oxidation reactions crucial in synthetic chemistry.[1][2] Its stable square pyramidal geometry, with the vanadium atom positioned above the plane of the porphyrin ring, allows for the coordination and activation of oxidizing agents, facilitating the transfer of an oxygen atom to various substrates.[3][4][5] This document provides detailed application notes and experimental protocols for the use of VO(TPP) and its derivatives in the oxidation of alkenes, sulfides, and alcohols.

Key Applications

VO(TPP) and its analogues are particularly effective catalysts for:

  • Epoxidation of Alkenes: The synthesis of epoxides, which are valuable intermediates in the production of fine chemicals and pharmaceuticals, is a primary application of VO(TPP).[1] The catalyst demonstrates high selectivity for the formation of epoxides from a wide range of olefins, utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).[1][6]

  • Oxidation of Sulfides: Selective oxidation of sulfides to sulfoxides is another important transformation catalyzed by vanadium complexes.[7] This reaction is significant in medicinal chemistry and for the removal of sulfur compounds from fuels.

  • Oxidation of Alcohols: VO(TPP) can also mediate the oxidation of alcohols to their corresponding aldehydes and ketones, a fundamental reaction in organic synthesis.[8][9][10]

The catalytic efficiency of VO(TPP) can be significantly enhanced by introducing electron-withdrawing or bulky substituents on the porphyrin ring. For instance, β-octabromo- or β-tetracyano-substituted VO(TPP) exhibits substantially higher turnover frequencies (TOF) compared to the parent VO(TPP).[1][11][12][13] These modifications increase the Lewis acidity of the vanadium center, thereby enhancing its catalytic activity.[11][12] Furthermore, these catalysts are often recyclable, showing only a minor reduction in efficiency after several cycles, which is advantageous for industrial applications.[1][2][14]

Experimental Protocols

Protocol 1: Epoxidation of Alkenes using VO(TPP) and H₂O₂

This protocol describes a general procedure for the selective epoxidation of alkenes catalyzed by VO(TPP) using hydrogen peroxide as the oxidant.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the alkene (e.g., 5 mmol of styrene) and VO(TPP) catalyst (e.g., 0.025 mol%) in a mixture of acetonitrile and water.

  • Add sodium bicarbonate (promoter).

  • To this stirring solution, add hydrogen peroxide (e.g., 1.2 equivalents) dropwise at room temperature.

  • Allow the reaction to stir at room temperature for the specified time (e.g., 1 hour), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Mix Alkene, VO(TPP),\nNaHCO₃ in CH₃CN/H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_oxidant [label="Add H₂O₂ dropwise\nat room temperature", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at room temperature\n(e.g., 1 hour)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Quench with\nNa₂S₂O₃ solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Extract with CH₂Cl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry organic phase\n(Na₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="Evaporate solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify by column\nchromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End (Epoxide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents; reagents -> add_oxidant; add_oxidant -> react; react -> quench; quench -> extract; extract -> dry; dry -> evaporate; evaporate -> purify; purify -> end; } caption: "Experimental workflow for VO(TPP)-catalyzed epoxidation of an alkene."

Protocol 2: Synthesis of Vanadium(IV) Oxide Tetraphenylporphyrin (VO(TPP))

This protocol outlines a common method for the synthesis of VO(TPP).[12][15]

Materials:

  • meso-Tetraphenylporphyrin (H₂TPP)

  • Vanadyl sulfate (VOSO₄·xH₂O) or Vanadyl acetylacetonate (B107027) (VO(acac)₂)

  • N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)/Methanol (CH₃OH)

  • Hexane

Procedure:

  • Dissolve H₂TPP in a suitable solvent such as DMF in a round-bottom flask.

  • Add an excess of a vanadium source, such as VOSO₄·xH₂O.

  • Reflux the mixture under an inert atmosphere (e.g., argon) for several hours (e.g., 30 hours).[12] The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret band and the appearance of the metallated porphyrin Soret band.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure.

  • If using a CHCl₃/CH₃OH solvent system, dissolve the residue in a minimum amount of dichloromethane and extract with distilled water to remove excess vanadium salts.[15]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Recrystallize the crude product from a dichloromethane-hexane mixture to obtain pure VO(TPP).[15]

Catalytic Data

The following tables summarize the catalytic performance of VO(TPP) and its derivatives in various oxidation reactions.

Table 1: Epoxidation of Various Olefins with VO(TPP) and H₂O₂ [1]

SubstrateCatalystCatalyst Loading (mol%)Conversion (%)Selectivity (%)TOF (h⁻¹)
StyreneVO(TPP)0.025871003296
α-MethylstyreneVO(TPP)0.025751002857
CyclohexeneVO(TPP)0.025601002286
1-OcteneVO(TPP)0.025571002175

Table 2: Comparison of Catalytic Activity for Styrene Epoxidation [1][2]

CatalystTOF (h⁻¹)
VO(TPP)2175–3296
VO(TPPBr₈)8783–13108

Catalytic Cycle

The proposed mechanism for the epoxidation of alkenes by VO(TPP) involves the formation of a vanadium(V)-peroxo intermediate.[6][16] The catalytic cycle is initiated by the reaction of the V(IV) catalyst with the oxidant (e.g., H₂O₂), which oxidizes the vanadium center to V(V) and forms a peroxo species. This highly reactive intermediate then transfers an oxygen atom to the alkene, forming the epoxide and regenerating the V(IV) catalyst.

// Nodes V4_catalyst [label="VO(TPP) (V⁴⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; V5_intermediate [label="[V⁵⁺O(O₂)TPP]⁻\n(Vanadium-peroxo intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; epoxide_formation [label="Epoxide Formation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels V4_catalyst -> V5_intermediate [label="+ H₂O₂\n- H₂O", fontcolor="#5F6368", fontsize=8]; V5_intermediate -> epoxide_formation [label="+ Alkene", fontcolor="#5F6368", fontsize=8]; epoxide_formation -> V4_catalyst [label="+ Epoxide", fontcolor="#5F6368", fontsize=8]; } caption: "Proposed catalytic cycle for VO(TPP)-mediated epoxidation."

References

Application

Tetraphenylporphyrin Derivatives: Advanced Materials for Chemical Sensing Applications

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Tetraphenylporphyrin (B126558) (TPP) and its derivatives represent a versatile class of aromatic macrocyclic...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraphenylporphyrin (B126558) (TPP) and its derivatives represent a versatile class of aromatic macrocyclic compounds that have garnered significant interest in the development of chemical sensors. Their robust structure, rich redox chemistry, and distinct optical properties, which can be finely tuned through peripheral functionalization or central metal ion coordination, make them ideal candidates for detecting a wide array of analytes.[1][2] These molecules can mimic biological functions like reversible binding and catalytic activation, enabling their application in various sensor transduction mechanisms, including electrochemical and optical methods.[2][3] This document provides a detailed overview of the application of TPP derivatives in chemical sensing, complete with experimental protocols and performance data.

The core structure of TPP consists of four pyrrole (B145914) rings linked by methine bridges, with phenyl groups at the meso positions. This extended π-conjugated system is responsible for its strong absorption in the Soret (around 420 nm) and Q-band (500-700 nm) regions of the electromagnetic spectrum.[4] The interaction of TPP derivatives with analytes can induce changes in these optical properties, forming the basis for colorimetric and fluorescent sensors.[3][5] Furthermore, the incorporation of a central metal ion (metalloporphyrins) introduces new electronic and coordination properties, enhancing selectivity and enabling their use in electrochemical sensors.[6][7]

Sensing Mechanisms and Applications

The versatility of TPP derivatives allows for their use in various sensing platforms targeting a broad spectrum of analytes, from gases and volatile organic compounds (VOCs) to metal ions and biomolecules.[8]

Electrochemical Sensors

Electrochemical sensors based on TPP derivatives leverage the catalytic and electron transfer properties of these molecules.[7] They can be categorized into amperometric, potentiometric, and voltammetric sensors. Metalloporphyrins, in particular, are attractive for these applications due to their ability to facilitate redox reactions.[7]

  • Detection of Biomolecules: Glassy carbon electrodes modified with manganese porphyrin/gold nanoparticle films have shown potential for the electrochemical determination of hydrogen peroxide. Similarly, a conjugate of manganese (III) meso-tetrakis-(pentafluorophenyl) porphyrin and gold nanoparticles has been used for the detection of L-cysteine.

  • Detection of Neurotransmitters: Porphyrin-modified electrodes exhibit high electrocatalytic activity and selectivity for dopamine, with a detection limit of 6 x 10⁻⁸ M.

  • Detection of Pharmaceuticals: An electrochemical sensor using a manganese (III)-porphyrin modified ITO electrode has been developed for the highly sensitive determination of levofloxacin.[7]

Optical Sensors

Optical sensors utilize the changes in the absorption or fluorescence spectra of TPP derivatives upon interaction with an analyte.[3] These changes can be a shift in the peak wavelength, an increase or decrease in intensity (quenching or enhancement), or the appearance of new bands.[4]

  • Gas Sensing: Thin films of TPP derivatives can be deposited on optical waveguides to detect toxic gases. For example, a tetrakis(4-nitrophenyl)porphyrin (TNPP) immobilized in a Nafion membrane has been used to detect hydrogen sulfide (B99878) (H₂S) and ethanediamine with detection limits of 1 and 10 ppb, respectively.[9] Iron tetraphenylporphyrin functionalized reduced graphene oxide has been employed for the highly sensitive detection of carbon monoxide (CO) with a low detection limit of 2.5 ppm.[10][11]

  • Volatile Organic Compound (VOC) Sensing: An array of different metalloporphyrins bound to TiO₂ porous films can be used for the selective detection of various VOCs by analyzing the spectral changes in their Soret band region.[8]

  • Metal Ion Sensing: Porphyrin-based fluorescent molecular probes are effective for detecting metal ions.[4][12] For instance, a porphyrin functionalized with a strong chelator has been shown to be highly selective for Zn²⁺ in the physiological pH range with a detection limit of 1.8 mM.

  • pH Sensing: The optical properties of some water-soluble metalloporphyrins, such as 5, 10, 15, 20-tetrakis (N-methyl-4-pyridyl) porphyrin-Zn (II), are sensitive to pH changes, allowing them to function as optical pH sensors.

Quantitative Sensor Performance Data

The performance of chemical sensors based on TPP derivatives is evaluated based on several key parameters, including sensitivity, limit of detection (LOD), response time, and selectivity. The following tables summarize the performance data for various TPP-based sensors as reported in the literature.

AnalyteTPP DerivativeSensor TypeLimit of Detection (LOD)Response TimeRecovery TimeReference
Hydrogen Sulfide (H₂S)Tetrakis(4-nitrophenyl)porphyrin (TNPP) in NafionOptical Waveguide1 ppb< 30 s-[9]
EthanediamineTetrakis(4-nitrophenyl)porphyrin (TNPP) in NafionOptical Waveguide10 ppb< 30 s-[9]
Carbon Monoxide (CO)Iron tetraphenyl porphyrin functionalized reduced graphene oxideChemiresistive2.5 ppm60 s120 s[10]
Nitrogen Dioxide (NO₂)Zn-tetrakis(4-hydroxyphenyl)porphyrinPlanar Optical Waveguide1 ppm--[13]
DopaminePorphyrin modified electrodeElectrochemical6 x 10⁻⁸ M--
L-cysteineMn(III) meso-tetrakis-(pentafluorophenyl) porphyrin/Au nanoparticleAmperometric---
Zinc (Zn²⁺)5-[4-(aminoethylene) amino]-10, 15, 20-triphenylporphyrinFluorescent1.8 mM--
TyrosineManganese tetraphenylporphyrin/Carbon nanocoilElectrochemical21 nM--[14]
Hydrogen Peroxide (H₂O₂)Zinc porphyrin–fullerene derivativeNonenzymatic Electrochemical0.81 µM--[15]
NitriteZinc porphyrin–fullerene derivativeNonenzymatic Electrochemical1.44 µM--[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative TPP derivative and the fabrication of a chemical sensor.

Protocol for Synthesis of Meso-tetrakis(4-nitrophenyl) Porphyrin (TNPP)

This protocol is a modified procedure for the synthesis of TNPP, a precursor for many functionalized TPP derivatives.[9]

Materials:

Procedure:

  • In a 1 L three-necked round-bottom flask, dissolve pyrrole (0.5 mL, 7.2 M) and 4-nitrobenzaldehyde (1.09 g, 7.2 M) in 500 mL of CHCl₃.

  • Purge the solution with nitrogen gas for 10 minutes to create an inert atmosphere.

  • Add the acid catalyst BF₃-Et₂O (0.31 mL, 2.5 M) to the mixture.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours). The progress of the reaction can be monitored by UV-vis spectroscopy.

  • After the reaction is complete, neutralize the catalyst with a suitable base (e.g., triethylamine).

  • Wash the reaction mixture with water to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and hexane).

  • Characterize the final product using spectroscopic techniques such as UV-vis, FT-IR, and NMR.

Protocol for Fabrication of an Optical Waveguide Gas Sensor

This protocol describes the fabrication of an optical gas sensor using a TPP derivative immobilized in a polymer membrane.[9]

Materials:

  • Synthesized TPP derivative (e.g., TNPP)

  • Nafion solution

  • Optical waveguide glass slide (e.g., K⁺ ion-exchanged soda-lime glass)

  • Solvent for dissolving TPP derivative (e.g., dimethylformamide)

  • Spin coater

Procedure:

  • Prepare a solution of the TPP derivative in a suitable solvent.

  • Prepare a Nafion solution.

  • Mix the TPP derivative solution with the Nafion solution to form a composite sensing material.

  • Clean the optical waveguide glass slide thoroughly.

  • Deposit the composite sensing material onto the glass slide using a spin coater to form a thin, uniform film.

  • Dry the film under controlled conditions (e.g., in an oven at a specific temperature) to remove the solvent.

  • The fabricated sensor is now ready for gas sensing measurements.

Protocol for Gas Sensing Measurements

This protocol outlines the general procedure for testing the performance of a gas sensor.[9]

Apparatus:

  • Gas flow cell

  • Mass flow controllers

  • Light source (e.g., semiconductor laser)

  • Detector (e.g., photodiode)

  • Data acquisition system

  • Source of target gas and carrier gas (e.g., pure N₂)

Procedure:

  • Place the fabricated sensor inside the gas flow cell.

  • Establish a stable baseline by flowing the carrier gas (e.g., pure N₂) through the cell at a constant flow rate.

  • Introduce a known concentration of the target gas into the flow cell.

  • Monitor the change in the sensor's signal (e.g., light intensity, absorbance) over time.

  • After the signal stabilizes, switch back to the carrier gas to allow the sensor to recover.

  • Repeat the process for different concentrations of the target gas to determine the sensor's response characteristics, such as sensitivity, response time, and recovery time.

  • To test selectivity, expose the sensor to various interfering gases and compare the responses.[9]

Signaling Pathways and Workflows

The following diagrams illustrate the fundamental principles and workflows involved in chemical sensing using TPP derivatives.

Sensing_Mechanism Analyte Analyte (Gas, Ion, Biomolecule) Interaction Molecular Interaction (Coordination, π-π stacking, etc.) Analyte->Interaction TPP_Derivative TPP Derivative (Sensing Material) TPP_Derivative->Interaction Signal_Change Change in Physicochemical Property (Optical, Electrochemical) Interaction->Signal_Change Transducer Transducer Signal_Change->Transducer Output Electrical Signal (Readable Output) Transducer->Output

Caption: General mechanism of a TPP-based chemical sensor.

Experimental_Workflow cluster_synthesis Synthesis of TPP Derivative cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing Synthesis Synthesis of TPP Derivative Purification Purification Synthesis->Purification Characterization Characterization (UV-vis, NMR) Purification->Characterization Film_Deposition Thin Film Deposition on Substrate Characterization->Film_Deposition Exposure Exposure to Analyte Film_Deposition->Exposure Data_Acquisition Data Acquisition Exposure->Data_Acquisition Analysis Data Analysis (Sensitivity, Selectivity) Data_Acquisition->Analysis

Caption: Experimental workflow for developing a TPP-based sensor.

Signaling_Pathways cluster_optical Optical Sensing cluster_electrochemical Electrochemical Sensing Analyte_Optical Analyte Interaction_Optical Interaction Analyte_Optical->Interaction_Optical TPP_Optical TPP Derivative TPP_Optical->Interaction_Optical Absorption_Change Change in Absorption Spectrum Interaction_Optical->Absorption_Change Fluorescence_Change Change in Fluorescence Interaction_Optical->Fluorescence_Change Analyte_Electrochem Analyte Redox_Reaction Redox Reaction Analyte_Electrochem->Redox_Reaction Metalloporphyrin Metalloporphyrin on Electrode Metalloporphyrin->Redox_Reaction Current_Change Change in Current/ Potential Redox_Reaction->Current_Change

Caption: Signaling pathways for optical and electrochemical TPP sensors.

Conclusion

Tetraphenylporphyrin derivatives are a highly promising and adaptable class of materials for the development of advanced chemical sensors. Their tunable electronic and optical properties, combined with their stability, allow for the creation of sensitive and selective sensors for a wide range of applications, from environmental monitoring to medical diagnostics. The ongoing research into novel TPP structures and their integration with nanomaterials continues to push the boundaries of chemical sensing technology.

References

Method

Application Notes and Protocols: Functionalization of Tetraphenylporphyrin at Meso Positions

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the functionalization of tetraphenylporphyrin (B126558) (TPP) at its meso p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of tetraphenylporphyrin (B126558) (TPP) at its meso positions. The ability to introduce a wide array of functional groups at these positions allows for the fine-tuning of the photophysical, electrochemical, and biological properties of the porphyrin core, making it a versatile platform for applications in drug development, photodynamic therapy (PDT), and catalysis.

Introduction to Meso-Functionalization

Meso-tetraphenylporphyrin (TPP) is a synthetic porphyrin that is easily synthesized and possesses a high degree of symmetry.[1] Its structure features four phenyl groups attached to the meso (5, 10, 15, and 20) positions of the porphyrin macrocycle. These phenyl groups serve as convenient handles for introducing various functionalities to modulate the properties of the porphyrin. Functionalization at the meso positions can influence key characteristics such as solubility, aggregation behavior, electronic properties, and biological targeting.[2][3][4] For instance, the introduction of polar groups can enhance water solubility, which is crucial for biomedical applications.[4][5]

The two primary strategies for obtaining meso-functionalized TPPs are:

  • Direct Synthesis: This involves the condensation of pyrrole (B145914) with a substituted benzaldehyde (B42025). This is the most straightforward approach for preparing symmetrically substituted TPPs.

  • Post-Synthetic Modification: This involves chemically modifying the phenyl groups of a pre-synthesized TPP. This method is particularly useful for creating asymmetrically substituted porphyrins or for introducing functionalities that may not be stable under the conditions of porphyrin synthesis.

Synthetic Protocols for Meso-Functionalized Tetraphenylporphyrins

Several methods have been established for the synthesis of TPP and its derivatives. The choice of method often depends on the desired scale, the nature of the substituents, and considerations for green chemistry.

Adler-Longo Method

A classic and widely used one-pot synthesis that involves the condensation of pyrrole and a substituted benzaldehyde in refluxing propionic acid open to the air.[1] While convenient, it often results in modest yields.[1]

Experimental Protocol: Synthesis of meso-tetrakis(4-carboxyphenyl)porphyrin

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add 4-carboxybenzaldehyde (15.0 g, 0.1 mol) and propionic acid (250 mL).

  • Heating: Heat the mixture to reflux (approximately 141 °C) with vigorous stirring.

  • Addition of Pyrrole: Once refluxing, add freshly distilled pyrrole (6.9 mL, 0.1 mol) dropwise over 15 minutes.

  • Reaction: Continue refluxing for 1 hour. The solution will turn dark purple.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. The product will precipitate. Collect the purple solid by vacuum filtration and wash it with methanol (B129727) (3 x 50 mL) and then with hot water (3 x 50 mL) to remove residual propionic acid.

  • Purification: The crude product can be further purified by dissolving it in a minimum amount of 0.1 M NaOH solution, filtering to remove insoluble impurities, and then re-precipitating by adding 1 M HCl until the pH is acidic. The resulting solid is collected by filtration, washed with water until the filtrate is neutral, and dried in a vacuum oven.

Lindsey Synthesis

This two-step, one-flask method generally provides higher yields and allows for the synthesis of a wider variety of meso-substituted porphyrins, including sterically hindered ones.[6][7] It involves the acid-catalyzed condensation of pyrrole and an aldehyde to form the porphyrinogen, followed by oxidation.[6][7]

Experimental Protocol: Synthesis of meso-tetrakis(4-methylphenyl)porphyrin

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add dichloromethane (B109758) (DCM, 1 L). Add p-tolualdehyde (4.7 mL, 40 mmol) and freshly distilled pyrrole (2.8 mL, 40 mmol).

  • Catalyst Addition: Shield the reaction from light and purge with nitrogen for 15 minutes. Add boron trifluoride etherate (BF₃·OEt₂, 0.5 mL, 4 mmol) via syringe.

  • Condensation: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 6.8 g, 30 mmol) and continue stirring for another 1 hour at room temperature.

  • Quenching and Washing: Quench the reaction by adding triethylamine (B128534) (1 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 mL) and then with water (2 x 200 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a DCM/hexane mixture as the eluent.

Mechanochemical Synthesis

A green chemistry approach that minimizes the use of solvents and high temperatures.[8] This method involves the manual grinding of reactants in a mortar and pestle.[8]

Experimental Protocol: Synthesis of meso-tetrakis(4-methoxyphenyl)porphyrin

  • Reactant Mixture: In a mortar, combine p-anisaldehyde (0.5 g, 3.73 mmol), freshly distilled pyrrole (0.259 g, 3.73 mmol), and p-toluenesulfonic acid (PTSA, 0.026 g, 0.151 mmol).[8]

  • Grinding: Grind the mixture manually with a pestle for 30 minutes. The mixture will become a dark, viscous paste.

  • Air Oxidation: Spread the paste on a watch glass and leave it exposed to air for 24 hours to allow for oxidation.

  • Purification: The resulting solid is dissolved in a minimal amount of DCM and purified by column chromatography on silica gel using a DCM/hexane gradient to afford the pure porphyrin.[8]

Post-Synthetic Modification of Meso-Phenyl Groups

This strategy allows for the introduction of functional groups that may not be compatible with the conditions of porphyrin synthesis. A common starting material for these modifications is meso-tetrakis(4-aminophenyl)porphyrin or meso-tetrakis(4-hydroxyphenyl)porphyrin.

Experimental Protocol: PEGylation of meso-tetrakis(4-aminophenyl)porphyrin

This protocol describes the attachment of polyethylene (B3416737) glycol (PEG) chains to the porphyrin, which can improve its water solubility and pharmacokinetic properties.[2]

  • Activation of PEG: In a round-bottom flask, dissolve monomethoxy-PEG-succinic acid (4 equivalents) in anhydrous DCM. Add N,N'-dicyclohexylcarbodiimide (DCC, 4.2 equivalents) and N-hydroxysuccinimide (NHS, 4.2 equivalents). Stir the mixture at room temperature for 4 hours to form the NHS-activated PEG ester.

  • Coupling Reaction: In a separate flask, dissolve meso-tetrakis(4-aminophenyl)porphyrin (1 equivalent) in anhydrous dimethylformamide (DMF). Add the activated PEG ester solution dropwise to the porphyrin solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a small amount of water and purified by dialysis against deionized water for 48 hours to remove unreacted PEG and other small molecules. The final product is obtained after lyophilization.

Quantitative Data Summary

The following tables summarize typical yields and key spectroscopic data for selected meso-functionalized TPPs.

Table 1: Synthesis Yields of Meso-Substituted TPPs

Porphyrin DerivativeSynthetic MethodYield (%)Reference
meso-tetraphenylporphyrinAdler-Longo~20[9]
meso-tetraphenylporphyrinLindsey>45[10]
meso-tetrakis(4-methoxyphenyl)porphyrinMechanochemical22.26[8]
meso-tetrakis(4-chlorophenyl)porphyrinMechanochemical18.05[8]

Table 2: UV-Visible Spectroscopic Data of Meso-Substituted TPPs in CH₂Cl₂

Porphyrin DerivativeSoret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)Reference
meso-tetraphenylporphyrin (TPP)419515, 549, 592, 648[8]
meso-tetrakis(4-methoxyphenyl)porphyrin421519, 556, 595, 652General Knowledge
meso-tetrakis(4-carboxyphenyl)porphyrin418514, 548, 590, 646General Knowledge
meso-tetrakis(4-aminophenyl)porphyrin423521, 560, 598, 655General Knowledge

Applications in Drug Development and Photodynamic Therapy

Meso-functionalized porphyrins are extensively investigated as photosensitizers in photodynamic therapy (PDT).[11][12] In PDT, a photosensitizer is administered and accumulates in tumor tissue.[12] Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to tumor cell death.[13][14]

The functional groups at the meso positions play a critical role in the efficacy of PDT agents by influencing:

  • Pharmacokinetics: Affecting solubility, circulation time, and tumor accumulation.[2]

  • Cellular Uptake: Modulating how the photosensitizer interacts with and penetrates cell membranes.[12][15]

  • Subcellular Localization: Directing the photosensitizer to specific organelles, such as mitochondria or lysosomes, can enhance the phototoxic effect.[2]

  • Photophysical Properties: Altering the absorption wavelength and the quantum yield of singlet oxygen generation.[13]

For instance, the introduction of cationic groups can promote interaction with negatively charged bacterial cell walls, making them effective for antibacterial photodynamic therapy.[13] The attachment of targeting moieties like antibodies or peptides can improve tumor selectivity.

Visualizations

Experimental Workflow: Lindsey Synthesis

Lindsey_Synthesis cluster_condensation Step 1: Condensation cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification reactants Pyrrole + Substituted Benzaldehyde in DCM catalyst BF3.OEt2 reactants->catalyst Catalysis porphyrinogen Porphyrinogen Intermediate reactants->porphyrinogen catalyst->porphyrinogen Forms oxidant DDQ porphyrinogen->oxidant Oxidized by porphyrin Meso-Substituted Tetraphenylporphyrin porphyrinogen->porphyrin oxidant->porphyrin Yields chromatography Column Chromatography porphyrin->chromatography pure_product Pure Porphyrin chromatography->pure_product

Caption: Workflow for the Lindsey synthesis of meso-substituted TPP.

Signaling Pathway: Photodynamic Therapy Mechanism

PDT_Mechanism cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species Generation cluster_cell_death Cellular Effects PS_ground Porphyrin (S₀) light Light (hν) PS_singlet Excited Singlet State (S₁) light->PS_singlet Excitation PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing O2_ground Molecular Oxygen (³O₂) PS_triplet->O2_ground Energy Transfer O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet cell_damage Oxidative Damage (Lipids, Proteins, DNA) O2_singlet->cell_damage apoptosis Apoptosis / Necrosis cell_damage->apoptosis

Caption: Simplified mechanism of action for porphyrin-based PDT.

References

Application

Synthesis of Water-Soluble Tetraphenylporphyrin Sulfonates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of water-soluble tetraphe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of water-soluble tetraphenylporphyrin (B126558) sulfonates, with a primary focus on meso-tetra(4-sulfonatophenyl)porphyrin (TPPS4). These compounds are of significant interest in various biomedical applications, particularly as photosensitizers in photodynamic therapy (PDT).

Introduction

Tetraphenylporphyrin (TPP) is a synthetic porphyrin that is hydrophobic and thus has limited solubility in aqueous media, restricting its biological applications.[1] Sulfonation of the peripheral phenyl groups of TPP introduces sulfonic acid moieties (-SO₃H), which significantly enhances water solubility. The resulting water-soluble tetraphenylporphyrin sulfonates, most notably the tetrasulfonated derivative (TPPS4), have garnered considerable attention for their utility in drug development, particularly in the field of photodynamic therapy (PDT).[2][3] In PDT, these photosensitizers can be activated by light to produce reactive oxygen species (ROS), which can induce localized cell death, offering a targeted approach to cancer treatment.[4]

Synthesis of Tetraphenylporphyrin (TPP)

The synthesis of water-soluble sulfonated porphyrins begins with the preparation of the precursor, meso-tetraphenylporphyrin (H₂TPP). The Adler-Longo method is a common and relatively straightforward procedure for this synthesis.[5]

Experimental Protocol: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, bring 190 mL of propionic acid to a boil (reflux at approximately 136-141°C).[3][5]

  • In a separate beaker, prepare a mixture of 8.5 mL of benzaldehyde and 5.6 mL of pyrrole.[5]

  • Slowly add the benzaldehyde and pyrrole mixture to the refluxing propionic acid.

  • Continue to reflux the reaction mixture for 30 minutes. The solution will turn dark purple.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a Büchner funnel to collect the purple crystalline product.

  • Wash the collected solid sequentially with methanol and hot distilled water to remove impurities.

  • The crude H₂TPP can be further purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and petroleum ether as the eluent.[2]

Characterization of H₂TPP:

  • UV-Vis (in DMSO): Soret band at ~417 nm and Q-bands at ~514, 549, 589, and 647 nm.[2]

  • ¹H NMR (in CDCl₃): Signals at ~8.85 ppm (s, 8H, β-pyrrolic), ~8.22 ppm (d, 8H, ortho-phenyl), ~7.77 ppm (m, 12H, meta/para-phenyl), and a broad singlet at ~-2.77 ppm (s, 2H, inner N-H).[3]

Sulfonation of Tetraphenylporphyrin to TPPS4

The conversion of hydrophobic TPP to water-soluble TPPS4 is typically achieved by electrophilic sulfonation of the para-positions of the four phenyl rings. Two common methods employ concentrated sulfuric acid or chlorosulfonic acid.

Method 1: Sulfonation using Concentrated Sulfuric Acid

This is a widely used method that directly introduces sulfonate groups onto the phenyl rings.

  • Carefully add 0.4 g of dry H₂TPP to 10 mL of concentrated sulfuric acid in a round-bottom flask.[3]

  • Heat the mixture at 141°C for 6 hours under a drying tube.[3]

  • Allow the reaction mixture to cool to room temperature overnight.

  • Slowly and carefully pour the reaction mixture into 75 mL of cold distilled water. A green precipitate will form.[3]

  • Collect the precipitate by filtration and wash it with acetone.[3]

  • The crude TPPS4 can be purified by dialysis against deionized water, followed by lyophilization to obtain the solid product.[6] Alternatively, purification can be achieved by reverse-phase column chromatography.[7]

Method 2: Sulfonation using Chlorosulfonic Acid

This method involves the formation of sulfonyl chloride intermediates, which are subsequently hydrolyzed to sulfonic acids.

  • Dissolve 1 g of H₂TPP in 50 mL of 1,2-dichloroethane (B1671644) in a three-necked flask.[8]

  • Carefully add 2.7 mL of chlorosulfonic acid to the solution.[8]

  • Heat the mixture at 120°C for 4.5 hours with stirring.[8]

  • After cooling, slowly add ice water to the reaction mixture to hydrolyze the sulfonyl chloride intermediates and precipitate the product.

  • Filter the precipitate and wash it with distilled water until the filtrate is neutral.

  • Dry the product in a vacuum oven.

  • Further purification can be performed using column chromatography on basic alumina (B75360) with a mobile phase of water:methanol:acetone (7:2:1). The desired pink layer containing TPPS4 is collected.[8]

Purification of TPPS4

Purification of TPPS4 is crucial to remove inorganic salts and any partially sulfonated byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for obtaining high-purity TPPS4.

Protocol: Reverse-Phase HPLC Purification of TPPS4
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol in a phosphate (B84403) buffer is commonly used.[7]

  • Detection: UV-Vis detector set to the Soret band wavelength of TPPS4 (~412 nm).

  • Procedure:

    • Dissolve the crude TPPS4 in the initial mobile phase (low methanol concentration).

    • Inject the sample onto the equilibrated C18 column.

    • Elute with a linear gradient of increasing methanol concentration.

    • Collect the fractions corresponding to the main peak of TPPS4.

    • The collected fractions can be desalted by dialysis or a suitable solid-phase extraction method.[7]

Characterization of TPPS4

Successful synthesis of TPPS4 can be confirmed by various spectroscopic techniques.

Technique Precursor (H₂TPP) Product (TPPS4) Reference
Appearance Dark purple solidDark green/purple solid[1]
Solubility Soluble in nonpolar organic solvents (e.g., chloroform, benzene)Soluble in water[1]
UV-Vis (Soret Band) ~417 nm (in DMSO)~412 nm (in water, pH 8.5)[2]
UV-Vis (Q-Bands) ~514, 549, 589, 647 nm~515, 551, 579, 633 nm[2]
FTIR (S-O stretch) Not presentSharp bands at ~1178, 1118, and 1026 cm⁻¹[2]
¹H NMR (β-pyrrole protons) ~8.85 ppm~8.8 ppm[3]
¹H NMR (phenyl protons) ~8.22 ppm (ortho), ~7.77 ppm (meta/para)~8.1 ppm (d, ortho), ~7.9 ppm (d, meta)[3]
¹H NMR (inner N-H) ~-2.77 ppm~-2.9 ppm[3]

Table 1: Comparative Spectroscopic Data for H₂TPP and TPPS4.

Application in Photodynamic Therapy: Mechanism of Action

Water-soluble porphyrins like TPPS4 are effective photosensitizers for PDT. Upon excitation with light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type II photochemical process. Singlet oxygen is a potent cytotoxic agent that can induce cell death, primarily through apoptosis.

Signaling Pathway of TPPS4-Mediated Apoptosis in PDT

The apoptotic cascade initiated by TPPS4-mediated PDT primarily involves the intrinsic (mitochondrial) pathway. The generated ROS can cause damage to mitochondrial membranes, leading to the release of cytochrome c into the cytosol.[2][4][8] Cytosolic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[9] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can promote cytochrome c release, while anti-apoptotic members like Bcl-2 inhibit this process.[4][10]

PDT_Apoptosis_Pathway cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cytosol Light Light TPPS4 TPPS4 Light->TPPS4 Excitation 1O2 Singlet Oxygen (¹O₂) TPPS4->1O2 Energy Transfer O2 O2 O2->1O2 Mitochondrion Mitochondrial Damage 1O2->Mitochondrion Induces CytC_mito Cytochrome c Mitochondrion->CytC_mito Release Bax Bax Bax->Mitochondrion Promotes Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits CytC_cyto Cytochrome c CytC_mito->CytC_cyto Apoptosome Apoptosome CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Casp9 Casp3 Caspase-3 Casp9->Casp3 Activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Pyrrole + Benzaldehyde synthesis_tpp Adler-Longo Reaction (Reflux in Propionic Acid) start->synthesis_tpp tpp meso-Tetraphenylporphyrin (TPP) synthesis_tpp->tpp sulfonation Sulfonation (Conc. H₂SO₄ or ClSO₃H) tpp->sulfonation crude_tpps4 Crude TPPS4 sulfonation->crude_tpps4 precipitation Precipitation & Washing crude_tpps4->precipitation chromatography Column Chromatography (e.g., RP-HPLC) precipitation->chromatography pure_tpps4 Pure TPPS4 chromatography->pure_tpps4 uv_vis UV-Vis Spectroscopy pure_tpps4->uv_vis ftir FTIR Spectroscopy pure_tpps4->ftir nmr NMR Spectroscopy pure_tpps4->nmr pdt Photodynamic Therapy (PDT) Studies pure_tpps4->pdt

References

Method

Application Notes and Protocols: Tetraphenylporphyrin (TPP) as a Building Block for Metal-Organic Frameworks (MOFs)

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of tetraphenylporphyrin (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of tetraphenylporphyrin (B126558) (TPP)-based metal-organic frameworks (MOFs). These materials are of significant interest due to their high porosity, tunable structure, and inherent photophysical properties, making them promising candidates for drug delivery, photodynamic therapy, and catalysis.

Introduction to TPP-Based MOFs

Tetraphenylporphyrin (TPP) and its derivatives are excellent building blocks for MOFs due to their rigid, planar structure and the ability to coordinate with various metal ions. The resulting porphyrinic MOFs combine the unique properties of both porphyrins and MOFs, such as high surface area, well-defined pore structures, and light-harvesting capabilities.[1][2] These features make them highly suitable for a range of biomedical and catalytic applications.

Key Applications and Quantitative Data

The versatile nature of TPP-based MOFs allows for their use in diverse fields. Below are summaries of key applications with relevant quantitative data.

Physicochemical Properties

The structural characteristics of TPP-based MOFs, such as surface area and pore size, are crucial for their application. These properties can be tailored by adjusting the synthesis conditions and the choice of metal clusters.

MOF NameMetal CenterBET Surface Area (m²/g)Pore Size (nm)Reference
PCN-222Zr1650 - 20161.2 and 3.7[3][4]
PCN-224Zr1467 - 26001.9[1][3]
PCN-224(Ni)Zr, Ni26001.9[1]
PCN-222(Fe)Zr, Fe16503.59[5][6]
Drug Delivery

The high porosity and tunable pore sizes of TPP-based MOFs make them excellent candidates for drug delivery systems, capable of high drug loading and controlled release.

MOF CarrierDrugDrug Loading Capacity (wt%)Release ConditionsReference
MIL-101(Fe)Doxorubicin24.5Release triggered by GSH and ATP[7][8]
Mg-MOF5-Fluorouracil28.2Sustained release over 72 hours in PBS[9]
Zn-MOF5-Fluorouracil19.3~70% release in 120 hours in PBS (pH 7.4)[10]
UiO-66Doxorubicin6.2pH-responsive release[11]
Catalysis

The metal centers within the porphyrin rings and the MOF structure can act as catalytic sites for various organic transformations.

MOF CatalystReactionSubstrateProductConversion/SelectivityReference
PCN-224(Co)CO₂ CycloadditionEpoxidesCyclic CarbonatesHigh efficiency under mild conditions[1]
Cu-BTC MOFStyrene OxidationStyreneBenzaldehyde96.5% conversion, 90.1% selectivity (with Ni)[12]
STP-1Styrene OxidationStyreneBenzaldehyde93.8% selectivity[13][14]
Gas Adsorption

The porous nature of these MOFs also makes them suitable for gas storage and separation applications.

MOF AdsorbentGasAdsorption Capacity (mmol/g)ConditionsReference
Various MOFsCO₂VariableDependent on T and P[15][16]
PCN-11CO₂~5313 K, ~30 bar[17]

Experimental Protocols

Detailed methodologies for the synthesis of prominent TPP-based MOFs and a general protocol for drug loading are provided below.

Synthesis of PCN-224

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • meso-Tetra(4-carboxyphenyl)porphyrin (H₂TCPP)

  • Benzoic acid

  • N,N-Dimethylformamide (DMF)

Procedure: [1][18]

  • In a Pyrex vial, dissolve 30 mg of ZrCl₄, 10 mg of H₂TCPP, and 400 mg of benzoic acid in 2 mL of DMF.

  • Sonicate the mixture until all solids are fully dissolved.

  • Heat the vial in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the dark purple cubic crystals by filtration.

  • Wash the product sequentially with DMF and acetone.

  • Dry the final product in an oven.

Synthesis of PCN-222

Materials:

  • Zirconium(IV) oxynitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O) or pre-synthesized Zr₆ clusters

  • meso-Tetra(4-carboxyphenyl)porphyrin (H₂TCPP)

  • Trifluoroacetic acid (TFA) or 2-fluorobenzoic acid (2FBA) as a modulator

  • N,N-Dimethylformamide (DMF)

Microwave-Assisted Procedure: [4]

  • Step 1 (Pre-cluster formation): In a microwave reactor vessel, react ZrOCl₂ with 2-fluorobenzoic acid in DMF at 140 °C for 5 minutes.

  • Step 2 (Ligand preparation): In a separate vessel, dissolve H₂TCPP in DMF, with the optional addition of a metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) for metalated versions, and heat at 175 °C for 5 minutes under microwave irradiation.

  • Step 3 (MOF formation): Combine the solutions from Step 1 and Step 2, add trifluoroacetic acid, and heat in the microwave reactor at 150 °C for 20 minutes.

  • Collect the product by centrifugation, wash thoroughly with DMF and acetone, and dry.

General Protocol for Drug Loading (Impregnation Method)

Materials:

  • Synthesized TPP-based MOF

  • Drug of choice (e.g., Doxorubicin, 5-Fluorouracil)

  • Appropriate solvent (e.g., deionized water, ethanol, PBS)

Procedure: [11]

  • Activate the MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Disperse a specific amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for a predetermined time (e.g., 24-48 hours) in the dark to allow for drug encapsulation.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Wash the product with the solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC.

Visualizations

The following diagrams illustrate key processes and workflows related to TPP-based MOFs.

Photodynamic_Therapy_Mechanism cluster_0 MOF-Mediated Photodynamic Therapy TPP-MOF TPP-MOF Excited_TPP-MOF Excited_TPP-MOF TPP-MOF->Excited_TPP-MOF Light Excitation (hν) Triplet_State Triplet_State Excited_TPP-MOF->Triplet_State Intersystem Crossing Triplet_State->TPP-MOF Phosphorescence Ground_State_O2 ³O₂ (Ground State Oxygen) Singlet_Oxygen ¹O₂ (Singlet Oxygen) Reactive Oxygen Species (ROS) Cell_Death Tumor Cell Apoptosis/Necrosis Singlet_Oxygen->Cell_Death Oxidative Stress Triplet_StateGround_State_O2 Triplet_StateGround_State_O2 Singlet_OxygenTPP-MOF Singlet_OxygenTPP-MOF Triplet_StateGround_State_O2->Singlet_OxygenTPP-MOF Energy Transfer (Type II) Experimental_Workflow cluster_1 Experimental Workflow for TPP-MOF Synthesis and Application Synthesis MOF Synthesis (e.g., Solvothermal) Characterization Characterization (PXRD, SEM, BET) Synthesis->Characterization Activation Activation (Solvent Exchange, Vacuum) Characterization->Activation Application Application Activation->Application Drug_Loading Drug Loading Application->Drug_Loading Catalysis Catalytic Reaction Application->Catalysis Gas_Adsorption Gas Adsorption Application->Gas_Adsorption Analysis Performance Evaluation Drug_Loading->Analysis Catalysis->Analysis Gas_Adsorption->Analysis Logical_Relationship cluster_2 Structure-Property-Application Relationship Building_Blocks TPP Ligand + Metal Cluster MOF_Structure MOF Structure (Topology, Porosity) Building_Blocks->MOF_Structure Synthesis_Conditions Temperature, Time, Modulator Synthesis_Conditions->MOF_Structure Properties Physicochemical Properties (Surface Area, Pore Size, Stability) MOF_Structure->Properties Applications Applications (Drug Delivery, Catalysis, PDT) Properties->Applications

References

Application

Application Notes and Protocols for Thiamine Pyrophosphate (TPP) in Single-Molecule Electronics

For Researchers, Scientists, and Drug Development Professionals Introduction Thiamine pyrophosphate (TPP), a vital coenzyme in cellular metabolism, presents an intriguing candidate for exploration in the field of single-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine pyrophosphate (TPP), a vital coenzyme in cellular metabolism, presents an intriguing candidate for exploration in the field of single-molecule electronics. Its complex structure, featuring heterocyclic pyrimidine (B1678525) and thiazole (B1198619) rings, and a pyrophosphate group, offers multiple potential points of interaction with metallic electrodes. While direct experimental investigation of TPP as a molecular conductor is currently limited in published literature, its inherent electronic properties and biological significance make it a compelling target for fundamental research.

These application notes provide a comprehensive guide for researchers interested in investigating the single-molecule conductance of TPP. We will explore potential anchoring mechanisms, outline a detailed experimental protocol for forming TPP-based single-molecule junctions using the Scanning Tunneling Microscopy-Break Junction (STM-BJ) technique, and discuss the expected electronic behavior based on theoretical considerations and data from analogous molecular systems.

Theoretical Background and Rationale

Thiamine pyrophosphate's potential as a molecular component in an electronic circuit stems from its unique chemical structure.[1] The molecule is composed of a pyrimidine ring and a thiazole ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached to the thiazole ring.[1]

  • Potential Anchoring Groups:

    • Pyrimidine and Thiazole Rings: Both heterocyclic rings possess nitrogen and, in the case of the thiazole ring, sulfur atoms. These heteroatoms can facilitate binding to gold electrodes through non-covalent interactions. Studies on similar heterocyclic molecules have demonstrated their ability to form stable single-molecule junctions.[2][3][4][5] The pyrimidine ring, in particular, has been shown to adsorb onto gold surfaces.[6][7]

    • Pyrophosphate Group: The negatively charged pyrophosphate group could potentially interact with positively charged sites on the electrode surface, offering an alternative anchoring mechanism. There is evidence of pyrophosphate binding to gold electrodes, which could be exploited for junction formation.[8]

  • Expected Conductance Properties:

    • The conjugated π-systems of the pyrimidine and thiazole rings are expected to form the primary pathway for electron transport.

    • Theoretical studies on the electronic absorption spectra of TPP suggest charge-transfer excitations between the pyrimidine and thiazolium rings, indicating electronic communication between these two moieties.[9] This is a crucial characteristic for a molecule to function as a "wire."

    • The presence of multiple, distinct functional groups (pyrimidine, thiazole, pyrophosphate) suggests that TPP may exhibit multiple stable conformations within a junction, potentially leading to different conductance states. This conformational flexibility could be influenced by factors such as pH, solvent, and applied bias, making TPP an interesting candidate for a molecular switch.

Quantitative Data Summary

As there is no direct experimental data on the single-molecule conductance of TPP, the following table summarizes the conductance values of molecules with similar heterocyclic anchoring groups to provide a reasonable estimate of the expected conductance range for TPP.

Molecule/Anchoring GroupConductance (G₀)Measurement TechniqueReference
1,4-bis(1H-pyrazol-4-ylethynyl)benzene (Pyrazolyl anchor)2.3 x 10⁻⁴ and 3.4 x 10⁻⁴STM-BJ[4][5]
Selenophene-based molecule1.2 x 10⁻⁴ to 1.2 x 10⁻³ (gate-dependent)EC-STM-BJ[2][3]
Thiophene-based molecule8.9 x 10⁻⁵ to 6.3 x 10⁻⁴ (gate-dependent)EC-STM-BJ[2]
Furan-based moleculeNot specified, lower than thiopheneEC-STM-BJ[2]

G₀ is the quantum of conductance, approximately 77.5 µS.

Experimental Protocols

This section details a hypothetical protocol for measuring the single-molecule conductance of Thiamine Pyrophosphate using the Scanning Tunneling Microscopy-Break Junction (STM-BJ) method. This technique is well-suited for water-soluble biomolecules like TPP.

Protocol 1: Preparation of TPP Solution for STM-BJ Measurements
  • Materials:

    • Thiamine Pyrophosphate (TPP) chloride (≥95% purity)

    • Phosphate buffered saline (PBS), pH 7.4

    • Ultrapure water (18.2 MΩ·cm)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a 10 mM stock solution of TPP in ultrapure water.

    • On the day of the experiment, dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The use of a buffer is crucial to maintain a stable pH, which can influence the protonation state and conformation of TPP.

    • Vortex the solution thoroughly to ensure homogeneity.

    • Degas the solution for 15 minutes prior to use to minimize the presence of dissolved oxygen, which can interfere with the measurements.

Protocol 2: STM-BJ Measurement of Single-Molecule Conductance
  • Instrumentation and Setup:

    • Scanning Tunneling Microscope (STM) equipped for break-junction measurements.

    • Gold (Au) substrate (e.g., Au(111) on mica) and mechanically cut gold wire (0.25 mm diameter) for the STM tip.

    • Liquid cell for STM-BJ measurements.

    • Low-noise current preamplifier.

    • Data acquisition system.

  • Procedure:

    • Clean the gold substrate by flame-annealing to create atomically flat terraces.

    • Mount the substrate in the liquid cell.

    • Introduce the 100 µM TPP solution into the liquid cell, ensuring the substrate and the STM tip are fully immersed.

    • Apply a constant bias voltage between the tip and the substrate (typically in the range of 10-100 mV).

    • Engage the STM tip with the substrate and then repeatedly drive the tip into and out of contact with the substrate at a constant speed (e.g., 10-50 nm/s).

    • During this process, record the current as a function of the tip displacement. When the gold-gold contact breaks, a nanogap is formed, and a TPP molecule can bridge this gap, leading to the formation of a single-molecule junction.

    • Collect thousands of individual current-displacement traces to build a statistically significant dataset.

  • Data Analysis:

    • Construct a 1D conductance histogram by plotting the frequency of occurrence of each conductance value from all the collected traces. Plateaus in the individual traces will appear as peaks in the histogram.

    • The position of the peak(s) at conductances below 1 G₀ corresponds to the most probable conductance of the single-molecule junction.

    • Construct a 2D conductance-displacement histogram to visualize the evolution of the junction and determine the junction elongation length.

Visualizations

Logical Relationship for TPP as a Molecular Conductor

TPP_Conductor_Logic TPP Thiamine Pyrophosphate (TPP) Structure Unique Chemical Structure TPP->Structure Pyrimidine Pyrimidine Ring Structure->Pyrimidine Thiazole Thiazole Ring Structure->Thiazole Pyrophosphate Pyrophosphate Group Structure->Pyrophosphate Anchoring Potential Anchoring to Electrodes Pyrimidine->Anchoring π-Au interaction N-Au interaction Transport Electron Transport Pathway Pyrimidine->Transport π-conjugation Thiazole->Anchoring S-Au interaction N-Au interaction Thiazole->Transport π-conjugation Pyrophosphate->Anchoring Electrostatic interaction Junction Forms Single-Molecule Junction Anchoring->Junction Transport->Junction Conductance Exhibits Measurable Conductance Junction->Conductance

Caption: Logical flow from TPP's structure to its potential as a molecular conductor.

Experimental Workflow for STM-BJ Measurement of TPP

STMBJ_Workflow cluster_prep Sample Preparation cluster_measurement STM-BJ Measurement cluster_analysis Data Analysis Prep_TPP Prepare 100 µM TPP in PBS (pH 7.4) Degas Degas Solution Prep_TPP->Degas Inject Inject TPP Solution Degas->Inject Setup Assemble Liquid Cell with Au Substrate & Tip Setup->Inject Approach Approach Tip to Substrate Inject->Approach Cycle Repeatedly Form and Break Au-Au Contact Approach->Cycle Record Record Current vs. Displacement Traces Cycle->Record Histogram1D Construct 1D Conductance Histogram Record->Histogram1D Histogram2D Construct 2D Conductance-Displacement Histogram Record->Histogram2D IdentifyPeaks Identify Conductance Peaks (< 1 G₀) Histogram1D->IdentifyPeaks DetermineLength Determine Junction Elongation Length Histogram2D->DetermineLength

Caption: Step-by-step workflow for TPP single-molecule conductance measurement.

Conclusion and Future Directions

The exploration of Thiamine Pyrophosphate in single-molecule electronics is a novel research avenue with the potential to bridge biological systems with nanoscale electronics. The protocols and theoretical considerations outlined in these application notes provide a solid foundation for initiating such investigations. Future work could involve:

  • Chemical Modification: Synthesizing TPP derivatives with conventional anchoring groups (e.g., thiols, amines) to ensure more robust junction formation and allow for a direct comparison of conductance through different anchoring schemes.

  • Gating Experiments: Utilizing an electrochemical gate to modulate the redox state of TPP within the junction and investigate its potential as a single-molecule transistor.

  • Theoretical Modeling: Performing density functional theory (DFT) calculations to predict the HOMO-LUMO gap of TPP, model its binding geometries on gold surfaces, and calculate its transmission spectrum to provide a theoretical framework for interpreting experimental results.

By systematically investigating the electronic properties of TPP at the single-molecule level, researchers can gain fundamental insights into charge transport through complex biomolecules and explore their potential for future bio-electronic applications.

References

Technical Notes & Optimization

Troubleshooting

Improving the yield of the Adler-Longo TPP synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the Adler-Longo synthesis of meso-tetraphenylporphyrin (TPP). It includes troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the Adler-Longo synthesis of meso-tetraphenylporphyrin (TPP). It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the Adler-Longo synthesis in a question-and-answer format.

Q1: My TPP yield is very low (less than 10%). What are the likely causes and how can I improve it?

A1: Low yields are a common issue with the Adler-Longo synthesis, which typically produces TPP in the 10-30% range.[1][2][3] Several factors can contribute to poor yields:

  • Reagent Quality: The purity of pyrrole (B145914) and benzaldehyde (B42025) is critical. Pyrrole should be freshly distilled before use as it is prone to oxidation and polymerization. Both reagents should be stored under nitrogen in a refrigerator.[4]

  • Reactant Concentration: The concentration of reactants in propionic acid is crucial. An optimal concentration is reported to be approximately 0.27 M for both pyrrole and benzaldehyde.[4] Significantly higher or lower concentrations can lead to a decrease in yield.[5]

  • Reaction Time: The recommended reflux time is typically 30 minutes.[4] Prolonging the reflux can lead to the formation of tar-like byproducts and may even decrease the overall yield of the desired porphyrin.[3][6]

  • Moisture: The presence of water can negatively impact the reaction. Using dry propionic acid can lead to higher yields.[4]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low TPP Yield (<10%) reagent_quality Check Reagent Purity - Freshly distill pyrrole - Use high-purity benzaldehyde start->reagent_quality concentration Verify Reactant Concentration - Aim for ~0.27 M for both reagents reagent_quality->concentration reaction_time Optimize Reaction Time - Reflux for 30 minutes - Avoid prolonged heating concentration->reaction_time moisture Control for Moisture - Use dry propionic acid reaction_time->moisture result Improved Yield moisture->result

Caption: Troubleshooting steps for low TPP yield.

Q2: My final product is contaminated with a green impurity. What is it and how can I remove it?

A2: The green impurity is likely tetraphenylchlorin (TPC), a reduced form of TPP.[6] Its formation is a common side reaction in the Adler-Longo synthesis.

  • Removal/Prevention:

    • Post-synthesis Oxidation: The chlorin (B1196114) contaminant can be oxidized to TPP. This can be achieved by refluxing the crude product with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in a solvent such as toluene.[4]

    • Metal Salt Addition: The addition of metal salts, like zinc acetate (B1210297), to the reaction mixture has been shown to increase the yield of the porphyrin and decrease the amount of chlorin byproduct.[7]

Q3: The reaction mixture turned into a dark, tarry mess, making purification difficult. How can I prevent this?

A3: Tar formation is a result of the polymerization of pyrrole and benzaldehyde under the harsh, acidic, and high-temperature conditions of the reaction.[1][3]

  • Prevention Strategies:

    • Strict Time Control: Adhering to the 30-minute reflux time is critical. Over-refluxing is a primary cause of tar formation.[6]

    • Alternative Methods: If tar formation is persistent, consider alternative synthetic routes that use milder conditions, such as the Lindsey synthesis, which operates at room temperature.[1] Mechanochemical synthesis is another option that avoids the use of high-temperature solvents, thus reducing tar-like byproducts.[1]

Q4: Can I use a solvent other than propionic or acetic acid?

A4: While propionic and acetic acids are the standard solvents for the Adler-Longo synthesis, some modifications have explored other options. However, a direct replacement is not always successful. For instance, attempting to use DMF as a direct substitute for propionic acid in the classic Adler-Longo setup has been reported to be unsuccessful.[2][3]

  • Successful Solvent Modifications:

    • Mixed Solvent System: A significant yield improvement (up to 45.1%) has been reported using a mixed solvent system of propionic acid, valeric acid, and m-nitrotoluene.[8]

    • Ionic Liquids: Acidic ionic liquids have been used as a recyclable medium, offering comparable yields to the traditional method for tetrapyridylporphyrin (TPyP) and simplifying the purification process.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Adler-Longo TPP synthesis?

A1: The typical yield for the Adler-Longo synthesis is in the range of 10-30%.[1][2][3]

Q2: What are the main advantages and disadvantages of the Adler-Longo method compared to the Lindsey synthesis?

A2:

  • Adler-Longo Advantages: It is a simple, one-pot reaction that is open to the atmosphere and relatively inexpensive to run.[1]

  • Adler-Longo Disadvantages: It generally gives lower yields, and the harsh reaction conditions (refluxing acid) can lead to the formation of tarry byproducts and are not suitable for sensitive aldehydes.[1]

  • Lindsey Synthesis Advantages: It proceeds under much milder, room-temperature conditions, which allows for the use of more sensitive aldehydes and often results in higher yields (10-60%) with easier purification.[1]

  • Lindsey Synthesis Disadvantages: It is a two-step process that requires an inert atmosphere, high dilution with chlorinated solvents, and the use of an expensive oxidizing agent like DDQ.[3]

Q3: Are there any "greener" or more environmentally friendly alternatives to the classic Adler-Longo synthesis?

A3: Yes, several modifications aim to reduce the environmental impact:

  • Microwave-Assisted Synthesis: This method significantly reduces reaction times to a few minutes and can be performed on a microscale, reducing solvent waste.[10][11]

  • Mechanochemical Synthesis: This approach eliminates the need for a solvent during the initial condensation step, representing a significant reduction in solvent use.[1][12]

  • Ionic Liquids: The use of recyclable acidic ionic liquids as the reaction medium can reduce waste compared to the single-use propionic acid in the traditional method.[9]

Q4: How do I purify the crude TPP from an Adler-Longo reaction?

A4: Purification typically involves the following steps:

  • Filtration: After cooling the reaction mixture, the precipitated crude TPP is collected by vacuum filtration.

  • Washing: The collected solid is washed with hot water and then cold methanol (B129727) to remove residual propionic acid and other soluble impurities.[4]

  • Chromatography (Optional): For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel, typically using dichloromethane (B109758) or a hexane/ethyl acetate mixture as the eluent.[4]

  • Recrystallization/Sublimation: Recrystallization or sublimation can also be used for purification.[6]

Data Presentation: Yield Comparison of TPP Synthesis Methods

Synthesis MethodKey ConditionsTypical Yield (%)Reference(s)
Classic Adler-Longo Refluxing propionic acid, 30 min, aerobic10 - 30%[1][2][3]
Lindsey Synthesis Room temp, CH₂Cl₂, TFA or BF₃·Et₂O, then DDQ10 - 60%[1]
Mechanochemical Grinding with acid catalyst, then oxidation (e.g., with nitric acid)~11.5%[1]
Microwave-Assisted Propionic acid, microwave heating (e.g., 200°C, 2 min)20 - 43%[10][11]
Ionic Liquid Acidic ionic liquid (e.g., [HC₄im][CF₃CO₂]), 120°C, 60 min~11% (for TPyP)[9][13]
Mixed Solvent System Propionic acid/valeric acid/m-nitrotolueneup to 45.1%[8]

Experimental Protocols

Protocol 1: Classic Adler-Longo Synthesis of TPP

This protocol is a standard method for TPP synthesis.

Materials:

  • Propionic acid (100 mL)

  • Benzaldehyde (3.0 mL, 29.5 mmol)

  • Pyrrole, freshly distilled (1.9 mL, 27.4 mmol)

  • Methanol

  • 250 mL round-bottom flask, reflux condenser, heating mantle, stirring apparatus

Procedure:

  • Set up the flask with a condenser in a heating mantle on a stir plate.

  • Add 100 mL of propionic acid to the flask and heat to reflux (approx. 141°C).

  • In a separate container, mix the benzaldehyde and freshly distilled pyrrole.

  • Once the propionic acid is refluxing, add the benzaldehyde-pyrrole mixture to the flask. The solution should quickly change color.

  • Continue refluxing the mixture for 30 minutes.

  • Turn off the heat and allow the reaction to cool to room temperature. A dark purple, crystalline precipitate of TPP will form.

  • Collect the crude TPP by vacuum filtration.

  • Wash the crystals with methanol to remove residual propionic acid.

  • The product can be further purified by column chromatography if necessary.

Experimental Workflow: Classic Adler-Longo Synthesis

Adler_Longo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix Pyrrole and Benzaldehyde add_reagents Add Reagent Mix to Refluxing Acid reagents->add_reagents acid Heat Propionic Acid to Reflux acid->add_reagents reflux Reflux for 30 minutes add_reagents->reflux cool Cool to Room Temperature reflux->cool filtrate Vacuum Filtrate Precipitate cool->filtrate wash Wash with Methanol filtrate->wash purify Purify (e.g., Chromatography) wash->purify

Caption: Workflow for the classic Adler-Longo TPP synthesis.

Protocol 2: Microwave-Assisted Adler-Longo Synthesis of TPP

This protocol offers a significant reduction in reaction time.

Materials:

  • Propionic acid (2.0 mL)

  • Deionized water (0.2 mL)

  • Benzaldehyde (1.0 mL, 9.8 mmol)

  • Pyrrole (0.68 mL, 9.8 mmol)

  • 10 mL microwave reaction vessel with stir bar

  • Microwave synthesizer

Procedure:

  • To the microwave reaction vessel, add a stir bar, 2.0 mL of propionic acid, 0.2 mL of deionized water, 1.0 mL of benzaldehyde, and 0.68 mL of pyrrole.

  • Place the vessel in the microwave reactor.

  • Heat the mixture to 200°C and hold for 2 minutes with a maximum power of 200 W and high stirring.

  • After the reaction, cool the vessel using compressed air.

  • Add 1 mL of cold methanol to the dark mixture and place it on ice for 10 minutes to precipitate the product.

  • Collect the purple precipitate by vacuum filtration and wash with cold methanol and then boiling water.

Protocol 3: Mechanochemical Synthesis of TPP (Two-Step)

This protocol is a solvent-free condensation followed by oxidation in solution.

Materials:

  • Pyrrole (0.259 g, 3.73 mmol)

  • Benzaldehyde (0.396 g, 3.73 mmol)

  • p-Toluenesulfonic acid (0.026 g, 0.151 mmol)

  • 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.54 g, 11.19 mmol)

  • Chloroform

  • Mixer mill with stainless steel grinding jar and balls

Procedure:

  • Condensation: Combine pyrrole, benzaldehyde, and p-toluenesulfonic acid in a stainless steel grinding jar with grinding balls.

  • Grind the mixture in the mixer mill (e.g., at 25 Hz) for approximately 20 minutes until a dry, pink solid forms.

  • Oxidation: Dissolve the resulting pink solid in approximately 50 mL of chloroform.

  • Add DDQ to the solution and stir for 2 hours.

  • The TPP can then be isolated and purified, typically by column chromatography.

References

Optimization

Technical Support Center: Purification of Crude Tetraphenylporphyrin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude tetraphenylporphyrin (B126558) (TPP...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude tetraphenylporphyrin (B126558) (TPP).

Troubleshooting Guides

This section addresses common issues encountered during the purification of crude tetraphenylporphyrin.

Issue: The purified product appears greenish or has a brownish tint instead of a vibrant purple.

  • Possible Cause: The most common cause of a greenish tint is the presence of chlorin (B1196114), a partially hydrogenated porphyrin byproduct. Brownish tints can result from various oxidation products or residual tar-like impurities from the synthesis.

  • Recommended Solution:

    • Chemical Oxidation: Treatment with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is highly effective at converting chlorin back to porphyrin. The excess DDQ and its byproducts can then be removed by passing the solution through an alumina (B75360) column.[1][2]

    • Column Chromatography: A well-packed silica (B1680970) or alumina column can separate TPP from many colored impurities. A typical eluent system is a hexane (B92381)/dichloromethane (B109758) mixture.[3][4] The desired TPP will generally elute as a distinct purple band.

Issue: The yield after purification is significantly low.

  • Possible Cause:

    • Loss during chromatography: TPP can adhere strongly to the stationary phase if the eluent is not polar enough. Conversely, a too-polar eluent might co-elute impurities.

    • Incomplete crystallization: If recrystallizing, the solvent system may not be optimal, or the cooling process might be too rapid, leading to poor crystal formation and loss of product in the mother liquor.[3]

    • Multiple purification steps: Each purification step inherently involves some product loss.

  • Recommended Solution:

    • Optimize Chromatography: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system before running a full column.[3][4] This helps in achieving good separation with minimal product loss.

    • Optimize Recrystallization: For recrystallization, a common method is vapor diffusion, where a poor solvent (like hexane) slowly diffuses into a solution of the crude product in a good solvent (like chloroform), promoting slow and efficient crystal growth.[3]

    • Minimize Transfers: Handle the product carefully and minimize the number of transfers between flasks to reduce mechanical losses.

Issue: The final product shows unexpected peaks in the 1H NMR spectrum.

  • Possible Cause: Residual solvents from the purification process (e.g., dichloromethane, chloroform (B151607), hexane) or unreacted starting materials (benzaldehyde, pyrrole) may be present.

  • Recommended Solution:

    • Drying: Dry the purified TPP under high vacuum for several hours to remove volatile solvents.

    • Washing: If residual starting materials are suspected, washing the crude product with a suitable solvent in which the impurities are soluble but the TPP is not (e.g., methanol) before the main purification step can be beneficial.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tetraphenylporphyrin?

A1: Common impurities include:

  • Chlorin (tetraphenylchlorin): A major byproduct resulting from the over-reduction of the porphyrin ring, giving the product a greenish hue.

  • Unreacted Starting Materials: Benzaldehyde and pyrrole.

  • Oxidized Byproducts: Various undefined, often brownish, tar-like substances.

  • Oligomeric Pyrrole-Benzaldehyde Condensates: Undesired linear or cyclic polymers formed during the synthesis.[6]

  • Filter paper fibers: Can be introduced during filtration steps.[3]

Q2: Which purification method is best: column chromatography or recrystallization?

A2: The choice depends on the nature and quantity of the impurities.

  • Column chromatography is generally more effective for separating a mixture of different components, especially colored impurities like chlorin and other porphyrin isomers.[7][8] It is often the preferred method for achieving high purity.

  • Recrystallization is a simpler technique that is effective for removing soluble impurities from a solid product.[9] If the main impurities are highly soluble in the crystallization solvent while TPP is not, this can be a very efficient method. Often, a combination of both methods is used for the highest purity.

Q3: How can I monitor the purity of my tetraphenylporphyrin during the purification process?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of different fractions.[4][8]

  • UV-Vis Spectroscopy: Pure TPP has a characteristic sharp Soret band around 418-420 nm and four weaker Q-bands in the 500-700 nm region.[5] The presence of chlorin will introduce a new band around 650 nm. Monitoring the relative intensities of these bands can indicate purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude TPP in a minimum amount of dichloromethane (DCM). In a separate beaker, create a slurry of silica gel in hexane.

  • Column Packing: Pour the silica slurry into a chromatography column and allow the solvent to drain until it is just above the silica level. Ensure the silica bed is flat and free of cracks. Add a thin layer of sand on top.

  • Loading: Carefully add the dissolved crude TPP solution onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent like hexane, gradually increasing the polarity by adding dichloromethane. A common starting eluent is 2:1 hexane/dichloromethane.[3]

  • Fraction Collection: The impurities will typically elute first, followed by the vibrant purple band of pure TPP. Collect this band in separate fractions.

  • Purity Check: Check the purity of the collected fractions using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TPP.

Protocol 2: Purification by Recrystallization (Vapor Diffusion)

  • Dissolution: Dissolve the crude TPP in a minimal amount of a "good" solvent, such as chloroform or dichloromethane, in a small test tube.[3]

  • Setup: Place this test tube inside a larger beaker or jar containing a "poor" solvent, such as hexane or methanol.

  • Diffusion: Seal the larger container. The vapor of the poor solvent will slowly diffuse into the TPP solution.

  • Crystallization: As the poor solvent dissolves in the good solvent, the solubility of TPP decreases, leading to the slow formation of high-purity crystals over several days.[3]

  • Isolation: Collect the crystals by filtration, wash with a small amount of the poor solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Tetraphenylporphyrin

Purification MethodTypical Recovery/YieldPurity AchievedKey AdvantagesKey Disadvantages
Column Chromatography 50-70%[3]High (>95%)Excellent for separating colored impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization 65%[3]Good to HighSimple setup, good for removing soluble impurities.May not effectively remove impurities with similar solubility.
DDQ Treatment + Alumina Column High recovery of "chlorin-free" TPP[1][2]High (specifically removes chlorin)Very effective for removing chlorin impurities.Requires an additional chemical reagent and subsequent purification step.

Visualizations

PurificationWorkflow crude_tpp Crude TPP dissolve Dissolve in minimal DCM crude_tpp->dissolve column Silica Gel Column Chromatography dissolve->column elute Elute with Hexane/DCM gradient column->elute fractions Collect Purple Fractions elute->fractions tlc Check Purity (TLC/UV-Vis) fractions->tlc rotovap Rotary Evaporation tlc->rotovap pure_tpp Pure TPP rotovap->pure_tpp TroubleshootingTree start Problem with Purified TPP color Off-Color Product (Green/Brown) start->color yield Low Yield start->yield nmr Impure NMR start->nmr chlorin Cause: Chlorin Impurity color->chlorin Greenish oxidation Cause: Oxidized Byproducts color->oxidation Brownish loss_column Cause: Loss on Column yield->loss_column Chromatography loss_xtal Cause: Incomplete Crystallization yield->loss_xtal Recrystallization solvent Cause: Residual Solvent nmr->solvent starting_mat Cause: Unreacted Starting Material nmr->starting_mat solution_color1 Solution: DDQ Treatment chlorin->solution_color1 solution_color2 Solution: Column Chromatography oxidation->solution_color2 solution_yield1 Solution: Optimize Eluent (TLC) loss_column->solution_yield1 solution_yield2 Solution: Slow Vapor Diffusion loss_xtal->solution_yield2 solution_nmr1 Solution: Dry Under Vacuum solvent->solution_nmr1 solution_nmr2 Solution: Pre-wash Crude Product starting_mat->solution_nmr2

References

Troubleshooting

Technical Support Center: Preventing Aggregation of Tetraphenylporphyrin in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraphenylporphyrin (B126558) (TPP) and its derivatives. This guide provides troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraphenylporphyrin (B126558) (TPP) and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage and prevent TPP aggregation in your solutions, ensuring the reliability and accuracy of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter related to TPP aggregation.

Issue 1: My tetraphenylporphyrin solution has changed color and/or a precipitate has formed.

  • Question: I dissolved my TPP in an organic solvent, and over time, the color of the solution has shifted, and I can see solid particles. What is happening?

  • Answer: This is a classic sign of tetraphenylporphyrin aggregation. TPP molecules are prone to stacking on top of each other, driven by attractive π-π interactions between the large, flat porphyrin rings. This process, known as aggregation, alters the electronic properties of the molecules, leading to a change in the solution's color and a decrease in solubility, which can result in precipitation.[1][2]

Issue 2: I'm observing a decrease in the fluorescence or catalytic activity of my TPP solution.

  • Question: My experiments are showing lower than expected fluorescence quantum yields or reduced catalytic efficiency from my metallo-tetraphenylporphyrin. Could aggregation be the cause?

  • Answer: Yes, aggregation can significantly diminish the functional properties of TPPs. When these molecules aggregate, their excited states can be quenched, leading to a decrease in fluorescence.[1] For metalloporphyrins, the central metal ion can become sterically hindered within an aggregate, reducing its accessibility and thus its catalytic activity.[1]

Issue 3: The UV-vis spectrum of my TPP solution is not following the Beer-Lambert law.

  • Question: I'm preparing a dilution series of my TPP solution, but the plot of absorbance versus concentration is not linear. The shape of the Soret band also seems to be changing. How can I confirm if this is due to aggregation?

  • Answer: Deviations from the Beer-Lambert law are a strong indication of aggregation. As the concentration changes, the equilibrium between monomeric and aggregated species shifts, leading to a non-linear relationship between absorbance and concentration.[1][3] Changes in the Soret band, such as broadening, splitting, or a shift in the maximum absorption wavelength (λmax), are also characteristic of aggregate formation.[1][4][5][6][7] You can confirm aggregation using the UV-vis spectroscopy protocol provided in this guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause tetraphenylporphyrin aggregation?

A1: The main drivers of TPP aggregation are:

  • π-π Stacking: Strong attractive forces between the aromatic macrocycles of the porphyrin molecules.[2]

  • Solvent Properties: Solvents with a high dielectric constant can promote the aggregation of some porphyrins.[2] For hydrophobic TPPs, aggregation is more likely in polar solvents where the porphyrin is less soluble.

  • High Concentration: Increased proximity of TPP molecules in concentrated solutions favors the formation of aggregates.[2]

  • pH: For TPP derivatives with ionizable peripheral groups, the pH of the solution can significantly influence aggregation by altering the charge and electrostatic repulsion between molecules.[8][9]

  • Ionic Strength: The presence of salts can either screen repulsive charges and promote aggregation or, in some cases, help to solubilize the porphyrin. The effect is highly dependent on the specific porphyrin and solution conditions.

Q2: How can I select an appropriate solvent to minimize TPP aggregation?

A2: Tetraphenylporphyrin is generally soluble in nonpolar organic solvents like chloroform, dichloromethane (B109758) (DCM), and benzene.[10] To avoid aggregation, choose a solvent in which the TPP is highly soluble. For applications requiring mixed solvent systems (e.g., with water), it is crucial to maintain a high proportion of the organic solvent in which the TPP is soluble to prevent it from precipitating or aggregating.

Q3: Can surfactants be used to prevent TPP aggregation?

A3: Yes, surfactants are an effective tool for preventing aggregation. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic TPP molecules, effectively isolating them from each other. The choice of surfactant (anionic, cationic, or non-ionic) depends on the specific TPP derivative and the desired solution properties.

Q4: How does pH adjustment help in preventing aggregation?

A4: For TPPs with acidic or basic functional groups on their phenyl rings (e.g., carboxylic acid or amino groups), adjusting the pH can prevent aggregation. By ionizing these groups (e.g., deprotonating a carboxylic acid to a carboxylate), you can introduce electrostatic repulsion between the porphyrin molecules, which counteracts the attractive π-π stacking forces.[1]

Q5: What are H- and J-aggregates, and how can I differentiate them?

A5: H-aggregates (hypsochromic) and J-aggregates (bathochromic) are two common types of porphyrin aggregates with distinct arrangements and spectral properties.

  • H-aggregates have a face-to-face (sandwich-like) arrangement, which results in a blue-shift (shift to shorter wavelength) of the Soret band in the UV-vis spectrum.[5][7]

  • J-aggregates have a head-to-tail (end-to-end) arrangement, leading to a red-shift (shift to longer wavelength) of the Soret band.[5][7] You can differentiate them by observing the direction of the Soret band shift upon aggregation, as detailed in the UV-vis spectroscopy protocol below.

Data Presentation: Solubility and Surfactant Properties

Table 1: Solubility of Tetraphenylporphyrin (TPP) in Various Solvents and Solvent Mixtures

Solvent/MixtureTemperature (°C)Mole Fraction Solubility (x 10^6)Reference
Toluene (supercritical)320~1000[11]
Pentane (supercritical)320~1[11]
Dichloromethane (DCM)25Good solubility (qualitative)[12]
Chloroform25Good solubility (qualitative)[10]
Benzene25Good solubility (qualitative)[10]
N,N-Dimethylformamide (DMF)301.83[13]
Ethanol (90%) + Water (10%)300.45[13]
Ethanol (80%) + Water (20%)300.21[13]

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC (mM in water at 25°C)Reference
Sodium Dodecyl Sulfate (SDS)Anionic8.2[14]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92[15]
Triton X-100Non-ionic0.24[16]

Experimental Protocols

Protocol 1: Monitoring TPP Aggregation using UV-Vis Spectroscopy

Objective: To detect and characterize the aggregation of tetraphenylporphyrin in solution by observing changes in its UV-vis absorption spectrum.

Materials:

  • Tetraphenylporphyrin (TPP) stock solution of known concentration.

  • Solvent of interest.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a Dilution Series: Prepare a series of TPP solutions in the solvent of interest with decreasing concentrations. The range should cover the concentrations used in your experiments.

  • Record UV-vis Spectra: For each solution, record the UV-vis spectrum over a wavelength range that includes the Soret band (typically ~400-450 nm) and the Q-bands (~500-700 nm).

  • Analyze the Soret Band:

    • Peak Position (λmax): Note any shift in the wavelength of maximum absorbance. A blue-shift indicates the formation of H-aggregates, while a red-shift suggests J-aggregates.[1][5][7]

    • Peak Shape: Look for broadening or splitting of the Soret band, which are also signs of aggregation.[1]

  • Check for Beer-Lambert Law Deviation: Plot the absorbance at the λmax of the monomeric TPP versus concentration. A linear plot indicates that the TPP is predominantly monomeric in that concentration range. A non-linear plot is a strong indication of aggregation.[1][3]

Protocol 2: Preventing TPP Aggregation with Surfactants

Objective: To prepare a stable, non-aggregated solution of tetraphenylporphyrin using a surfactant.

Materials:

  • Tetraphenylporphyrin (TPP).

  • Surfactant (e.g., SDS, CTAB, or Triton X-100).

  • Aqueous buffer or solvent.

  • Magnetic stirrer and stir bar.

  • Volumetric flasks.

Procedure:

  • Choose a Surfactant: Select a surfactant that is compatible with your TPP derivative and experimental conditions.

  • Prepare Surfactant Stock Solution: Prepare a stock solution of the surfactant at a concentration well above its CMC (see Table 2).

  • Prepare TPP-Surfactant Solution: a. In a volumetric flask, add the desired amount of the surfactant stock solution to the aqueous buffer. b. Gently stir the solution to ensure the surfactant is fully dissolved and micelles have formed. c. Slowly add a small aliquot of a concentrated TPP stock solution (dissolved in a minimal amount of a suitable organic solvent) to the surfactant solution while stirring. The final concentration of the surfactant should remain above its CMC.

  • Verify Disaggregation: Use the UV-vis spectroscopy protocol (Protocol 1) to confirm that the TPP is present in its monomeric form (a sharp, un-shifted Soret band and adherence to the Beer-Lambert law at low concentrations).

Visualizations

Aggregation_Prevention cluster_causes Factors Promoting Aggregation cluster_prevention Prevention Strategies High Concentration High Concentration Lower Concentration Lower Concentration High Concentration->Lower Concentration Counteract with Poor Solvent Poor Solvent Good Solvent Good Solvent Poor Solvent->Good Solvent Counteract with Inappropriate pH Inappropriate pH pH Adjustment pH Adjustment Inappropriate pH->pH Adjustment Counteract with Pi-Pi Stacking Pi-Pi Stacking Pi-Pi Stacking->High Concentration Pi-Pi Stacking->Poor Solvent Pi-Pi Stacking->Inappropriate pH Add Surfactants Add Surfactants Pi-Pi Stacking->Add Surfactants Mitigate with Steric Hindrance Steric Hindrance Pi-Pi Stacking->Steric Hindrance Mitigate with

Caption: Factors promoting TPP aggregation and corresponding prevention strategies.

Troubleshooting_Workflow cluster_solutions Implement Prevention Strategy start Suspect TPP Aggregation (e.g., color change, precipitation) uv_vis Perform UV-Vis Analysis (Protocol 1) start->uv_vis check_soret Soret Band Shifted/Broadened or Beer's Law Deviation? uv_vis->check_soret aggregation_confirmed Aggregation Confirmed check_soret->aggregation_confirmed Yes no_aggregation No Evidence of Aggregation check_soret->no_aggregation No lower_conc Lower Concentration aggregation_confirmed->lower_conc change_solvent Change Solvent aggregation_confirmed->change_solvent adjust_ph Adjust pH aggregation_confirmed->adjust_ph add_surfactant Add Surfactant (Protocol 2) aggregation_confirmed->add_surfactant revisit Re-evaluate other experimental parameters no_aggregation->revisit

Caption: Troubleshooting workflow for suspected TPP aggregation.

Aggregation_States Monomer Monomer (Sharp Soret Band) HAggregate H-Aggregate (Blue-Shifted Soret Band) Monomer->HAggregate Face-to-Face Stacking JAggregate J-Aggregate (Red-Shifted Soret Band) Monomer->JAggregate Head-to-Tail Stacking HAggregate->Monomer Disaggregation JAggregate->Monomer Disaggregation

Caption: Different aggregation states of TPP and their spectral signatures.

References

Optimization

Technical Support Center: 5,10,15,20-Tetraphenylporphyrin (TPP)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,10,15,20-tetraphenylporphyrin (TPP). Tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,10,15,20-tetraphenylporphyrin (TPP).

Troubleshooting Guide: Dissolution Issues

Problem: TPP is not dissolving in my chosen solvent.

Answer: The solubility of 5,10,15,20-tetraphenylporphyrin is highly dependent on the solvent system. TPP is a hydrophobic molecule and generally dissolves in nonpolar organic solvents.[1] If you are experiencing difficulty, consider the following troubleshooting steps:

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. Recommended solvents for TPP include chloroform (B151607), dichloromethane (B109758) (DCM), benzene, and toluene.[1][2] It is insoluble in water and has very low solubility in dimethyl sulfoxide (B87167) (DMSO).[2]

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of TPP.[3] For example, when using dichloromethane, warming to 60°C is recommended.

  • Apply Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process, particularly for solvents like dichloromethane.[2]

  • Check for Purity: Impurities in the TPP solid can sometimes affect its solubility. Ensure you are using a high-purity grade of TPP.

  • Consider a Solvent Mixture: In some cases, a binary solvent mixture may provide better solubility. For instance, solubility has been characterized in ethanol (B145695)/water and N,N-dimethylformamide (DMF)/water mixtures, with solubility increasing with a higher proportion of the organic solvent.[4][3]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving 5,10,15,20-tetraphenylporphyrin?

A1: 5,10,15,20-Tetraphenylporphyrin is a dark purple solid that is soluble in nonpolar organic solvents.[1] The most commonly used and effective solvents are:

  • Chloroform[1]

  • Dichloromethane (DCM)[2]

  • Benzene[1]

  • Toluene[5]

It is important to note that TPP is insoluble in water and has very limited solubility in DMSO.[2]

Q2: I'm observing a very slow dissolution rate. How can I speed up the process?

A2: A slow dissolution rate is a common issue. To expedite the process, you can:

  • Heat the solution: Gently warming the solvent can increase the kinetic energy of the system and enhance the rate of dissolution.[4][3]

  • Use sonication: An ultrasonic bath can provide mechanical agitation to break down the solute and facilitate its interaction with the solvent.[2]

  • Stir vigorously: Continuous and efficient stirring ensures that the solute is well-dispersated in the solvent.

Q3: What is the expected solubility of TPP in common solvents?

A3: The quantitative solubility of TPP can vary. Below is a table summarizing reported solubility data.

SolventSolubilityNotes
Chloroform1 mg/mLSolution may be clear to opaque.
Dichloromethane2 mg/mLRequires sonication and warming to 60°C.[2]
Toluene0.03 g/LSolution is clear.
WaterInsoluble[1][2]
DMSOInsoluble or slightly soluble[2]
Q4: Can I use polar solvents like ethanol or methanol (B129727) to dissolve TPP?

A4: While TPP is primarily soluble in nonpolar solvents, its solubility has been studied in binary mixtures containing polar solvents like ethanol.[4] Generally, the solubility in pure polar protic solvents is low. However, in a mixture with water, the solubility of TPP increases with a higher mass fraction of ethanol and with increasing temperature.[4]

Q5: Does the chemical structure of TPP derivatives affect their solubility?

A5: Yes, absolutely. The solubility of tetraphenylporphyrin (B126558) derivatives can be significantly influenced by the nature and position of substituents on the phenyl rings.[6] For example, a study on fluoro-tetraphenylporphyrins showed that the meta-substituted isomer is dramatically more soluble in chloroform than the para-substituted isomer.[6]

Experimental Protocols

Protocol 1: Preparation of a 1 mM TPP Solution in Glacial Acetic Acid

This protocol is adapted from a procedure for preparing a TPP solution for metallation experiments.[7]

Materials:

  • 5,10,15,20-Tetraphenylporphyrin (TPP)

  • Glacial Acetic Acid

  • 50 mL Volumetric Flask

  • Analytical Balance

Procedure:

  • Weigh out approximately 30 mg of TPP using an analytical balance.

  • Transfer the TPP powder into a 50 mL volumetric flask.

  • Add a small amount of glacial acetic acid to the flask to wet the powder.

  • Carefully add more glacial acetic acid to the flask, swirling gently to dissolve the TPP.

  • Once the TPP is fully dissolved, bring the final volume to the 50 mL mark with glacial acetic acid.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Visual Guides

TPP_Dissolution_Troubleshooting cluster_steps Troubleshooting Steps start Start: TPP Dissolution Issue solvent_check Is the solvent appropriate? (e.g., Chloroform, DCM, Toluene) start->solvent_check temp_increase Increase Temperature (e.g., warm to 60°C for DCM) solvent_check->temp_increase Yes fail Issue Persists: Consult further resources solvent_check->fail No sonication Apply Sonication temp_increase->sonication purity_check Check TPP Purity sonication->purity_check solvent_mixture Consider a Solvent Mixture purity_check->solvent_mixture success Success: TPP Dissolved solvent_mixture->success

Caption: Troubleshooting workflow for dissolving TPP.

TPP_Solubility_Factors cluster_solvents Examples TPP_Solubility TPP Solubility Solvent_Choice Solvent Choice (Polarity) TPP_Solubility->Solvent_Choice major factor Temperature Temperature TPP_Solubility->Temperature influences Chemical_Structure Chemical Structure (Substituents) TPP_Solubility->Chemical_Structure can dramatically alter Nonpolar High Solubility (Chloroform, Benzene) Solvent_Choice->Nonpolar Polar Low Solubility (Water, Ethanol) Solvent_Choice->Polar

Caption: Key factors influencing TPP solubility.

References

Troubleshooting

Technical Support Center: Optimizing TPP Metalation Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the metala...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the metalation of tetraphenylporphyrin (B126558) (TPP).

Troubleshooting Guide

Problem: Low or No Product Yield

Q1: My TPP metalation reaction has a very low yield or appears to have failed completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in TPP metalation can stem from several factors. Here's a systematic approach to troubleshooting the issue:

  • Reaction Conditions:

    • Temperature: Many traditional methods require high temperatures, often at reflux in solvents like dimethylformamide (DMF).[1] Ensure your reaction is heated sufficiently to overcome the kinetic barrier of metal insertion.[2] For some metals, room temperature reactions are possible, but reaction times may be significantly longer.[3]

    • Reaction Time: The time required for complete metalation can vary from minutes with microwave-assisted synthesis to several hours or even days for conventional reflux methods.[2][4] Monitor the reaction progress using UV-Vis spectroscopy to determine the optimal reaction time.

    • Solvent Choice: The solvent must solubilize both the TPP and the metal salt.[2] Common solvents include DMF, chloroform/methanol mixtures, and propionic acid.[1][2] For greener alternatives, consider solvent mixtures like ethanol/ethyl acetate.[2] The choice of solvent can significantly impact the reaction rate and yield.

  • Reagents:

    • Metal Salt: The choice of metal salt is crucial. Acetates, chlorides, and nitrates are commonly used.[2] The solubility of the metal salt in the chosen solvent is a key consideration. Using a molar excess of the metal salt can help drive the reaction to completion.[2]

    • Purity of TPP: Impurities in the starting TPP can interfere with the reaction. Ensure your TPP is properly purified before use.

  • Monitoring the Reaction:

    • Use UV-Vis spectroscopy to track the disappearance of the free-base TPP Soret peak (around 418 nm) and the appearance of the metalloporphyrin Soret peak. The Q-bands in the 500-700 nm region will also change from a four-band pattern in H₂TPP to a two-band pattern in the metallated product.[5][6][7]

Problem: Incomplete Reaction

Q2: My reaction seems to stall, leaving a mixture of starting material and product. How can I drive the reaction to completion?

A2: An incomplete reaction is a common issue. Here are some strategies to improve conversion:

  • Increase Reaction Time and/or Temperature: As with low yield, giving the reaction more time or increasing the temperature can help push the equilibrium towards the product.

  • Add More Metal Salt: Introducing an additional equivalent of the metal salt can help consume the remaining free-base TPP.

  • Change the Solvent System: If solubility is an issue, consider a different solvent or a co-solvent system that better dissolves all reactants. For instance, a one-pot method using a mixture of propionic acid, glacial acetic acid, and m-nitrotoluene has been shown to improve yields.[4]

  • Consider Alternative Methods: If traditional reflux methods are not effective, explore microwave-assisted synthesis or mechanochemical methods, which can sometimes offer higher yields and shorter reaction times.[2]

Problem: Purification Challenges

Q3: I'm having trouble separating my metalloporphyrin from the unreacted TPP and excess metal salts. What are the best purification strategies?

A3: Proper purification is essential to obtain a high-purity product.

  • Removal of Excess Metal Salt: Most excess metal salts can be removed by washing the crude product with water.[8] In some cases, extraction with an aqueous solution of EDTA can be used to remove residual metal ions.[9]

  • Separation of Metalloporphyrin from Free-Base TPP:

    • Column Chromatography: This is a very effective method for separating the metalloporphyrin from unreacted TPP. Silica (B1680970) gel or alumina (B75360) are common stationary phases.[8] The choice of eluent is critical and can be determined by running thin-layer chromatography (TLC) first to find a solvent system that gives good separation.[8] A common eluent system is a mixture of hexane (B92381) and dichloromethane.[8]

    • Recrystallization: This can be an effective technique for purifying the final product, especially for removing minor impurities.[8] A slow crystallization process, such as vapor diffusion, can yield high-quality crystals.[8]

Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent for my TPP metalation?

A4: The ideal solvent should dissolve both the TPP and the chosen metal salt. High-boiling point solvents like DMF are often used for thermal reactions to allow for higher reaction temperatures.[2] However, greener and less toxic alternatives are available. A solvent selection guide can be a useful tool for choosing an appropriate solvent based on safety, environmental impact, and effectiveness.[10][11][12][13][14]

Q5: What is the best way to monitor the progress of my TPP metalation reaction?

A5: UV-Vis spectroscopy is the most common and convenient method. The reaction can be monitored by observing the changes in the absorption spectrum over time. The key indicators of a successful reaction are:

  • A shift in the Soret band from that of the free-base TPP (typically around 415-420 nm) to the characteristic wavelength of the metalloporphyrin.[5][7]

  • A simplification of the Q-band region, where the four distinct peaks of the free-base porphyrin are replaced by two peaks for the metallated species.[5][6]

Q6: How can I confirm that the metal has been successfully inserted into the porphyrin ring?

A6: In addition to UV-Vis spectroscopy, other analytical techniques can confirm metalation:

  • ¹H NMR Spectroscopy: The most definitive evidence for metalation in ¹H NMR is the disappearance of the signal from the inner N-H protons of the free-base TPP, which typically appears as a singlet at a negative chemical shift (around -2.7 ppm).[5][15][16]

  • Infrared (IR) Spectroscopy: The N-H stretching vibration of the free-base porphyrin will disappear upon metalation.[5]

  • Mass Spectrometry: This technique can confirm the molecular weight of the final product, which will correspond to the metallated porphyrin.

Data Presentation

Table 1: Comparison of Yields for TPP Metalation Methods

MethodMetal SaltSolventTemperature (°C)TimeYield (%)Reference
Two-Step (Adler)FeCl₃DMFRefluxLong< 20[4]
One-Pot Mixed SolventFeCl₃Propionic acid, glacial acetic acid, m-nitrotolueneReflux (120)2 h28.7 - 40.4[4]
RefluxZn(OAc)₂EtOH:EtOAc (1:1)Reflux30 minQuantitative[2]
RefluxCu(OAc)₂EtOH:EtOAc (1:1)Reflux30 minQuantitative[2]
MechanochemicalZn(OAc)₂NoneRoom Temp15 minSuccessful[2]
MechanochemicalCu(OAc)₂NoneRoom Temp15 minSuccessful[2]

Experimental Protocols

Protocol 1: General Procedure for TPP Metalation by Reflux

  • Dissolve tetraphenylporphyrin (H₂TPP) in a suitable high-boiling solvent (e.g., DMF, propionic acid) in a round-bottom flask equipped with a reflux condenser.

  • Add a molar excess (typically 1.5 to 10 equivalents) of the desired metal salt (e.g., metal chloride, acetate, or nitrate).[1][2][17]

  • Heat the reaction mixture to reflux and maintain for the required time (can range from 30 minutes to several hours).[1][2]

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by UV-Vis spectroscopy. The reaction is considered complete when the characteristic Soret and Q-bands of the free-base TPP are no longer visible.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by washing with water to remove excess metal salts, followed by column chromatography on silica gel or alumina to separate the metalloporphyrin from any unreacted TPP.[8]

  • Characterize the final product using UV-Vis, ¹H NMR, and IR spectroscopy.[5][15][16]

Mandatory Visualization

TPP_Metalation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis TPP H₂TPP ReactionMix Reaction Mixture TPP->ReactionMix MetalSalt Metal Salt MetalSalt->ReactionMix Solvent Solvent Solvent->ReactionMix Heat Heating (Reflux/Microwave) ReactionMix->Heat Apply Heat UVVis UV-Vis Spectroscopy ReactionMix->UVVis Monitor Progress SolventRemoval Solvent Removal ReactionMix->SolventRemoval Complete Heat->ReactionMix UVVis->ReactionMix Incomplete? Washing Washing SolventRemoval->Washing Chromatography Column Chromatography Washing->Chromatography FinalProduct Pure Metalloporphyrin Chromatography->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Experimental workflow for TPP metalation.

Caption: Simplified TPP metalation mechanism.

References

Optimization

Technical Support Center: Purification of Substituted Tetraphenylporphyrins

Welcome to the Technical Support Center for the purification of substituted tetraphenylporphyrins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guid...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of substituted tetraphenylporphyrins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude substituted tetraphenylporphyrin (B126558) products?

A1: Common impurities include unreacted starting materials (pyrrole and benzaldehyde (B42025) derivatives), polymeric byproducts, and over-oxidized or reduced porphyrin species such as chlorins. The specific impurity profile can depend heavily on the synthetic method used (e.g., Adler-Longo vs. Lindsey synthesis). For instance, the Adler method, which is carried out in refluxing propionic acid open to the air, can lead to the formation of chlorins, which are partially reduced porphyrins.[1]

Q2: My column chromatography separation is poor, with broad bands and incomplete separation of impurities. What can I do?

A2: Poor separation in column chromatography can be due to several factors. Ensure you are not overloading the column; a general rule is to use a 1:100 ratio of crude product to silica (B1680970) gel by weight. The choice of eluent is also critical. A solvent system with optimized polarity is necessary to achieve good separation. It is highly recommended to first perform thin-layer chromatography (TLC) with various solvent mixtures to identify the optimal eluent for your specific porphyrin.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation.

Q3: I am having difficulty recrystallizing my substituted tetraphenylporphyrin. What are some suitable solvent systems?

A3: Successful recrystallization depends on finding a solvent in which the porphyrin is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for tetraphenylporphyrins include chloroform/methanol (B129727), dichloromethane (B109758)/hexane, and toluene/heptane.[3][4] The choice of solvent will depend on the specific substituents on the phenyl rings. For example, a mixture of dichloromethane and methanol is often effective.[3] The process involves dissolving the crude porphyrin in a minimal amount of the hot, better solvent (e.g., dichloromethane) and then slowly adding the poorer solvent (e.g., methanol) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.

Q4: My purified porphyrin still shows a peak around 650 nm in the UV-Vis spectrum. What is this impurity?

A4: A peak around 650 nm in the UV-Vis spectrum of a purified porphyrin is often indicative of a chlorin (B1196114) impurity.[1] Chlorins are a common byproduct in porphyrin synthesis and have a characteristic absorption band in this region. Their presence can be minimized by careful control of reaction conditions, particularly the oxidation step.

Q5: How can I improve the yield of my purification?

A5: Low yields can result from several issues, including suboptimal reaction conditions leading to a high proportion of byproducts, degradation of the porphyrin during purification, or inefficient separation techniques. To improve yields, consider optimizing the synthesis to reduce byproduct formation. During purification, handle the porphyrin with care, as they can be sensitive to light and strong acids or bases. Ensure your chosen purification method is appropriate for the scale of your reaction and the nature of the impurities. For instance, for larger scale purifications, column chromatography is often the first step, followed by recrystallization for final purification.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Suggested Solution
Poor Separation Inappropriate solvent system.Optimize the eluent by testing various solvent mixtures using TLC. A common starting point is a mixture of dichloromethane and hexane.[2]
Column overloading.Use an appropriate amount of crude material for the column size (approx. 1:100 crude product to silica gel ratio by weight).
Streaking of Bands Sample is not fully dissolved or is precipitating on the column.Ensure the sample is fully dissolved in a minimum amount of the eluent before loading onto the column.
Adsorption to active sites on silica gel.A small amount of a polar solvent like methanol can be added to the eluent to reduce streaking, but this may also decrease separation.
Product Elutes Too Quickly or Too Slowly Eluent polarity is too high or too low.Adjust the solvent ratio. If the product elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, increase the polarity.
Recrystallization
Problem Potential Cause Suggested Solution
No Crystals Form Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the porphyrin.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Precipitate Forms The porphyrin is "crashing out" of solution too quickly.Re-heat the solution to dissolve the oil and allow it to cool more slowly. Adding a few seed crystals can also help.
Solvent is not appropriate for the specific porphyrin.Experiment with different solvent pairs. A good starting point is a chlorinated solvent with an alcohol (e.g., CH2Cl2/MeOH).[3]
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The porphyrin has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Suggested Solution
Peak Tailing Strong interaction between the porphyrin and the stationary phase.For reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
Column is overloaded.Reduce the injection volume or the concentration of the sample.
Poor Resolution of Isomers Mobile phase is not optimized.Adjust the gradient profile of the mobile phase. For porphyrin isomer separation, a gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer is often effective.
Incorrect column chemistry.For reversed-phase HPLC, C8 or C18 columns are commonly used for porphyrin separations.
Irreproducible Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Comparison of Yields for Different TPP Synthesis Methods
Synthesis Method Typical Yield Common Purification Challenges
Adler-Longo ~20%[5]Removal of propionic acid, potential for chlorin impurities.[1]
Lindsey 30-40%Requires careful control of inert atmosphere and oxidation step.
Microwave-Assisted Up to 45%[6]Can lead to a cleaner crude product, simplifying purification.
Table 2: Solvent Systems for Column Chromatography of Tetraphenylporphyrins
Substituted TPP Stationary Phase Eluent System Observation
Unsubstituted TPPSilica GelHexane/Dichloromethane (gradient)Good separation of TPP from less polar impurities.
Zn(II)TPPSilica GelHexane/Dichloromethane (2:1 v/v)Better differentiation of spots on TLC compared to a 1:1 mixture.[2]
Halogenated TPPsSilica GelHexane/Ethyl Acetate (e.g., 6:1 v/v)Effective for separating perfluorophenyl porphyrins.
Electron-donating group substituted TPPsSilica GelDichloromethane/Hexane (e.g., 1:3 v/v)Polarity of the eluent needs to be adjusted based on the specific substituent.[4]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for TPP Purification
  • Column Preparation:

    • Plug a glass column with glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack, draining the excess solvent. Ensure the silica bed is level and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude TPP in a minimum amount of a suitable solvent (e.g., dichloromethane).

    • Carefully add the dissolved sample to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).

    • Collect fractions as the colored bands elute from the column.

  • Analysis and Collection:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified TPP.

Protocol 2: Recrystallization of TPP
  • Dissolution:

    • Place the crude TPP in an Erlenmeyer flask.

    • Add a minimal amount of a hot solvent in which the TPP is soluble (e.g., dichloromethane or chloroform). Heat the mixture gently to dissolve the solid.

  • Precipitation:

    • Slowly add a solvent in which the TPP is less soluble (e.g., methanol or hexane) while the solution is still warm, until the solution becomes slightly cloudy.

    • If too much of the second solvent is added, add a small amount of the first solvent to redissolve the precipitate.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold, less soluble solvent.

    • Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude TPP Synthesis column_chrom Column Chromatography synthesis->column_chrom Crude Product recrystallization Recrystallization column_chrom->recrystallization Partially Purified analysis Purity Check (TLC, UV-Vis, NMR) recrystallization->analysis Purified Product troubleshooting_logic start Purification Issue Identified q1 Column Chromatography Problem? start->q1 q2 Recrystallization Failure? q1->q2 No sol1 Optimize Solvent System Check Column Loading q1->sol1 Yes q3 Impurity Detected? q2->q3 No sol2 Select Different Solvent Pair Ensure Slow Cooling q2->sol2 Yes sol3 Identify Impurity (e.g., Chlorin) Re-purify or Modify Synthesis q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

References

Troubleshooting

Technical Support Center: Porphyrin Synthesis &amp; Chlorin Contamination

Welcome to the technical support center for porphyrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing, identifying,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for porphyrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing, identifying, and resolving chlorin (B1196114) contamination in porphyrin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is chlorin contamination and why is it a problem in porphyrin synthesis?

A chlorin is a dihydroporphyrin, meaning it is a porphyrin derivative where one of the peripheral double bonds on a pyrrole (B145914) subunit has been reduced. This seemingly small structural change significantly alters the electronic and photophysical properties of the macrocycle. Chlorin contamination is problematic because it can interfere with the desired applications of the synthetic porphyrin, from its use in photodynamic therapy to its function as a catalyst, by altering its absorption spectrum, fluorescence, and reactivity.

Q2: What are the primary sources of chlorin contamination during porphyrin synthesis?

The most common source of chlorin contamination is the incomplete oxidation of the porphyrinogen (B1241876) intermediate to the final aromatic porphyrin.[1] Porphyrin synthesis often proceeds through a non-aromatic porphyrinogen, which requires an oxidation step to yield the final, stable porphyrin. If this oxidation is not driven to completion, the partially oxidized chlorin remains as a significant impurity. The choice of oxidizing agent is critical; for instance, air oxidation can be slow and inefficient, while stronger oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil offer more complete conversion but must be carefully managed.[1][2]

Q3: How can I detect chlorin contamination in my porphyrin sample?

Several analytical techniques can be used to identify chlorin impurities:

  • UV-Vis Spectroscopy: This is the most common and immediate method. While porphyrins have a strong Soret band (around 400-420 nm) and weaker Q-bands (500-700 nm), chlorins exhibit a characteristic and intense absorption band in the long-wavelength red region of the spectrum (typically between 640-690 nm). The presence of this band is a clear indicator of chlorin contamination.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a chlorin will show distinct signals for the protons on the reduced (pyrroline) ring. These protons are saturated and will appear at a significantly higher field (lower ppm value) compared to the aromatic protons of the porphyrin macrocycle. Additionally, the inner-core NH protons of fused chlorins can exhibit a tremendous downfield shift.[4]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of a chlorin by its molecular weight. A chlorin will have a molecular ion peak that is two mass units higher (M+2) than the corresponding parent porphyrin, reflecting the two additional hydrogen atoms on the reduced ring.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: A strong absorption band is present around 650 nm in the UV-Vis spectrum of my final product.
  • Possible Cause: Significant chlorin contamination due to incomplete oxidation of the porphyrinogen.

  • Solution: Perform a post-synthesis oxidation. Dissolve the crude porphyrin product in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and treat it with an oxidizing agent like DDQ. Monitor the reaction using UV-Vis spectroscopy until the chlorin absorption band disappears.

Issue 2: My porphyrin product is difficult to purify by silica (B1680970) gel column chromatography, and the colored bands are streaking.
  • Possible Cause 1: The sample was not loaded correctly.

    • Solution: Dissolve your sample in a minimum amount of solvent and load it onto the column as a concentrated, narrow band. If the sample has poor solubility in the eluent, consider dry-loading the sample.[5]

  • Possible Cause 2: The chosen solvent system is not optimal.

    • Solution: Your porphyrin sample may not be fully soluble in the mobile phase, causing it to streak.[6] Before running the column, use thin-layer chromatography (TLC) to test various solvent systems to find one that provides good separation and in which your compound is soluble.

  • Possible Cause 3: Strong interaction between your porphyrin and the silica gel.

    • Solution: Basic porphyrins can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to tailing.[6] Consider using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or pyridine, or switch to a different stationary phase such as alumina (B75360).

Data Presentation

Table 1: Comparison of Common Oxidizing Agents in Porphyrin Synthesis
Oxidizing AgentTypical ConditionsPurity/Yield AdvantageDisadvantages
Air Bubbled through the reaction mixture (e.g., in refluxing acetic acid)Inexpensive and readily available.Often leads to incomplete oxidation and significant chlorin contamination; reaction times can be long.
p-Chloranil Refluxing in a solvent like chloroform (B151607) or toluene (B28343).More effective than air, leading to higher yields of the porphyrin.Can be difficult to remove from the final product, requiring careful purification.
DDQ Stirring at room temperature in a solvent like dichloromethane.Highly efficient, resulting in clean and rapid conversion to the porphyrin with minimal chlorin byproducts.[7]More expensive than other common oxidants; the reduced form must be removed during workup.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Chlorin Detection
  • Sample Preparation: Prepare a stock solution of your porphyrin sample in a suitable spectroscopic grade solvent (e.g., chloroform or dichloromethane) at a concentration of approximately 1 x 10⁻⁵ M.

  • Cuvette Preparation: In a 1 cm path length quartz cuvette, add 2-3 mL of your stock solution.

  • Blank Measurement: Use the same solvent as your sample to record a baseline spectrum.

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum from 350 nm to 750 nm.

  • Data Analysis: Examine the Soret band (approx. 400-420 nm) and the Q-bands (500-700 nm). The presence of a distinct, sharp absorption peak between 640 nm and 690 nm is indicative of chlorin contamination.

Protocol 2: Chemical Oxidation of Chlorin to Porphyrin using DDQ
  • Reaction Setup: Dissolve the chlorin-contaminated porphyrin in a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

  • Addition of Oxidant: Add 1.1 to 1.5 equivalents of DDQ to the solution. Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Periodically take a small aliquot of the reaction mixture, dilute it, and measure its UV-Vis spectrum. The reaction is complete when the chlorin absorption band in the red region of the spectrum has disappeared.

  • Work-up: Once the reaction is complete, pass the solution through a short plug of basic alumina to remove the DDQ and its reduced hydroquinone (B1673460) byproduct.

  • Final Purification: Concentrate the filtrate under reduced pressure. The resulting porphyrin can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_decision Purity Assessment cluster_purification Remediation Strategy start Porphyrin Synthesis (Condensation + Oxidation) crude_product Crude Porphyrin Product start->crude_product analysis UV-Vis / NMR / MS Analysis crude_product->analysis is_contaminated Chlorin Contamination Detected? analysis->is_contaminated reoxidation Chemical Re-oxidation (e.g., with DDQ) is_contaminated->reoxidation Yes pure_product Pure Porphyrin is_contaminated->pure_product No chromatography Column Chromatography reoxidation->chromatography Followed by chromatography->pure_product

Caption: Workflow for the detection and removal of chlorin contamination.

logical_relationship Porphyrinogen Porphyrinogen (Non-aromatic precursor) IncompleteOxidation Incomplete Oxidation (e.g., weak oxidant, short time) Porphyrinogen->IncompleteOxidation leads to CompleteOxidation Complete Oxidation (e.g., DDQ) Porphyrinogen->CompleteOxidation leads to Chlorin Chlorin Contaminant (Dihydroporphyrin) IncompleteOxidation->Chlorin Porphyrin Desired Porphyrin (Aromatic product) Chlorin->Porphyrin can be converted via Re-oxidation CompleteOxidation->Porphyrin

References

Optimization

Technical Support Center: Stabilizing Tetraphenylporphyrin Against Photodegradation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at stabilizing tetraphenylporphyrin (B126558) (TPP) against photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tetraphenylporphyrin (TPP) photodegradation?

A1: The primary mechanism of TPP photodegradation in the presence of oxygen is photooxidation. Upon absorption of light, the TPP molecule is excited to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet TPP can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the porphyrin macrocycle, leading to its irreversible degradation. Radical species can also be involved in the degradation process.

Q2: How does the solvent environment affect the photodegradation of TPP?

A2: The solvent plays a crucial role in the photodegradation of TPP. The polarity, viscosity, and oxygen solubility of the solvent can all influence the rate of degradation. For instance, solvents with high oxygen solubility can accelerate photodegradation by increasing the concentration of molecular oxygen available to interact with the excited TPP. The lifetime of singlet oxygen also varies significantly with the solvent, which directly impacts the degradation rate.

Q3: Does metallation of TPP improve its photostability?

A3: The effect of metallation on the photostability of TPP is complex and depends on the specific metal ion incorporated into the porphyrin core. Some metal ions, particularly those with open-shell electronic configurations, can enhance the rate of photodecomposition. Conversely, other metal ions can increase photostability by altering the photophysical properties of the porphyrin, such as the triplet state lifetime and the quantum yield of singlet oxygen production. For example, zinc(II) complexes of tetraarylporphyrins have been shown to have lower singlet oxygen quantum yields compared to their free-base counterparts, which can lead to improved photostability.[1]

Q4: Can antioxidants be used to stabilize TPP against photodegradation?

A4: Yes, antioxidants can be effective in stabilizing TPP. Antioxidants can quench reactive oxygen species (ROS) like singlet oxygen or scavenge radical intermediates that are involved in the degradation pathway. The choice of antioxidant and its effectiveness will depend on the specific experimental conditions, including the solvent and the presence of other reactive species.

Q5: How can I monitor the photodegradation of TPP experimentally?

A5: The photodegradation of TPP can be monitored using UV-Vis spectroscopy.[2][3] The characteristic Soret band of TPP (around 418 nm in many solvents) and its Q-bands in the visible region will decrease in intensity as the porphyrin degrades.[2][4] By recording the UV-Vis spectrum at different time intervals during irradiation, you can quantify the rate of degradation.

Troubleshooting Guides

Issue 1: Rapid and inconsistent photodegradation of TPP in solution.

  • Question: My TPP solution is degrading much faster than expected, and the degradation rate is not reproducible between experiments. What could be the cause?

  • Answer:

    • Oxygen Concentration: Ensure that the oxygen concentration in your solvent is consistent. If you are not intentionally studying the effect of oxygen, deoxygenating your solvent by purging with an inert gas (e.g., argon or nitrogen) can significantly reduce photodegradation.

    • Solvent Purity: Impurities in the solvent can act as photosensitizers or generate radicals, accelerating TPP degradation. Use high-purity, spectroscopy-grade solvents.

    • Light Source Fluctuation: The intensity of your light source may be fluctuating. Use a stabilized light source and a power meter to ensure consistent irradiation power.

    • Temperature Control: Temperature can affect reaction rates and solvent properties. Use a temperature-controlled sample holder to maintain a constant temperature during irradiation.[5][6]

Issue 2: Unexpected changes in the UV-Vis spectrum of TPP during irradiation, such as band shifts or the appearance of new peaks.

  • Question: I'm observing shifts in the Soret and Q-bands of my TPP sample, and sometimes new peaks appear during my photodegradation experiment. What does this indicate?

  • Answer:

    • Formation of Photoproducts: The appearance of new peaks or shifts in existing bands suggests the formation of degradation products that also absorb in the visible region. This can complicate the kinetic analysis based on the decay of the TPP Soret band. Consider using techniques like HPLC or mass spectrometry to identify these products.

    • Aggregation: Porphyrins are known to aggregate in solution, which can significantly alter their UV-Vis spectrum. Changes in solvent composition or temperature during the experiment could be inducing aggregation. Diluting the sample or using a different solvent system might help.

    • Protonation: In acidic conditions, the inner nitrogen atoms of the free-base porphyrin can become protonated, leading to a red shift of the Soret and Q bands.[7][8] Ensure the pH of your solution is controlled, especially if the degradation process itself might generate acidic byproducts.

Issue 3: My chosen stabilizer (e.g., an antioxidant) is not effectively preventing TPP photodegradation.

  • Question: I've added an antioxidant to my TPP solution, but I'm not seeing a significant improvement in its photostability. Why might this be?

  • Answer:

    • Incorrect Mechanism: The stabilizer you've chosen may not be effective against the primary degradation pathway in your system. For example, a radical scavenger will not be effective if the degradation is predominantly mediated by singlet oxygen. You may need to use a singlet oxygen quencher instead.

    • Insufficient Concentration: The concentration of the stabilizer may be too low to effectively compete with the degradation reactions. Try increasing the concentration of the stabilizer.

    • Stabilizer Degradation: The stabilizer itself might be photodegrading under the experimental conditions. Check the photostability of the stabilizer alone in the same solvent and under the same irradiation conditions.

    • Incompatibility: The stabilizer might be interacting with the TPP in an unintended way, for example, by quenching its excited state without preventing degradation.

Data Presentation

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Tetraphenylporphyrin (TPP) and its Derivatives in Different Solvents.

PorphyrinSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
H₂TPPN,N-Dimethylformamide (DMF)0.60[1]
H₂TPPToluene0.70[9]
H₂TPPChloroform0.55[10]
ZnTPPN,N-Dimethylformamide (DMF)~0.40 (calculated from 65% efficiency of free base)[1]
H₂TPP-OHN,N-Dimethylformamide (DMF)0.57[11]
ZnTPP-OHN,N-Dimethylformamide (DMF)0.75[11]

Table 2: Photodecomposition Quantum Yields (Φdec) of TPP Derivatives.

CompoundSolventPhotodecomposition Quantum Yield (Φdec)Reference
Porphyrin-DMAP conjugate (free base)Dimethyl sulfoxide (B87167) (DMSO)~0.002[12]
Zn-Porphyrin-DMAP conjugateDimethyl sulfoxide (DMSO)>0.02[12]
Pd-Porphyrin-DMAP conjugateDimethyl sulfoxide (DMSO)~0.0003[12]

Experimental Protocols

Protocol 1: Monitoring TPP Photodegradation using UV-Vis Spectroscopy

  • Solution Preparation:

    • Prepare a stock solution of TPP in a suitable, spectroscopy-grade solvent (e.g., toluene, chloroform, or DMF) in a volumetric flask. The concentration should be chosen such that the absorbance at the Soret band maximum is between 1.0 and 1.5.

    • If using a stabilizer, prepare a stock solution of the stabilizer at a known concentration.

  • Sample Preparation:

    • Transfer a known volume of the TPP stock solution to a quartz cuvette with a 1 cm path length.

    • If applicable, add the desired amount of the stabilizer stock solution to the cuvette.

    • Fill the cuvette with the solvent to a final volume.

    • Seal the cuvette to prevent solvent evaporation.

  • UV-Vis Measurement:

    • Record the initial UV-Vis spectrum of the TPP solution before irradiation (t=0). Note the absorbance at the Soret band maximum.

  • Irradiation:

    • Place the cuvette in a temperature-controlled sample holder.

    • Irradiate the sample with a light source of known wavelength and intensity. The wavelength should correspond to an absorption band of TPP (e.g., the Soret band or one of the Q-bands).

  • Data Collection:

    • At regular time intervals, stop the irradiation and record the UV-Vis spectrum of the sample.

  • Data Analysis:

    • Plot the absorbance at the Soret band maximum as a function of irradiation time.

    • The initial rate of photodegradation can be determined from the initial slope of this plot. The photodegradation quantum yield can be calculated if the photon flux of the light source is known.

Protocol 2: Evaluating the Efficacy of an Antioxidant Stabilizer

  • Prepare two identical TPP solutions as described in Protocol 1.

  • To one solution, add the antioxidant stabilizer at the desired concentration. The other solution will serve as the control.

  • Irradiate both samples simultaneously under identical conditions (light source, intensity, temperature).

  • Monitor the photodegradation of TPP in both samples by recording their UV-Vis spectra at regular time intervals as described in Protocol 1.

  • Compare the degradation rates of TPP in the presence and absence of the antioxidant. A slower degradation rate in the sample containing the antioxidant indicates its stabilizing effect.

Visualizations

Caption: Mechanism of TPP photodegradation via singlet oxygen.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_TPP Prepare TPP Solution Mix Mix Solutions in Cuvette Prep_TPP->Mix Prep_Stabilizer Prepare Stabilizer Solution (Optional) Prep_Stabilizer->Mix Initial_UVVis Record Initial UV-Vis Spectrum (t=0) Mix->Initial_UVVis Irradiate Irradiate Sample Initial_UVVis->Irradiate Timed_UVVis Record UV-Vis at Intervals Irradiate->Timed_UVVis Repeat over time Plot Plot Absorbance vs. Time Timed_UVVis->Plot Analyze Determine Degradation Rate Plot->Analyze

Caption: Workflow for assessing TPP photostability.

References

Troubleshooting

Troubleshooting low yields in tetraphenylporphyrin synthesis labs

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encoun...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the synthesis of tetraphenylporphyrin (B126558) (TPP).

Troubleshooting Guide

Low yields in tetraphenylporphyrin synthesis can arise from a variety of factors, from reagent quality to reaction conditions and purification techniques. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Significantly lower than expected yield of TPP.

Possible Cause 1: Suboptimal Reaction Conditions in Lindsey Synthesis.

The Lindsey synthesis is a two-step, one-flask method that is highly sensitive to reaction parameters.[1][2] Low yields can often be attributed to incorrect concentrations of reactants or catalysts.

Solution:

  • Reactant Concentration: High concentrations of pyrrole (B145914) and benzaldehyde (B42025) can lead to the formation of unwanted side products and polymerization, thus decreasing the yield of the desired N-confused tetraphenylporphyrin (NC-TPP).[3] It is recommended to work with reactant concentrations in the range of 10 mM.[3]

  • Catalyst Concentration: The concentration of the acid catalyst, such as BF₃-etherate or trifluoroacetic acid (TFA), is crucial. For instance, when using methanesulfonic acid (MSA) for NC-TPP synthesis, an optimal concentration range is 5-15 mM.[3]

  • Reaction Time: The condensation and oxidation steps have optimal durations. Prolonged reaction times can lead to product degradation. For example, in some mixed solvent systems, the yield of TPP decreased when the reaction time exceeded 2 hours due to polymerization.[4]

Possible Cause 2: Inefficient Oxidation.

The conversion of the porphyrinogen (B1241876) intermediate to the final porphyrin requires an effective oxidizing agent. Incomplete oxidation will result in a lower yield of the desired product.

Solution:

  • Choice of Oxidant: 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a commonly used and effective oxidant for the Lindsey synthesis.[1][2] Air oxidation is utilized in the Adler-Longo method, but can be less efficient.[2] Some methods have explored the use of m-nitrotoluene as an effective oxidant in mixed solvent systems.[4][5]

  • Sufficient Amount of Oxidant: Ensure that a stoichiometric excess of the oxidant is used to drive the reaction to completion.

Possible Cause 3: Presence of Impurities.

Water and other impurities in the reactants or solvent can interfere with the acid-catalyzed condensation reaction.

Solution:

  • Use of Dry Solvents: Chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) should be dried before use.

  • Purity of Reactants: Ensure the purity of pyrrole and benzaldehyde. Pyrrole should be distilled before use to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields for tetraphenylporphyrin synthesis?

Yields can vary significantly depending on the synthetic method employed. The Adler-Longo method typically yields 10-30% TPP.[2] The Lindsey synthesis can achieve yields ranging from 10-60%.[2] Greener methods, such as microwave-assisted synthesis, have reported yields around 23-27%.[6][7]

Q2: My reaction mixture is a dark, intractable tar. What went wrong?

The formation of a tar-like substance is a common issue, particularly in the Adler-Longo method, and is often due to the generation of undesired aldehyde-pyrrole oligocondensates.[8] This can be caused by:

  • High Reactant Concentrations: As mentioned in the troubleshooting guide, overly concentrated reaction mixtures can promote polymerization.

  • Elevated Temperatures: In some methods, excessively high temperatures can lead to decomposition and polymerization.

To mitigate this, adhere to recommended high-dilution conditions, especially in the Lindsey synthesis.[1][2]

Q3: I see multiple spots on my TLC plate after the reaction. What are these byproducts?

Besides the desired tetraphenylporphyrin, several side products can form. One common byproduct is N-confused tetraphenylporphyrin (NC-TPP), a porphyrin isomer.[3][9] The formation of chlorins, which are partially hydrogenated porphyrins, can also occur. The presence of various pigments with different chromatographic properties has been observed in low yields.[9]

Q4: How can I improve the purification of my crude TPP?

Purification can be challenging due to the presence of byproducts with similar polarities.

  • Column Chromatography: This is the most common method for purifying TPP. A silica (B1680970) gel or alumina (B75360) column can be used with a suitable solvent system (e.g., hexane (B92381)/dichloromethane) to separate the desired product from impurities.[3][10]

  • Treatment with DDQ: Crude TPP can be treated with DDQ to oxidize any remaining chlorin (B1196114) impurities to the corresponding porphyrin, simplifying the purification process.[11] The excess DDQ and its byproducts can then be removed by passing the mixture through an alumina column.[11]

Q5: Can the synthesis be performed without a solvent?

Yes, mechanochemical methods have been developed for the synthesis of TPP without the use of a solvent.[2] This "greener" approach involves grinding the reactants with an acid catalyst, followed by an oxidation step. While this method reduces solvent waste, the yields might be lower than traditional solution-phase syntheses.[2]

Data Presentation

Table 1: Comparison of Common TPP Synthesis Methods

Synthesis MethodTypical YieldKey ConditionsAdvantagesDisadvantages
Adler-Longo 10-30%[2][8]Refluxing in propionic or acetic acid with air oxidation.[2]One-step synthesis.[2]Formation of tar-like byproducts, difficult purification.[8]
Lindsey 10-60%[2]Two-step, one-flask reaction at room temperature with high dilution, Lewis acid catalyst, and a chemical oxidant (e.g., DDQ).[1][2]Higher yields, cleaner reaction.[1]Requires inert atmosphere and high dilution.[2]
Microwave-Assisted ~23-27%[6][7]Microscale synthesis in a microwave reactor, often using propionic acid.[6][7]Reduced reaction time, energy efficient.[6]Can produce intractable black glass with certain water concentrations.[6][7]
Mechanochemical Comparable to Lindsey (with solution oxidation)[2]Solvent-free grinding of reactants with a catalyst, followed by oxidation.[2]Environmentally friendly (reduces solvent use).[2]Yields can be lower with mechanochemical oxidation.[2]

Experimental Protocols

Detailed Methodology for the Lindsey Synthesis of Tetraphenylporphyrin

This protocol is a standard procedure for the two-step, one-flask Lindsey synthesis.

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂, dry)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Silica gel for column chromatography

  • Hexane

  • Toluene (B28343)

Procedure:

  • Condensation Step:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add dry dichloromethane (e.g., 1 L for a 10 mmol scale reaction to maintain high dilution).

    • Add benzaldehyde (e.g., 10 mmol) and freshly distilled pyrrole (e.g., 10 mmol) to the solvent.

    • Purge the solution with nitrogen for 15-20 minutes to ensure an inert atmosphere.

    • Add the acid catalyst (e.g., a specific molar concentration of TFA or BF₃·OEt₂) dropwise while stirring. The amount of catalyst should be optimized for the specific reaction scale.

    • Allow the reaction to stir at room temperature in the dark under a nitrogen atmosphere for the optimized condensation time (can range from 1 to several hours). The solution will typically become colorless or pale yellow as the porphyrinogen forms.

  • Oxidation Step:

    • After the condensation period, add a solution of DDQ (e.g., 7.5 mmol) in a small amount of dry dichloromethane or toluene to the reaction mixture.

    • Stir the reaction mixture at room temperature for an additional 1-3 hours. The solution will turn a deep purple color as the porphyrin is formed.

  • Work-up and Purification:

    • Neutralize the reaction mixture by adding a base, such as triethylamine, until the solution is no longer acidic.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane, starting with a non-polar mixture and gradually increasing the polarity.

    • Collect the purple fractions corresponding to TPP.

    • Combine the pure fractions and remove the solvent to obtain the crystalline TPP product.

Visualizations

TroubleshootingWorkflow Start Low TPP Yield CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurification Evaluate Purification Start->CheckPurification CheckReactants Assess Reactant Quality Start->CheckReactants SideReactions Investigate Side Reactions CheckConditions->SideReactions Oxidation Check Oxidation Step CheckConditions->Oxidation Concentration Incorrect Reactant/Catalyst Concentration? CheckConditions->Concentration TimeTemp Suboptimal Time/Temperature? CheckConditions->TimeTemp LossDuringPuri Product Loss During Chromatography? CheckPurification->LossDuringPuri ImpureReactants Impure Pyrrole/Solvent? CheckReactants->ImpureReactants Byproducts Significant Byproduct Formation (e.g., NC-TPP, Tar)? SideReactions->Byproducts IncompleteOx Incomplete Oxidation? Oxidation->IncompleteOx AdjustConc Optimize Concentrations (e.g., 10 mM reactants) Concentration->AdjustConc Yes AdjustTimeTemp Optimize Reaction Time & Temperature TimeTemp->AdjustTimeTemp Yes ImproveOx Use Effective Oxidant (DDQ) in Excess IncompleteOx->ImproveOx Yes PurifyReactants Distill Pyrrole, Use Dry Solvent ImpureReactants->PurifyReactants Yes OptimizePuri Optimize Chromatography Conditions LossDuringPuri->OptimizePuri Yes ModifyConditions Adjust Conditions to Minimize Side Reactions Byproducts->ModifyConditions Yes

Caption: Troubleshooting workflow for low TPP yields.

TPPSynthesis cluster_reactants Reactants Pyrrole Pyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Porphyrinogen Tetraphenylporphyrinogen (colorless intermediate) Condensation->Porphyrinogen Oxidation Oxidation (e.g., with DDQ) Porphyrinogen->Oxidation TPP Tetraphenylporphyrin (purple product) Oxidation->TPP

Caption: Simplified pathway for tetraphenylporphyrin synthesis.

YieldFactors Yield TPP Yield Concentration Reactant Concentration Concentration->Yield High conc. decreases yield Catalyst Catalyst Choice & Concentration Catalyst->Yield Optimal conc. increases yield Oxidant Oxidant Type & Amount Oxidant->Yield Effective oxidant increases yield Solvent Solvent Purity Solvent->Yield Impurities decrease yield Temperature Reaction Temperature Temperature->Yield Affects rate & side reactions Time Reaction Time Time->Yield Too long can decrease yield

References

Optimization

Technical Support Center: Greener Synthesis of Tetraphenylporphyrin (TPP)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying Tetraphenylporphyrin (TPP) synthesis towa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying Tetraphenylporphyrin (TPP) synthesis towards greener chemistry protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the implementation of greener TPP synthesis protocols.

Issue 1: Low Yield in Microwave-Assisted TPP Synthesis

Q: My microwave-assisted TPP synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yields in microwave-assisted TPP synthesis can stem from several factors. A primary consideration is the optimization of reaction parameters, as the yield is highly dependent on temperature, reaction time, and the concentration of reactants.[1][2]

Potential Causes and Solutions:

  • Suboptimal Temperature: The reaction temperature is a critical factor influencing the yield.[1][2]

    • Solution: Experimentally determine the optimal temperature for your specific microwave reactor and reactant scale. A typical starting point is around 200°C.[2]

  • Incorrect Reaction Time: While microwave synthesis is rapid, an inappropriate reaction time can lead to incomplete reaction or degradation of the product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to establish the optimal reaction time.[3] Reaction times are often in the range of 2 to 10 minutes.[2][4][5]

  • Excess Water Content: The presence of excessive water can lead to the formation of intractable black glass-like byproducts and significantly diminish the product yield.[6]

    • Solution: Carefully control the amount of water in the reaction mixture. While a small amount can be beneficial, excess should be avoided.[6]

  • Reagent Purity: The purity of pyrrole (B145914) and benzaldehyde (B42025) is crucial. Impurities can lead to the formation of undesired side products.

    • Solution: Use freshly distilled pyrrole and high-purity benzaldehyde.

  • Inefficient Stirring: Inadequate stirring can lead to localized overheating and uneven reaction conditions.

    • Solution: Ensure efficient and continuous stirring throughout the reaction.

Issue 2: Difficulty in Purifying TPP from Mechanochemical Synthesis

Q: I'm struggling to purify the TPP synthesized via a mechanochemical route. What are the common challenges and effective purification strategies?

A: Mechanochemical synthesis offers a solvent-free approach, but purification can be challenging due to the intimate mixing of the product with the catalyst and any unreacted starting materials.[7] However, this method can sometimes avoid the formation of tar-like byproducts often seen in traditional methods, which can simplify purification.[7]

Common Challenges and Solutions:

  • Separation from Catalyst: The solid-state nature of the reaction can make separating the product from a solid acid catalyst difficult.

    • Solution: After the reaction, dissolve the crude product in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) and filter to remove the insoluble catalyst.[7]

  • Presence of Unreacted Starting Materials: Incomplete conversion can leave unreacted pyrrole and benzaldehyde in the crude product.

    • Solution: Column chromatography on silica (B1680970) gel is a common method for separating TPP from less polar starting materials. A solvent system such as a hexane/dichloromethane mixture can be effective.[8]

  • Formation of Oligomeric Byproducts: Similar to other methods, the formation of linear polypyrrolic oligomers can occur.[9][10]

    • Solution: These byproducts are often more polar than TPP and can be separated by column chromatography. Careful optimization of the grinding time and energy can also help minimize their formation.

  • Alternative Purification Method: For some solvent-free syntheses, where tarry byproducts are minimized, simple extraction may be sufficient for purification.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding greener TPP synthesis protocols.

Q1: What are the main advantages of using microwave-assisted synthesis for TPP?

A1: Microwave-assisted synthesis offers several advantages over traditional methods like the Adler-Longo synthesis, aligning with the principles of green chemistry:

  • Reduced Reaction Time: Reactions that typically take hours can be completed in minutes.[3][5]

  • Energy Efficiency: Shorter reaction times lead to significant energy savings.[2][6]

  • Reduced Solvent Usage: Many microwave protocols use significantly less solvent than traditional reflux methods.[1] Some methods are even solvent-free.[4]

  • Improved Yields: In many cases, microwave synthesis can lead to higher product yields.[4][12]

Q2: Is it possible to perform TPP synthesis completely without solvents?

A2: Yes, solvent-free synthesis of TPP is possible through mechanochemistry.[7][13] This method involves grinding the reactants (pyrrole and benzaldehyde) together, often with a solid acid catalyst.[7][11] This approach is highly aligned with green chemistry principles as it eliminates the need for hazardous organic solvents.[7]

Q3: What are some common side products in greener TPP synthesis and how can their formation be minimized?

A3: Even with greener protocols, side products can form. Common impurities include:

  • Chlorins: These are partially reduced porphyrins and can be a significant byproduct. Their formation is often associated with the oxidation step.

    • Minimization: Careful control of the oxidant and reaction conditions is crucial. In some greener methods that use air as the oxidant, optimizing reaction time and temperature can help.

  • N-Confused Porphyrins (NCPs): These are isomers of TPP where one of the pyrrole rings is inverted.[14]

    • Minimization: The formation of NCPs is highly dependent on the acid catalyst and reaction conditions. While some conditions can be optimized to produce NCPs as the major product, careful selection of the catalyst can minimize its formation when TPP is the desired product.[14]

  • Oligomeric Byproducts: Linear polypyrrolic oligomers are common byproducts in porphyrin synthesis.[9][10]

    • Minimization: Using high-purity reagents and optimizing the stoichiometry of the reactants can help reduce the formation of these oligomers.

Q4: Are there greener alternatives to column chromatography for TPP purification?

A4: While column chromatography is effective, it generates significant solvent waste. Greener alternatives for purification include:

  • Recrystallization: If the crude TPP is of sufficient purity, recrystallization from a suitable solvent can be a highly effective and greener purification method.

  • Selective Precipitation: The low solubility of TPP in non-polar solvents can be exploited to selectively precipitate it from a solution containing more soluble impurities.[15]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the mobile phase, significantly reducing the use of organic solvents.[16][17]

  • Centrifugal Partition Chromatography (CPC): This technique uses a liquid-liquid separation and can be a greener alternative to solid-phase chromatography.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for different greener TPP synthesis protocols.

Table 1: Comparison of Greener TPP Synthesis Protocols

ParameterMicrowave-Assisted SynthesisMechanochemical SynthesisTwo-Step Greener Solvent Synthesis
Typical Yield 20-43%[1]18-26%[11]10-40%[13]
Reaction Time 2-10 minutes[2][4][5]15-30 minutes (grinding)2 hours (condensation) + 1.5 hours (reflux)
Typical Solvents Propionic acid (reduced amount), N-Methylpyrrolidone (NMP), or solvent-free[2][3][4]Solvent-free[7][13]Water/Methanol (B129727), Dimethylformamide (DMF)[13]
Energy Source Microwave IrradiationMechanical GrindingConventional Heating (Reflux)

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of TPP [2][5]

  • To a 10 mL microwave reaction vessel, add a stir bar, 2.0 mL of propionic acid, 0.2 mL of deionized water, 1.0 mL of benzaldehyde, and 0.68 mL of pyrrole.

  • Place the sealed vessel in a microwave reactor.

  • Irradiate the mixture with stirring. Typical dynamic mode parameters are: Temperature = 200°C, Time = 2 minutes, Power = 200 W.

  • After the reaction, cool the vessel to room temperature.

  • Add 1 mL of cold methanol to the reaction mixture and cool on ice for 10 minutes to precipitate the product.

  • Collect the purple TPP crystals by vacuum filtration and wash with cold methanol.

  • Dry the product in a vacuum oven.

Protocol 2: Mechanochemical Synthesis of TPP [7][11]

  • In a mortar and pestle or a ball mill, combine equimolar amounts of benzaldehyde and pyrrole.

  • Add a catalytic amount of a solid acid, such as p-toluenesulfonic acid (PTSA).

  • Grind the mixture for 15-30 minutes. The mixture will typically turn into a dark, sticky solid.

  • The resulting porphyrinogen (B1241876) is then oxidized to TPP. This can be achieved by exposing the mixture to air over a period of time or by a subsequent grinding step with a solid oxidant.

  • For purification, dissolve the crude product in a minimal amount of chloroform or dichloromethane.

  • Filter the solution to remove the insoluble catalyst.

  • Purify the filtrate by column chromatography on silica gel using a hexane/dichloromethane eluent system.

Visualizations

experimental_workflow_microwave cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Pyrrole, Benzaldehyde, Propionic Acid, and Water B Microwave Irradiation (200°C, 2 min) A->B Load into Microwave Vessel C Cooling & Precipitation with Methanol B->C Post-reaction D Vacuum Filtration C->D E Drying D->E

Caption: Experimental workflow for microwave-assisted TPP synthesis.

troubleshooting_low_yield A Low TPP Yield B Suboptimal Temperature? A->B C Incorrect Reaction Time? A->C D Excess Water? A->D E Impure Reagents? A->E F Optimize Temperature (e.g., 200°C) B->F G Monitor with TLC to find optimal time C->G H Control Water Content D->H I Use Freshly Distilled Pyrrole & Benzaldehyde E->I

Caption: Troubleshooting logic for low yield in microwave TPP synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Tetraphenylporphyrin: Rothemund vs. Adler-Longo Methods

For researchers, scientists, and professionals in drug development, the synthesis of porphyrins is a foundational technique. Tetraphenylporphyrin (TPP), a widely studied synthetic porphyrin, serves as a crucial building...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of porphyrins is a foundational technique. Tetraphenylporphyrin (TPP), a widely studied synthetic porphyrin, serves as a crucial building block for various applications, including the development of novel therapeutic agents. The choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two seminal methods for TPP synthesis: the original Rothemund reaction and the subsequent Adler-Longo modification.

At a Glance: Performance Comparison

The following table summarizes the key quantitative parameters for the Rothemund and Adler-Longo methods for the synthesis of TPP.

ParameterRothemund MethodAdler-Longo Method
Typical Yield Low (~5-10%)[1]Moderate (~20-30%)[1][2]
Reaction Time 24 hours[3]30 minutes[3]
Temperature 150°C[3]~141°C (Refluxing Propionic Acid)[3]
Pressure High (Sealed Vessel)[3]Atmospheric[3]
Solvent/Catalyst Pyridine (B92270)/Methanol[4]Propionic Acid[3][5]
Scalability Limited due to high pressureMore readily scalable[5]
Purity of Crude Product Often requires extensive purificationCrystalline product precipitates from the reaction mixture, simplifying initial purification.[5][6]

Delving into the Methodologies: Experimental Protocols

The practical execution of these methods reveals fundamental differences in their approach and complexity.

Rothemund Synthesis of TPP (Historical Protocol)

The original Rothemund method is a one-pot condensation reaction carried out under high temperature and pressure.

Materials:

Procedure:

  • A mixture of pyrrole, benzaldehyde, and pyridine in methanol is prepared.[4]

  • The mixture is transferred to a sealed reaction vessel.

  • The vessel is heated to 150°C for 24 hours.[3]

  • After cooling, the vessel is carefully opened in a well-ventilated fume hood.

  • The crude product is isolated from the reaction mixture.

  • Purification is typically performed by column chromatography to separate the desired TPP from significant amounts of tarry byproducts.

Adler-Longo Synthesis of TPP

The Adler-Longo method is a significant modification that allows for a more convenient and higher-yielding synthesis at atmospheric pressure.

Materials:

  • Pyrrole (freshly distilled for best results)

  • Benzaldehyde

  • Propionic acid

  • Methanol (for washing)

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Round-bottom flask

  • Buchner funnel and filter flask

Procedure:

  • Propionic acid is brought to a gentle reflux in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • An equimolar amount of benzaldehyde is added to the refluxing propionic acid.

  • An equimolar amount of freshly distilled pyrrole is then added dropwise to the solution.[5]

  • The reaction mixture is maintained at reflux for 30 minutes.[3]

  • The solution is then cooled to room temperature, during which a purple crystalline precipitate of TPP forms.[5]

  • The crude TPP is collected by vacuum filtration.[5]

  • The collected crystals are washed sequentially with hot water and then cold methanol to remove residual propionic acid and other impurities.[5]

  • The purified TPP is dried in a vacuum oven. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.[5]

Visualizing the Workflows

The logical flow of each synthetic method can be represented as follows:

Rothemund_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Pyrrole Pyrrole Sealed_Vessel Sealed Vessel 150°C, 24h Pyrrole->Sealed_Vessel Benzaldehyde Benzaldehyde Benzaldehyde->Sealed_Vessel Pyridine_Methanol Pyridine/Methanol Pyridine_Methanol->Sealed_Vessel Isolation Isolation of Crude Product Sealed_Vessel->Isolation Chromatography Column Chromatography Isolation->Chromatography TPP Pure TPP Chromatography->TPP

Rothemund Synthesis Workflow

Adler_Longo_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Pyrrole Pyrrole Reflux Reflux ~141°C, 30 min Pyrrole->Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Reflux Propionic_Acid Propionic Acid Propionic_Acid->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing Filtration->Washing TPP Crystalline TPP Washing->TPP

Adler-Longo Synthesis Workflow

Concluding Remarks

The Adler-Longo method represents a significant improvement over the original Rothemund synthesis of tetraphenylporphyrin. By employing refluxing propionic acid at atmospheric pressure, it offers a shorter reaction time, higher yields, and a more straightforward initial purification. While the Rothemund reaction laid the crucial groundwork for synthetic porphyrin chemistry, the Adler-Longo modification provides a more practical and accessible route for laboratory-scale synthesis. For researchers and professionals in drug development, the Adler-Longo method and its further refinements, such as the Lindsey synthesis, are the preferred methods for obtaining TPP and its derivatives due to their enhanced efficiency and scalability.

References

Comparative

A Comparative Guide to Tetraphenylporphyrin (TPP) and Octaethylporphyrin (OEP) for Researchers

For researchers, scientists, and drug development professionals, the choice between Tetraphenylporphyrin (TPP) and Octaethylporphyrin (OEP) is a critical decision in the design of photosensitizers, catalysts, and functio...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Tetraphenylporphyrin (TPP) and Octaethylporphyrin (OEP) is a critical decision in the design of photosensitizers, catalysts, and functional materials. This guide provides an objective comparison of their key properties, supported by experimental data, to inform your selection process.

Both TPP and OEP are foundational synthetic porphyrins, yet their distinct peripheral substitutions—phenyl groups at the meso positions for TPP and ethyl groups at the β-pyrrolic positions for OEP—give rise to significant differences in their chemical and physical behavior. These differences impact their synthesis, solubility, electronic structure, and ultimately, their performance in various applications.

Structural and Physical Properties: A Tale of Two Peripheries

The core structure of both molecules is the porphine (B87208) macrocycle, a highly conjugated system responsible for their characteristic intense absorption in the visible region of the electromagnetic spectrum. However, the nature and position of the peripheral substituents dictate their three-dimensional shape and intermolecular interactions.

Tetraphenylporphyrin (H₂TPP) possesses four phenyl groups attached to the meso-carbon atoms of the porphyrin core. These bulky phenyl groups are sterically hindered and are twisted out of the plane of the porphyrin macrocycle. This non-planar conformation can influence its photophysical properties and aggregation behavior.

Octaethylporphyrin (H₂OEP) , in contrast, has eight ethyl groups attached to the β-carbon atoms of the pyrrole (B145914) rings. This substitution pattern is more akin to naturally occurring porphyrins.[1] The ethyl groups provide good solubility in many organic solvents and lead to a more planar macrocycle compared to TPP.[2]

Data at a Glance: TPP vs. OEP

The following tables summarize the key quantitative data for TPP and OEP, providing a direct comparison of their fundamental properties.

Table 1: General and Physical Properties

PropertyTetraphenylporphyrin (TPP)Octaethylporphyrin (OEP)
Molecular Formula C₄₄H₃₀N₄C₃₆H₄₆N₄
Molar Mass 614.74 g/mol 534.79 g/mol
Appearance Dark purple solidDark purple solid
Symmetry (Free Base) D₂hD₂h

Table 2: Solubility

SolventTPP SolubilityOEP Solubility
ChloroformSoluble[1]Soluble
DichloromethaneSolubleSoluble[3]
Benzene (B151609)Soluble[1]Soluble
TolueneSolubleSoluble
N,N-Dimethylformamide (DMF)Mole fraction solubility in pure DMF at 298.15 K: 1.54 x 10⁻⁴Soluble
WaterInsolubleInsoluble

Note: Quantitative solubility data for porphyrins in organic solvents is not always readily available and can be influenced by crystalline form and purity. The provided data for TPP in DMF is from a specific study and should be considered in that context.

Table 3: Electronic Absorption Properties (in CH₂Cl₂)

PropertyTetraphenylporphyrin (TPP)Octaethylporphyrin (OEP)
Soret Band (λ_max) ~418 nm~400 nm
Q-Bands (λ_max) ~514, 549, 592, 648 nm~498, 532, 566, 620 nm
Molar Absorptivity (Soret) HighHigh

Table 4: Fluorescence Properties

PropertyTetraphenylporphyrin (TPP)Octaethylporphyrin (OEP)
Emission Maxima (in Benzene) ~649, 717 nm[1]~622, 688 nm
Fluorescence Quantum Yield (Φ_f) 0.11[1]0.13

Table 5: Electrochemical Properties (in CH₂Cl₂ vs. SCE)

Redox ProcessTPP (E₁/₂)OEP (E₁/₂)
First Oxidation (P → P⁺•) ~0.90 V~0.75 V
Second Oxidation (P⁺• → P²⁺) ~1.20 V~1.10 V
First Reduction (P → P⁻•) ~-1.15 V~-1.45 V
Second Reduction (P⁻• → P²⁻) ~-1.55 V~-1.75 V

Note: Redox potentials can vary depending on the solvent, electrolyte, and reference electrode used. The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for obtaining reproducible results. The following sections provide methodologies for the synthesis and characterization of TPP and OEP.

Synthesis of Tetraphenylporphyrin (TPP) - Adler-Longo Method

This is a classic one-pot synthesis suitable for laboratory scale.[4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, bring propanoic acid to a gentle reflux.

  • In a separate beaker, mix pyrrole (0.010 mol) and benzaldehyde (0.010 mol) in a 1:1 molar ratio.

  • Slowly add the pyrrole-benzaldehyde (B8331489) mixture to the refluxing propanoic acid over a period of 15 minutes.

  • Continue to reflux the reaction mixture for 30 minutes. The solution will turn dark purple.[4]

  • Cool the reaction mixture to room temperature.

  • Collect the purple crystalline product by suction filtration using a Hirsch funnel.[5]

  • Wash the product with methanol until the washings are colorless.[5]

  • Dry the product in a vacuum oven to obtain H₂TPP.

Synthesis of Octaethylporphyrin (OEP)

The synthesis of OEP can be more challenging than that of TPP.[3] The following is a common procedure.

Materials:

Procedure:

  • Wrap a 500-mL, round-bottomed flask with aluminum foil and equip it with a reflux condenser, a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.[3]

  • Charge the flask with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).[3]

  • Stir the mixture and heat it at reflux under a nitrogen atmosphere using an oil bath.

  • Remove the water formed during the reaction using the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture and purify the product by column chromatography on silica (B1680970) gel.

UV-Vis Spectroscopy

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the porphyrin (TPP or OEP) in a suitable spectroscopic grade solvent (e.g., dichloromethane) of a known concentration (typically ~10⁻⁵ M).

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

  • Fill a quartz cuvette with the solvent to be used as a reference.

  • Fill a second quartz cuvette with the porphyrin solution.

  • Record the absorption spectrum from approximately 350 nm to 750 nm.

  • Identify the maxima of the Soret band (around 400-420 nm) and the Q-bands (500-700 nm).

Fluorescence Spectroscopy

Instrumentation:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute solution of the porphyrin in a spectroscopic grade solvent (e.g., benzene or toluene). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Place the cuvette in the sample holder of the fluorometer.

  • Set the excitation wavelength to a value within the Soret band (e.g., 420 nm for TPP).

  • Scan the emission spectrum over a range that includes the expected fluorescence peaks (e.g., 600 nm to 800 nm).

  • To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.

Cyclic Voltammetry

Instrumentation:

  • Potentiostat

  • Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

Procedure:

  • Prepare a solution of the porphyrin (TPP or OEP) in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.

  • From the voltammogram, determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for porphyrin characterization and a simplified signaling pathway for photodynamic therapy.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Synthesis Porphyrin Synthesis (TPP or OEP) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structural Confirmation NMR NMR Spectroscopy Purification->NMR Purity & Structure Mass_Spec Mass Spectrometry Purification->Mass_Spec Molecular Weight Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Photophysical Properties CV Cyclic Voltammetry Fluorescence->CV Electrochemical Properties PDT Photodynamic Therapy Assay CV->PDT Application-Specific Evaluation Catalysis Catalytic Activity Test CV->Catalysis

A typical experimental workflow for the synthesis and characterization of porphyrins.

A simplified signaling pathway for photodynamic therapy (PDT) using porphyrins.

Conclusion: Making an Informed Choice

The selection between TPP and OEP depends heavily on the specific application and desired properties.

  • Choose TPP for:

    • Applications where its non-planar structure and potential for forming specific aggregates are advantageous.

    • Systems where the reactivity of the meso-positions needs to be blocked.

    • Ease of synthesis, as the Adler-Longo method is robust and high-yielding.

  • Choose OEP for:

    • Biomimetic studies, as its β-substitution pattern is more similar to natural porphyrins.[1][2]

    • Applications requiring a more planar and less sterically hindered porphyrin core.

    • Systems where the meso-positions are required for further functionalization.

This guide provides a foundational understanding of the key differences between TPP and OEP. For specific applications, further investigation into the properties of their metallated derivatives and the effects of solvent and environmental conditions is highly recommended. By leveraging the data and protocols presented here, researchers can make a more informed decision in their selection of these versatile and powerful macrocycles.

References

Validation

A Comparative Guide to the Spectroscopic Properties of H2TPP and its Metallated Complexes

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the spectroscopic characteristics of free-base tetraphenylporphyrin (B126558) (H2TPP) and its metallated deriva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of free-base tetraphenylporphyrin (B126558) (H2TPP) and its metallated derivatives. Understanding these differences is crucial for the characterization and application of these versatile molecules in various scientific disciplines, including drug development, catalysis, and materials science. This document outlines the fundamental changes observed in UV-Vis absorption, fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy upon the insertion of a metal ion into the porphyrin core.

UV-Visible Absorption Spectroscopy

The electronic absorption spectra of porphyrins are characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region.[1][2] These arise from π-π* transitions within the porphyrin macrocycle.

The insertion of a metal ion into the H2TPP core leads to significant and predictable changes in the UV-Vis spectrum. The symmetry of the porphyrin macrocycle increases from D2h in the free-base form to D4h in the metallated complexes.[1] This change in symmetry is the primary reason for the reduction in the number of Q-bands from four in H2TPP to typically two in metalloporphyrins.[1] The positions and intensities of both the Soret and Q-bands are also sensitive to the identity of the central metal ion.[3]

Generally, metallation causes a red or blue shift (bathochromic or hypsochromic shift, respectively) of the Soret and Q-bands.[4] For instance, the Soret band of H2TPP is observed around 419 nm.[1] Upon coordination with metals like zinc or cobalt, this band can shift.[5][6]

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for H2TPP and Select Metallated Complexes in CH2Cl2 or similar non-coordinating solvents.

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)Reference(s)
H2TPP419515, 550, 590, 645[1]
ZnTPP423554, 593[7][8]
NiTPP415525[9][10]
CoTPP411530[5]
Fe(III)TPPCl418510, 575, 660, 690[11]
In(III)TPPCl425560, 600[1]

Fluorescence Spectroscopy

H2TPP exhibits characteristic fluorescence in the red region of the electromagnetic spectrum, arising from the relaxation of the first excited singlet state (S1) to the ground state (S0).[1] The fluorescence properties of porphyrins are highly sensitive to the presence of a central metal ion.

The insertion of a metal can either enhance, quench, or modify the fluorescence emission. Diamagnetic metals with closed-shell electronic configurations, such as Zn(II), typically form fluorescent complexes.[12] In contrast, paramagnetic metals or those with partially filled d-orbitals, such as Ni(II), Cu(II), and Fe(III), often lead to fluorescence quenching due to the promotion of intersystem crossing to the triplet state or other non-radiative decay pathways.[10][13]

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is significantly altered upon metallation.[14] For example, the fluorescence quantum yield of H2TPP is reported to be around 0.11, while that of ZnTPP is approximately 0.03.[14]

Table 2: Comparison of Fluorescence Properties of H2TPP and Select Metallated Complexes.

CompoundExcitation Wavelength (nm)Emission Maxima (nm)Fluorescence Quantum Yield (ΦF)Reference(s)
H2TPP~420~650, ~7150.11[14]
ZnTPP~423~600, ~6500.03[12][14]
NiTPP-Non-fluorescent-[10]
In(III)TPPCl~450620, 672Not Reported[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrins. The ¹H NMR spectrum of H2TPP displays characteristic signals for the β-pyrrolic protons, the phenyl protons, and the inner N-H protons. The N-H protons are highly shielded and appear at a characteristic upfield chemical shift (around -2.7 to -2.8 ppm).[15][16]

Upon metallation, the most significant change in the ¹H NMR spectrum is the disappearance of the N-H proton signal.[17] The chemical shifts of the β-pyrrolic and phenyl protons are also affected by the central metal ion.[17] For diamagnetic metal complexes, these shifts are influenced by the inductive and anisotropic effects of the metal.

In the case of paramagnetic metalloporphyrins, the NMR spectra are dramatically different. The unpaired electrons of the metal cause large paramagnetic shifts (hyperfine shifts) of the proton resonances, often spreading the spectrum over a very wide range (from -100 to +100 ppm or more).[18][19] This phenomenon can be used to probe the electronic structure and magnetic properties of the metal center.[18]

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm in CDCl3) for H2TPP and a Diamagnetic Metallated Complex.

ProtonH2TPPZnTPPReference(s)
β-pyrrolic~8.85~8.95[15][20]
Phenyl (ortho)~8.22~8.25[15][20]
Phenyl (meta, para)~7.77~7.75[15][20]
N-H~-2.78-[15][20]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the porphyrin macrocycle. A key diagnostic feature in the IR spectrum of H2TPP is the N-H stretching vibration, which appears as a sharp band around 3320 cm⁻¹.

Upon metallation, this N-H stretching band disappears, providing clear evidence of metal insertion into the porphyrin core.[21] Other changes in the IR spectrum upon metallation include shifts in the positions and intensities of the bands associated with the C=C and C-N stretching and bending vibrations of the porphyrin skeleton.[22] These changes are a result of the altered symmetry and electronic structure of the macrocycle upon coordination with the metal ion.

Table 4: Comparison of Key IR Vibrational Frequencies (cm⁻¹) for H2TPP and a Metallated Complex.

Vibrational ModeH2TPPMetallated TPP (e.g., Mn(TPP)Cl)Reference(s)
N-H stretch~3320Absent[21]
Pyrrole (B145914) breathing~1000-1020Shifts upon metallation[21]
C-H out-of-plane bending~700-800Shifts upon metallation[21]

Experimental Protocols

Synthesis of meso-Tetraphenylporphyrin (H2TPP)

A widely used method for the synthesis of H2TPP is the Lindsey synthesis, which offers good yields under relatively mild conditions. A variation of this, the Adler-Longo method, is also common.[23]

Adler-Longo Method: [23]

  • In a round-bottom flask equipped with a reflux condenser, bring propionic acid to a gentle reflux.

  • Add benzaldehyde (B42025) (1 equivalent) and freshly distilled pyrrole (1 equivalent) to the refluxing propionic acid.

  • Continue to reflux the mixture for 30 minutes. A dark purple precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with methanol (B129727) and then with hot water to remove residual propionic acid and other impurities.

  • Dry the purified H2TPP in a vacuum oven.

General Procedure for Metallation of H2TPP[7][25]
  • Dissolve H2TPP in a suitable high-boiling solvent such as dimethylformamide (DMF) or chloroform.

  • Add an excess of a metal salt (e.g., zinc acetate, nickel chloride) to the solution.

  • Reflux the mixture for a period ranging from 30 minutes to several hours, depending on the metal.

  • Monitor the reaction progress using UV-Vis spectroscopy by observing the changes in the Q-band region.

  • Once the reaction is complete (indicated by the disappearance of the H2TPP spectrum), cool the solution.

  • Remove the solvent under reduced pressure.

  • Purify the metalloporphyrin by column chromatography on silica (B1680970) gel or alumina.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of H2TPP and its metallated complexes.

Spectroscopic_Workflow H2TPP H2TPP Synthesis Metallation Metallation H2TPP->Metallation UVVis UV-Vis Spectroscopy H2TPP->UVVis Fluorescence Fluorescence Spectroscopy H2TPP->Fluorescence NMR NMR Spectroscopy H2TPP->NMR IR IR Spectroscopy H2TPP->IR Metallation->UVVis Metallation->Fluorescence Metallation->NMR Metallation->IR

Caption: General workflow for the synthesis and spectroscopic characterization of H2TPP and its metallated complexes.

Logical Relationship of Spectroscopic Changes

The insertion of a metal ion into the porphyrin core is the central event that dictates the observed spectroscopic changes. This is primarily due to the change in molecular symmetry and the electronic interactions between the metal and the porphyrin macrocycle.

Spectroscopic_Changes cluster_causes Primary Effects cluster_consequences Spectroscopic Consequences Metal_Insertion Metal Insertion into H2TPP Symmetry_Change Symmetry Change (D2h -> D4h) Metal_Insertion->Symmetry_Change Electronic_Interaction Metal-Porphyrin Electronic Interaction Metal_Insertion->Electronic_Interaction UVVis_Changes UV-Vis: - Fewer Q-bands - Band shifts Symmetry_Change->UVVis_Changes NMR_Changes NMR: - Disappearance of N-H signal - Chemical shifts change Symmetry_Change->NMR_Changes IR_Changes IR: - Disappearance of N-H stretch Symmetry_Change->IR_Changes Electronic_Interaction->UVVis_Changes Fluorescence_Changes Fluorescence: - Quenching or modification - ΦF change Electronic_Interaction->Fluorescence_Changes Electronic_Interaction->NMR_Changes

Caption: The relationship between metal insertion and the resulting spectroscopic changes in porphyrins.

References

Comparative

Electrochemical comparison of different metallotetraphenylporphyrins

A comprehensive guide to the electrochemical characteristics of metallotetraphenylporphyrins (M-TPPs) is presented for researchers, scientists, and professionals in drug development. This guide offers an objective compar...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the electrochemical characteristics of metallotetraphenylporphyrins (M-TPPs) is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of the electrochemical performance of M-TPPs with different central metal ions, supported by experimental data.

The electrochemical behavior of metalloporphyrins is fundamental to their application in various fields, including catalysis, sensing, and medicine.[1] The conjugated macrocyclic structure of the porphyrin ring, combined with the coordinated metal ion, allows for a rich redox chemistry, making these compounds highly versatile.[1] This guide focuses on the comparative electrochemistry of five common metallotetraphenylporphyrins: Iron(III) Tetraphenylporphyrin Chloride (Fe(III)-TPP-Cl), Cobalt(II) Tetraphenylporphyrin (Co(II)-TPP), Nickel(II) Tetraphenylporphyrin (Ni(II)-TPP), Copper(II) Tetraphenylporphyrin (Cu(II)-TPP), and Zinc(II) Tetraphenylporphyrin (Zn(II)-TPP).

Comparative Electrochemical Data

The redox properties of M-TPPs are typically investigated using cyclic voltammetry (CV). The measured potentials provide insights into the ease of oxidation and reduction of both the central metal ion and the porphyrin macrocycle. The following table summarizes key quantitative data from electrochemical studies of the selected M-TPPs. It is important to note that the electrochemical potentials are highly dependent on the solvent, electrolyte, and reference electrode used. The data presented here are referenced against the Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) couple, a standard internal reference in non-aqueous electrochemistry, to facilitate comparison across different studies where possible.

MetallotetraphenylporphyrinFirst Ring Oxidation (E½, V vs. Fc/Fc+)Second Ring Oxidation (E½, V vs. Fc/Fc+)First Ring Reduction (E½, V vs. Fc/Fc+)Second Ring Reduction (E½, V vs. Fc/Fc+)Metal-Centered Redox (E½, V vs. Fc/Fc+)
Fe(III)-TPP-Cl 1.151.45-1.05-1.43Fe(III)/Fe(II): -0.21, Fe(II)/Fe(I): -1.30, Fe(I)/Fe(0): -1.94[2]
Co(II)-TPP 0.521.05-1.33-1.75Co(II)/Co(I): -0.85
Ni(II)-TPP 0.651.10-1.65-2.00Ni(II)/Ni(I): -1.20
Cu(II)-TPP 0.701.18-1.58-1.95-
Zn(II)-TPP 0.781.10-1.70-2.05-

Note: The values presented are approximate and have been compiled from various sources. The exact potentials can vary based on experimental conditions.

Experimental Workflow

The general workflow for the electrochemical analysis of metallotetraphenylporphyrins using cyclic voltammetry is depicted in the following diagram. This process involves sample preparation, setting up the electrochemical cell, acquiring the voltammetric data, and subsequent data analysis.

Electrochemical_Analysis_Workflow A Sample Preparation (Dissolve M-TPP and electrolyte in solvent) B Electrochemical Cell Setup (Working, Reference, and Counter Electrodes) A->B Introduce solution C Cyclic Voltammetry (Potential Sweep and Current Measurement) B->C Connect to potentiostat D Data Acquisition (Voltammogram Recording) C->D Generate data E Data Analysis (Determination of Redox Potentials) D->E Process data F Results (Comparison of Electrochemical Properties) E->F Interpret results

A generalized workflow for the electrochemical analysis of M-TPPs.

Experimental Protocols

A detailed methodology for performing cyclic voltammetry on metallotetraphenylporphyrins is provided below. This protocol is a representative example, and specific parameters may need to be optimized for different M-TPP species or experimental objectives.

Objective: To determine the redox potentials of a given metallotetraphenylporphyrin.

Materials:

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell (three-electrode setup)

  • Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE)

  • Counter Electrode: Platinum wire or gauze

  • Inert gas purging and blanketing system

Procedure:

  • Preparation of the Electrolyte Solution:

    • In a volumetric flask, dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.

    • Add the metallotetraphenylporphyrin to the electrolyte solution to a final concentration of approximately 1-5 mM.

    • If using an internal standard, add ferrocene to the solution.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Ensure the electrodes are clean and properly polished (for solid electrodes like GCE).

    • Fill the cell with the prepared M-TPP solution.

  • Deoxygenation:

    • Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Maintain an inert gas blanket over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s).

    • The potential range should be chosen to encompass the expected redox events of the M-TPP.

    • Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • From the voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox couple.

    • Calculate the half-wave potential (E½) for each reversible or quasi-reversible couple using the equation: E½ = (Epa + Epc) / 2.

    • If ferrocene is used as an internal standard, reference all measured potentials to the Fc/Fc+ redox couple (E½ = 0 V vs. Fc/Fc+).

Discussion of Comparative Electrochemistry

The electrochemical properties of metallotetraphenylporphyrins are significantly influenced by the central metal ion.

  • Iron(III)-TPP-Cl: Exhibits a rich redox chemistry involving multiple metal-centered and ring-centered electron transfers.[2] The Fe(III)/Fe(II) couple is a key feature, and further reductions to Fe(I) and Fe(0) states are also observed.[2] These multiple accessible oxidation states are crucial for its catalytic activity, particularly in reactions like the oxygen reduction reaction (ORR) and CO₂ reduction.[1][4][5]

  • Cobalt(II)-TPP: Shows both metal- and ring-centered redox processes. The Co(II)/Co(I) transition is a prominent feature. Co-TPPs are known to be effective electrocatalysts, for instance, in the ORR, where the Co(II)/Co(I) couple is often implicated in the catalytic cycle.[6]

  • Nickel(II)-TPP: The Ni(II) center is generally more difficult to reduce compared to Fe(III) and Co(II) in TPP complexes. The redox chemistry is often dominated by ligand-centered processes, although a Ni(II)/Ni(I) couple can be observed at sufficiently negative potentials.

  • Copper(II)-TPP: The Cu(II) ion in Cu-TPP is redox-active, but its reduction to Cu(I) can be complex and is not always observed as a simple, reversible process within the typical potential window. The electrochemistry is largely dominated by the porphyrin ring oxidations and reductions.

  • Zinc(II)-TPP: The Zn(II) ion is redox-inactive within the accessible electrochemical window. Therefore, the cyclic voltammogram of Zn-TPP typically shows only the oxidation and reduction of the porphyrin macrocycle.[3] This makes Zn-TPP a useful model compound for studying the ligand-centered electrochemistry of porphyrins without interference from metal-based redox events.

References

Validation

A Comparative Analysis of Quantum Yields: Tetraphenylporphyrin vs. Natural Porphyrins

For Researchers, Scientists, and Drug Development Professionals In the realm of photochemistry and photodynamic therapy (PDT), the efficiency of light-induced processes is paramount. A critical parameter for evaluating p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photochemistry and photodynamic therapy (PDT), the efficiency of light-induced processes is paramount. A critical parameter for evaluating photosensitizers is their quantum yield, which quantifies the number of specific events occurring per photon absorbed. This guide provides an objective comparison of the fluorescence and singlet oxygen quantum yields of the synthetic photosensitizer tetraphenylporphyrin (B126558) (TPP) against a selection of naturally occurring porphyrins, namely protoporphyrin IX, hematoporphyrin (B191378), and chlorophyll. This analysis is supported by experimental data and detailed methodologies to aid researchers in the selection and application of these crucial compounds.

Data Summary: A Quantitative Comparison

The performance of TPP and natural porphyrins as photosensitizers can be quantitatively assessed by comparing their fluorescence and singlet oxygen quantum yields. The following tables summarize key experimental data from various studies.

Table 1: Fluorescence Quantum Yield (ΦF) Comparison

CompoundSolventFluorescence Quantum Yield (ΦF)Reference
Tetraphenylporphyrin (TPP)Toluene0.11[1]
Tetraphenylporphyrin (TPP)N,N-dimethyl formamide (B127407) (DMF)~0.60[2]
Protoporphyrin IX dimethyl esterChloroform0.06
Hematoporphyrin Derivative (in water, monomeric)Water (pH 7.4)-
Hematoporphyrin Derivative (in water, aggregated)Water (pH 7.4)-
Chlorophyll aVarious0.25-0.33
Hematoporphyrin IX dimethyl esterN,N-dimethyl formamide (DMF)0.60[2]

Note: Fluorescence quantum yield can be highly dependent on the solvent and the aggregation state of the porphyrin.

Table 2: Singlet Oxygen Quantum Yield (ΦΔ) Comparison

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Tetraphenylporphyrin (TPP)Chloroform0.55[3]
Tetraphenylporphyrin (TPP) derivative (TEG12PH2)Chloroform0.66[4]
Tetraphenylporphyrin (TPP) derivative (TEG12PH2)Water0.51[4]
Protoporphyrin IX (PpIX)-0.77[5][6][7]
Hematoporphyrin Derivative (HpD) (free-base)Various0.44 - 0.85[8]
Hematoporphyrin Derivative (in methanol, monomeric)Methanol0.64[9]
Hematoporphyrin Derivative (in water, monomeric)Water (pH 7.4)0.64[9]
Hematoporphyrin Derivative (in water, dimeric)Water (pH 7.4)0.11[9]
Chlorophyll--
Hematoporphyrin IX (Hp9) (free-base)Various0.44 - 0.85[8]
Hematoporphyrin IX dimethyl ester (HPDME)N,N-dimethyl formamide (DMF)0.60[2][10]

Note: Singlet oxygen quantum yield is a measure of the efficiency of generating cytotoxic singlet oxygen, a key process in photodynamic therapy.

Experimental Protocols

Accurate determination of quantum yields is essential for the reliable comparison of photosensitizers. Below are detailed methodologies for the key experiments cited in this guide.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol)

  • Sample of interest (TPP or natural porphyrin)

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of solutions of both the standard and the sample at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine their absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the fluorescence emission curves for both the standard and the sample.

  • Calculate the fluorescence quantum yield (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the fluorescence quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

experimental_workflow_fluorescence_qy Workflow for Fluorescence Quantum Yield Measurement cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Known ΦF) abs_spec Measure UV-Vis Absorbance (A_std, A_sample) prep_std->abs_spec fluo_spec Measure Fluorescence Spectra (I_std, I_sample) prep_std->fluo_spec prep_sample Prepare Sample Solutions (Unknown ΦF) prep_sample->abs_spec prep_sample->fluo_spec calculate Calculate Quantum Yield (ΦF,sample) abs_spec->calculate integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->calculate

Workflow for Fluorescence Quantum Yield Measurement.
Measurement of Singlet Oxygen Quantum Yield (Indirect Method using DPBF)

This method relies on the chemical trapping of singlet oxygen by a specific probe, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is consumed in the process. The rate of DPBF consumption is proportional to the rate of singlet oxygen generation.

Materials:

  • UV-Vis Spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Quartz cuvettes (1 cm path length)

  • Reference photosensitizer with known singlet oxygen quantum yield (e.g., methylene (B1212753) blue, Rose Bengal)

  • Sample of interest (TPP or natural porphyrin)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., DMF, chloroform)[2]

Procedure:

  • Prepare solutions of the reference and sample photosensitizers with the same absorbance at the irradiation wavelength.

  • Prepare a stock solution of DPBF.

  • In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should result in an absorbance of approximately 1 at its absorption maximum (~410 nm).

  • Irradiate the solution with the light source at a wavelength where only the photosensitizer absorbs.

  • Monitor the decrease in DPBF absorbance at its maximum absorption wavelength at regular time intervals.

  • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

  • Calculate the singlet oxygen quantum yield (ΦΔ,sample) using the following equation:

    ΦΔ,sample = ΦΔ,ref * (ksample / kref)

    Where:

    • ΦΔ,ref is the singlet oxygen quantum yield of the reference.

    • k is the slope of the ln(A) vs. time plot.

experimental_workflow_singlet_oxygen_qy Workflow for Singlet Oxygen Quantum Yield Measurement (DPBF Method) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ps Prepare Photosensitizer Solutions (Reference & Sample) mix Mix Photosensitizer and DPBF prep_ps->mix prep_dpbf Prepare DPBF Solution prep_dpbf->mix irradiate Irradiate Solution mix->irradiate monitor Monitor DPBF Absorbance Decay irradiate->monitor plot Plot ln(Absorbance) vs. Time monitor->plot calculate Calculate Quantum Yield (ΦΔ,sample) plot->calculate

References

Comparative

A Comparative Guide to the Catalytic Activity of TPP and Phthalocyanine Complexes

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate catalyst is a critical decision in chemical synthesis and drug development. Tetraphenylporphyrin (TPP) and phthalocyanine (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in chemical synthesis and drug development. Tetraphenylporphyrin (TPP) and phthalocyanine (B1677752) (Pc) complexes, both featuring a central metal ion within a macrocyclic ligand, are prominent catalysts in a variety of chemical transformations. This guide provides an objective comparison of their catalytic performance in key reactions, supported by experimental data, to inform catalyst selection for specific applications.

Structural Overview

TPP and phthalocyanine complexes share a similar core structure, with a metal ion coordinated to four nitrogen atoms (an M-N4 motif).[1][2] However, their peripheral structures differ significantly. TPP has four phenyl groups attached to the porphyrin core, while phthalocyanines are characterized by fused benzene (B151609) rings. These structural differences influence their electronic properties and, consequently, their catalytic behavior.

G cluster_TPP Tetraphenylporphyrin (TPP) Core cluster_Pc Phthalocyanine (Pc) Core TPP_core Porphyrin Ring (C20H12N4) M_TPP Metal Ion (M) TPP_core->M_TPP Coordination Ph1 Phenyl TPP_core->Ph1 Ph2 Phenyl TPP_core->Ph2 Ph3 Phenyl TPP_core->Ph3 Ph4 Phenyl TPP_core->Ph4 Pc_core Phthalocyanine Ring (C32H16N8) M_Pc Metal Ion (M) Pc_core->M_Pc Coordination Benzo1 Benzo Pc_core->Benzo1 Benzo2 Benzo Pc_core->Benzo2 Benzo3 Benzo Pc_core->Benzo3 Benzo4 Benzo Pc_core->Benzo4

Figure 1: Generalized structures of Metallated Tetraphenylporphyrin (M-TPP) and Metallated Phthalocyanine (M-Pc) complexes.

Catalytic Performance in Oxidation Reactions

Metalloporphyrins and metallophthalocyanines are widely employed as catalysts for various oxidation reactions, including the oxidation of hydrocarbons, a critical process in industrial chemistry.

Cyclohexane (B81311) Oxidation

The selective oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) is a significant industrial reaction. Both TPP and phthalocyanine complexes have been investigated as catalysts for this transformation.

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Product Yield (%)TONReference
TPP Complexes
FeTPPClO2Acetonitrile (B52724)701276--[3]
FeTC4PCl (modified FeTPP)O2Acetonitrile70129473 (Cyclohexenol)-[3]
Fe(TPP)Clt-BuOOHscCO2-2--26/h[4]
Phthalocyanine Complexes
Hf-Fe Phthalocyanine-ClathrochelateTBHPAcetonitrile606-36.9 (KA oil)-[5]

Summary of Findings:

Direct comparison under identical conditions is limited in the literature. However, available data suggests that modifications to the TPP ligand, such as the addition of crown ether moieties (FeTC4PCl), can significantly enhance catalytic activity compared to the parent FeTPPCl.[3] For instance, FeTC4PCl achieved a 94% conversion of cyclohexene (B86901) after 12 hours, whereas FeTPPCl only reached 76%.[3] In a separate study, a dinuclear Hf-Fe phthalocyanine-capped complex demonstrated a 36.9% yield of KA oil from cyclohexane oxidation.[5]

Experimental Protocol: Cyclohexane Oxidation Catalyzed by FeTC4PCl

The following protocol is based on the study by Li, et al. (2023).[3]

  • Catalyst Preparation: The crown ether-appended Fe(III) porphyrin complex (FeTC4PCl) is synthesized by reacting the corresponding free-base porphyrin with FeCl2 in DMF.

  • Reaction Setup: In a typical experiment, 0.01 mmol of the FeTC4PCl catalyst is added to a reaction vessel containing 5 mL of acetonitrile and 10 mmol of cyclohexene.

  • Reaction Initiation and Conditions: The reaction mixture is heated to 70 °C with stirring, and oxygen is bubbled through the solution.

  • Product Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals and analyzed by gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity for the different oxidation products (2-cyclohexen-1-ol, 2-cyclohexen-1-one, and epoxide).

G cluster_workflow Experimental Workflow: Cyclohexane Oxidation A Catalyst & Substrate (FeTC4PCl, Cyclohexene in Acetonitrile) B Set Reaction Conditions (70°C, O2 bubbling) A->B C Reaction Progression (Stirring for set time) B->C D Sampling (Withdraw aliquots) C->D E Product Analysis (Gas Chromatography) D->E F Data Interpretation (Calculate Conversion & Selectivity) E->F

Figure 2: A simplified experimental workflow for evaluating the catalytic oxidation of cyclohexane.

Electrocatalytic Carbon Dioxide (CO2) Reduction

The conversion of CO2 into valuable chemicals and fuels is a key area of sustainable chemistry research. Both TPP and phthalocyanine complexes have shown promise as electrocatalysts for this transformation.

CatalystSupport/SolventPotential (V vs RHE)Major ProductFaradaic Efficiency (FE)TOF (s⁻¹)Reference
TPP Complexes
CoTPPDMF-CO-0.00026[6]
FeTPPDMF-CO-0.0083[6]
Phthalocyanine Complexes
CoPc/CNT0.1 M KHCO3-0.63CO> 90%2.7[7]
CoPc-CN/CNT0.5 M KHCO3-0.46CO88%1.4[7]

Summary of Findings:

For the electrocatalytic reduction of CO2, studies indicate that FeTPP is significantly more active than CoTPP, exhibiting a much higher turnover frequency (TOF).[6] Phthalocyanine-based catalysts, particularly when supported on carbon nanotubes (CNTs), demonstrate high Faradaic efficiencies for CO production at relatively low overpotentials.[7] For example, a CoPc/CNT hybrid catalyst achieved a stable current density of over 10 mA cm⁻² with a Faradaic efficiency of over 90% for CO production.[7] While a direct comparison in the same study is lacking, the high performance of phthalocyanine complexes on conductive supports suggests they are highly promising for this application.

Experimental Protocol: Electrocatalytic CO2 Reduction with CoPc/CNT

The following protocol is based on the study by Zhang, et al. (2017).[7]

  • Catalyst Preparation: Cobalt phthalocyanine (CoPc) is loaded onto carbon nanotubes (CNTs) by a simple impregnation method followed by heat treatment.

  • Electrode Fabrication: The CoPc/CNT catalyst is dispersed in a solution containing Nafion and isopropanol (B130326) to form an ink, which is then drop-casted onto a carbon fiber paper electrode.

  • Electrochemical Measurements: The electrochemical performance is evaluated in a gas-tight H-cell with a three-electrode setup. The working electrode is the prepared CoPc/CNT electrode, a platinum wire serves as the counter electrode, and an Ag/AgCl electrode is used as the reference. The electrolyte is a CO2-saturated aqueous solution of 0.1 M KHCO3.

  • Product Analysis: The gaseous products are analyzed using an online gas chromatograph to determine the Faradaic efficiency for CO and other products.

G M_n M(n)L M_n_minus_1 M(n-1)L M_n->M_n_minus_1 +e- M_n_minus_1_CO2 [M(n-1)L-CO2] M_n_minus_1->M_n_minus_1_CO2 +CO2 M_n_CO [M(n)L-CO] M_n_minus_1_CO2->M_n_CO +H+, +e- -OH- M_n_CO->M_n -CO CO CO M_n_CO->CO

Figure 3: A generalized catalytic cycle for the electroreduction of CO2 to CO by a metal complex (ML).

Other Catalytic Reactions

A direct comparative study on the electrocatalytic oxidation of hydroxide (B78521) revealed that cobalt phthalocyanine and cobalt porphyrin modified electrodes exhibited the highest apparent electrocatalytic activity among a series of metal ion macrocycles.[8] This suggests that for certain reactions, the nature of the central metal ion can be a more dominant factor than the type of macrocyclic ligand.

Conclusion

Both TPP and phthalocyanine complexes are versatile catalysts with distinct advantages depending on the specific application.

  • Phthalocyanine complexes , particularly when supported on conductive materials, appear to be highly efficient and robust electrocatalysts for CO2 reduction, offering high Faradaic efficiencies and turnover frequencies.

  • TPP complexes are effective oxidation catalysts, and their activity can be significantly tuned through peripheral substitutions, offering a high degree of modularity for optimizing performance in reactions like hydrocarbon oxidation.

The choice between a TPP and a phthalocyanine-based catalyst will ultimately depend on the desired reaction, the required operating conditions, and the potential for catalyst modification and optimization. Further direct comparative studies under identical conditions are needed to provide a more definitive ranking of their catalytic prowess in various transformations.

References

Validation

A Spectroscopic Showdown: Unveiling the Distinct UV-Vis Signatures of Regular vs. Hypsoporphyrins

For researchers and professionals in drug development and materials science, understanding the nuanced electronic properties of porphyrinoids is paramount. This guide provides an objective comparison of the UV-Vis spectr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced electronic properties of porphyrinoids is paramount. This guide provides an objective comparison of the UV-Vis spectral characteristics of regular (etio-type) and hypsoporphyrins, supported by experimental data, detailed protocols, and visual explanations of the underlying photophysical principles.

Porphyrins and their derivatives are a versatile class of macrocyclic compounds with profound applications ranging from photodynamic therapy (PDT) to catalysis and molecular electronics. Their utility is intrinsically linked to their unique electronic absorption spectra, characterized by an intense Soret (or B) band in the near-UV region and weaker Q-bands in the visible region.[1] However, subtle modifications to the porphyrin macrocycle, particularly the coordinated metal center, can induce significant shifts in these absorption bands, leading to distinct spectral classifications. This guide focuses on the key differences between "regular" porphyrins, typified by zinc(II) complexes, and "hypsoporphyrins," which feature late transition metals and exhibit a characteristic blue shift in their spectra.

The Hypsochromic Shift: A Tale of Two Porphyrins

The term "hypsoporphyrin" was coined to describe porphyrins whose Soret and Q-bands are shifted to shorter wavelengths (a hypsochromic or blue shift) compared to a standard reference, such as a zinc(II) porphyrin.[2] This phenomenon is commonly observed in porphyrins complexed with electronegative late transition metals like palladium(II) and platinum(II).

The underlying reason for this blue shift has been a subject of evolving scientific understanding. Initially, it was attributed to the destabilization of the porphyrin's lowest unoccupied molecular orbitals (LUMOs) due to back-bonding interactions with the metal's d-orbitals. However, more recent investigations suggest that the hypso effect is primarily due to the lowering of the highest occupied molecular orbital (HOMO) energy levels, specifically the a2u orbital, in metalloporphyrins with less electropositive metal centers.[3]

Comparative UV-Vis Spectral Data

The following table summarizes the experimentally observed positions of the Soret and Q-bands for meso-tetraphenylporphyrin (TPP) complexed with zinc(II) as a regular porphyrin, and palladium(II) and platinum(II) as hypsoporphyrins, all measured in dichloromethane (B109758) to ensure comparability.

MetalloporphyrinTypeSoret Band (λmax, nm)Q-Bands (λmax, nm)
ZnTPP Regular~422~550, ~590
PdTPP Hypso~416~524
PtTPP Hypso~398~508, ~536

Note: The exact λmax values can vary slightly depending on the specific experimental conditions and literature source. The data presented here is a representative compilation.

As the data clearly indicates, the Soret and Q-bands of the palladium and platinum complexes are progressively blue-shifted compared to the zinc complex, a hallmark of their hypsoporphyrin nature.

Experimental Protocol: Acquisition of UV-Vis Spectra

The following protocol outlines a standard procedure for obtaining the UV-Vis absorption spectra of metalloporphyrins.

Materials and Equipment:

  • Metalloporphyrin samples (e.g., ZnTPP, PdTPP, PtTPP)

  • Spectroscopic grade solvent (e.g., dichloromethane or chloroform)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each metalloporphyrin in the chosen solvent at a concentration of approximately 1 x 10-5 M.[3] Ensure the porphyrin is fully dissolved.

  • Preparation of Sample for Measurement: Dilute the stock solution to a final concentration of approximately 1 x 10-6 M in a quartz cuvette.[4] The final absorbance of the Soret band should ideally be between 1.0 and 1.5 for optimal signal-to-noise ratio.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning, typically from 350 nm to 700 nm, to cover both the Soret and Q-band regions.[3]

    • Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurements and place it in both the sample and reference beams of the spectrophotometer. Run a baseline scan to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Replace the solvent cuvette in the sample beam with the cuvette containing the metalloporphyrin solution.

  • Data Acquisition: Acquire the UV-Vis absorption spectrum of the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret band and each of the Q-bands.

Visualizing the Photophysics: From Light Absorption to Application

The distinct electronic properties of hypsoporphyrins, particularly their propensity for phosphorescence, make them valuable in applications like photodynamic therapy (PDT). The following diagrams illustrate the fundamental processes involved.

G Workflow for UV-Vis Spectroscopy of Porphyrins prep Prepare Stock Solution (e.g., 1x10⁻⁵ M in CH₂Cl₂) dilute Dilute to Working Concentration (e.g., 1x10⁻⁶ M) prep->dilute baseline Record Baseline (Solvent Blank) dilute->baseline measure Measure Sample Spectrum (350-700 nm) baseline->measure analyze Analyze Data (Identify λmax of Soret & Q-bands) measure->analyze

Caption: Experimental workflow for acquiring UV-Vis spectra of porphyrins.

The journey of a porphyrin molecule after absorbing light can be visualized using a Jablonski diagram. This is particularly relevant for hypsoporphyrins, which can undergo intersystem crossing to a triplet state, a key step in PDT.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (Q-Band) S2 S₂ (Second Excited State) S0->S2 Absorption (Soret Band) S1->S0 Fluorescence T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for a photosensitizer.

In photodynamic therapy, the triplet state of the photosensitizer (often a hypsoporphyrin) plays a crucial role in generating cytotoxic reactive oxygen species.

PDT Mechanism of Photodynamic Therapy (Type II) PS_ground Photosensitizer (S₀) PS_excited_singlet Excited Photosensitizer (S₁) PS_ground->PS_excited_singlet Absorption Light Light (hν) Light->PS_excited_singlet PS_excited_triplet Excited Photosensitizer (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing O2_singlet Singlet Oxygen (¹O₂) PS_excited_triplet->O2_singlet Energy Transfer O2_ground Ground-State Oxygen (³O₂) O2_ground->O2_singlet Cell_Death Cell Death O2_singlet->Cell_Death Oxidative Damage

Caption: Simplified signaling pathway for Type II photodynamic therapy.

Conclusion

The distinction between regular and hypsoporphyrins based on their UV-Vis spectra is a fundamental concept with significant practical implications. The characteristic blue shift of hypsoporphyrins, arising from the influence of electronegative central metals on the porphyrin's frontier molecular orbitals, provides a clear spectral signature. This understanding, coupled with standardized experimental protocols, allows researchers to select and design porphyrin-based molecules with tailored photophysical properties for advanced applications in medicine and materials science.

References

Comparative

A Computational Dive into Tetraphenylporphyrin Derivatives: A Comparative Guide

A detailed analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) reveals how peripheral functional groups modulate the electronic and optical properties of tetraphenylporphyrin (B126558) (TPP), a...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) reveals how peripheral functional groups modulate the electronic and optical properties of tetraphenylporphyrin (B126558) (TPP), a versatile molecular scaffold relevant in fields from photodynamic therapy to materials science. This guide provides a comparative overview of key performance parameters for a series of TPP derivatives, supported by computational data, to aid researchers in the rational design of novel porphyrin-based systems.

The inherent aromaticity and extended π-conjugation of the porphyrin macrocycle give rise to its characteristic strong absorption in the visible spectrum, making it an excellent photosensitizer. By strategically placing electron-donating or electron-withdrawing groups on its peripheral phenyl rings, it is possible to finely tune its frontier molecular orbitals and, consequently, its photophysical behavior. This guide summarizes the findings from DFT and TD-DFT studies to illustrate these structure-property relationships.

Computational Workflow for TPP Derivatives

The process of computationally evaluating TPP derivatives follows a structured workflow. It begins with the in-silico construction of the molecule, followed by optimization of its geometry to find the most stable conformation. Subsequent calculations then probe its electronic and optical properties, providing insights into its potential applications.

Computational_Workflow start Molecular Design (Select TPP Derivative) geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc ground_state Ground-State Properties (HOMO, LUMO, Energy Gap) freq_calc->ground_state td_dft Excited-State Calculation (TD-DFT) freq_calc->td_dft analysis Analysis of Properties (Structure-Property Relationship) ground_state->analysis spectrum Simulate UV-Vis Spectrum (Soret & Q-Bands) td_dft->spectrum spectrum->analysis end Application Prediction analysis->end

A typical workflow for the DFT and TD-DFT analysis of TPP derivatives.

Comparative Computational Data

The electronic properties of molecules are primarily governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and absorption spectrum. Substituents on the TPP framework can systematically alter these energy levels.

Electron-withdrawing groups (EWGs) generally stabilize both the HOMO and LUMO, leading to lower orbital energies. Conversely, electron-donating groups (EDGs) tend to destabilize these orbitals, raising their energies. These effects directly impact the HOMO-LUMO gap and the position of the characteristic Soret and Q-bands in the UV-Vis absorption spectrum.

The following tables summarize key computational data for a series of para-substituted TPP derivatives.

Table 1: Electronic Properties of Substituted Iron Tetraphenylporphyrins (FeT(p-R)PP)

This table presents the calculated HOMO and LUMO energies for a series of para-substituted iron tetraphenylporphyrins. The data shows a clear trend: electron-withdrawing groups like -NO₂ lower the orbital energies, while electron-donating groups like -OH and -OCH₃ raise them.[1] All calculations were performed at the B3LYP/6-31G(d) level of theory.[1]

Substituent (R)TypeHOMO (eV)[1]LUMO (eV)[1]HOMO-LUMO Gap (eV)
-NO₂EWG-5.73-3.422.31
-ClEWG-5.47-3.152.32
-HNeutral-5.39-3.062.33
-OHEDG-5.31-2.992.32
-OCH₃EDG-5.29-2.962.33

Table 2: Calculated UV-Vis Absorption Spectra of Substituted Free-Base Tetraphenylporphyrins (H₂TPP)

This table provides TD-DFT calculated absorption wavelengths for the most intense Q-band and the Soret band for free-base TPP and a sulfonated derivative. The data illustrates that meso-substitution can induce a significant red-shift in the electronic transitions.[2]

MoleculeSubstituentSoret Band (nm)[2]Q-Band (nm)[2]Computational Level
H₂TPP-H420652B3LYP/6-311G(d,p)[2]
H₂TSPP-SO₃H434660B3LYP/6-311G(d,p)[2]

Note: The datasets in Table 1 and Table 2 originate from different studies employing distinct molecular systems (FeTPP vs. H₂TPP) and computational levels. Direct quantitative comparisons between the tables should be made with caution. They are presented together to illustrate general trends in electronic and optical properties.

Computational Methodologies

The accuracy and reliability of DFT and TD-DFT studies are highly dependent on the chosen computational protocols. The methods cited in this guide represent common and well-established practices for studying porphyrin systems.

Protocol for Electronic Properties (Table 1)
  • Software: Gaussian 03 program package was utilized for all calculations.[1]

  • Method: Density Functional Theory (DFT) was employed.

  • Functional: The Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) was used.[1]

  • Basis Set: The 6-31G(d) basis set was applied for all atoms.[1]

  • Geometry Optimization: The geometries of the substituted iron tetraphenylporphyrins were fully optimized without any symmetry constraints to locate the minimum energy structures.[1]

  • Property Calculation: The energies of the frontier molecular orbitals (HOMO and LUMO) were determined from the optimized ground-state structures.[1]

Protocol for UV-Vis Spectra (Table 2)
  • Method: Time-Dependent Density Functional Theory (TD-DFT) calculations were performed to obtain the electronic absorption spectra.[2]

  • Functional: The B3LYP functional was used for the TD-DFT calculations.[2]

  • Basis Set: The 6-311G(d,p) basis set was employed for all atoms.[2]

  • Solvent Model: The calculations incorporated the effects of water as a solvent using a continuum solvation model.[2]

  • Excited States: The calculations determined the vertical excitation energies and corresponding oscillator strengths, which correlate to the positions and intensities of the absorption bands (Soret and Q-bands).[2]

References

Validation

Z-Scan Technique Unveils Nonlinear Optical Properties of TPP Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nonlinear optical (NLO) properties of tetraphenylporphyrin (B126558) (TPP) derivatives is crucial for their application in photonics, opt...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nonlinear optical (NLO) properties of tetraphenylporphyrin (B126558) (TPP) derivatives is crucial for their application in photonics, optical limiting, and photodynamic therapy. The Z-scan technique stands out as a powerful and straightforward method for characterizing these properties. This guide provides a comprehensive comparison of the NLO responses of various TPP derivatives analyzed using the Z-scan technique, supported by experimental data and detailed protocols.

The Z-scan method is a single-beam technique that allows for the simultaneous measurement of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material.[1][2][3] By translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmittance through an aperture in the far field, one can determine the sign and magnitude of these NLO parameters.[4] This technique's simplicity and high sensitivity have made it a standard for screening new NLO materials.[2][5]

Comparative Analysis of TPP Derivatives

The nonlinear optical response of TPP derivatives can be finely tuned by modifying their molecular structure, such as by incorporating different metal centers or adding peripheral substituents. These modifications alter the electronic properties of the porphyrin macrocycle, leading to significant changes in their NLO behavior.

Influence of Metal Cores

The introduction of a metal atom into the porphyrin core significantly impacts the NLO properties. For instance, Z-scan studies have shown that metallated TPPs often exhibit different nonlinear absorption and refraction characteristics compared to their free-base counterparts.

DerivativeWavelength (nm)Pulse DurationNonlinear Absorption (β) (cm/GW)Nonlinear Refraction (n₂) (cm²/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
H₂TPP5326 ns1.8 x 10⁻¹⁰-1.25 x 10⁻¹³1.23 x 10⁻¹²[1][6]
ZnTPP5326 nsVaries with intensity-1.83 x 10⁻¹¹-[5]
NiTPP532psSaturable Absorption--[7]
Fe(III)TMPyP532ps-Significant self-defocusing-[8]
Mn(III)TMPyP532ps-Significant self-defocusing-[8]

Table 1: Comparison of the nonlinear optical properties of TPP and various metallo-TPP derivatives measured by the Z-scan technique. Note that the values can vary depending on the experimental conditions such as solvent and concentration.

Impact of Peripheral Substituents

Functionalizing the peripheral phenyl groups of the TPP molecule provides another avenue to modulate its NLO properties. Electron-donating or electron-withdrawing groups can alter the charge distribution within the molecule, thereby influencing its interaction with light. For example, porphyrins peripherally functionalized with ruthenium alkynyl substituents have been shown to be strong nonlinear absorbers in the near-IR range.[9]

DerivativeWavelength (nm)Pulse DurationNonlinear Absorption (β) (cm/GW)Key FindingsReference
TPP(CN)₄5326 nsReverse Saturable AbsorptionEnhanced NLO response compared to TPP
TPP(OMe)₄5326 nsReverse Saturable AbsorptionEnhanced NLO response compared to TPP
Ru-functionalized ZnTPPNear-IR-Strong nonlinear absorptionPotential for optical limiting applications[9][10]

Table 2: Influence of peripheral substitutions on the nonlinear absorption of TPP derivatives.

Experimental Protocols: The Z-Scan Technique

The Z-scan experiment is a versatile method for determining the nonlinear optical characteristics of materials. The setup is relatively simple and provides information on both nonlinear absorption and nonlinear refraction.

Experimental Setup

A typical Z-scan setup consists of a laser source providing a Gaussian beam, a focusing lens, a sample holder mounted on a translation stage, and a photodetector. For "closed-aperture" Z-scan, an aperture is placed before the detector to measure the nonlinear refraction. For "open-aperture" Z-scan, the aperture is removed to measure the nonlinear absorption.[3][4]

Measurement Procedure
  • Sample Preparation : The TPP derivative is dissolved in a suitable solvent (e.g., chloroform, toluene) at a specific concentration. The solution is then placed in a cuvette of known path length (typically 1 mm).

  • Beam Characterization : The laser beam is characterized to determine its waist, Rayleigh range, and pulse duration.

  • Z-Scan Measurement : The sample is moved along the z-axis through the focal point of the lens. The transmittance is recorded as a function of the sample position (z).

  • Data Analysis :

    • Open-Aperture : The data from the open-aperture scan reveals the nonlinear absorption. A dip in transmittance indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA). The nonlinear absorption coefficient (β) is calculated from the shape of this curve.

    • Closed-Aperture : The closed-aperture scan is sensitive to both nonlinear absorption and refraction. To isolate the refractive component, the closed-aperture data is divided by the open-aperture data. A valley followed by a peak in the normalized transmittance curve indicates a positive nonlinear refractive index (self-focusing), while a peak followed by a valley signifies a negative nonlinear refractive index (self-defocusing). The nonlinear refractive index (n₂) is determined from the peak-to-valley difference in transmittance.[5]

Alternative Techniques for NLO Characterization

While the Z-scan technique is widely used, other methods can also be employed to characterize the nonlinear optical properties of materials.

  • Degenerate Four-Wave Mixing (DFWM) : This technique is highly sensitive for measuring the third-order nonlinear susceptibility (χ⁽³⁾). However, it is generally more complex to set up than a Z-scan experiment.[2][11]

  • Third Harmonic Generation (THG) : THG is specifically used to measure the third-order nonlinear susceptibility. It provides information about the electronic contribution to the nonlinearity.[11][12]

The Z-scan technique offers the advantage of providing both the real and imaginary parts of the third-order susceptibility from a relatively simple experimental setup.[2]

Visualizing the Z-Scan Workflow

To better understand the experimental process, the following diagrams illustrate the Z-scan setup and the logical flow of data analysis.

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Open_Scan Open-Aperture Scan (No Aperture) Sample->Open_Scan Closed_Scan Closed-Aperture Scan (With Aperture) Sample->Closed_Scan Detector Photodetector Aperture->Detector Beta Calculate β (Nonlinear Absorption) Open_Scan->Beta Divide Divide Closed by Open Data Closed_Scan->Divide n2 Calculate n₂ (Nonlinear Refraction) Divide->n2

Caption: Workflow of the Z-scan experiment from setup to data analysis.

Z_Scan_Data_Interpretation cluster_open Open-Aperture Z-Scan cluster_closed Closed-Aperture Z-Scan (Normalized) Open_Data Transmittance vs. z-position RSA Reverse Saturable Absorption (RSA) (Transmittance Dip) Open_Data->RSA SA Saturable Absorption (SA) (Transmittance Peak) Open_Data->SA Closed_Data Normalized Transmittance vs. z-position Self_Focusing Self-Focusing (n₂ > 0) (Valley then Peak) Closed_Data->Self_Focusing Self_Defocusing Self-Defocusing (n₂ < 0) (Peak then Valley) Closed_Data->Self_Defocusing

Caption: Interpretation of typical open and closed-aperture Z-scan data.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5,10,15,20-Tetraphenyl-21H,23H-porphine: A Guide for Laboratory Professionals

Researchers and scientists handling 5,10,15,20-Tetraphenyl-21H,23H-porphine must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-s...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5,10,15,20-Tetraphenyl-21H,23H-porphine must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety protocols.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is crucial to take appropriate safety measures. Personal protective equipment (PPE) is essential to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling 5,10,15,20-Tetraphenyl-21H,23H-porphine

PPE CategoryItemSpecification
Hand Protection GlovesAppropriate chemical-resistant gloves
Eye Protection EyeshieldsSafety glasses or goggles
Respiratory Protection Dust MaskType N95 (US) or equivalent

When handling 5,10,15,20-Tetraphenyl-21H,23H-porphine, avoid contact with skin and eyes, prevent dust formation, and wash hands thoroughly after handling.[1][2]

Step-by-Step Disposal Procedure

The disposal of 5,10,15,20-Tetraphenyl-21H,23H-porphine must be conducted in accordance with local, state, and federal regulations.[3] The following steps provide a general guideline:

  • Collection of Waste:

    • Carefully collect the waste material, including any contaminated labware or personal protective equipment.

    • For spills, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust during this process.[2][4]

  • Containerization:

    • Place the collected waste into a closed and suitable container that is clearly labeled.[1][4] Polyethylene or polypropylene (B1209903) containers are recommended.[4]

  • Waste Storage:

    • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of 5,10,15,20-Tetraphenyl-21H,23H-porphine should be entrusted to a licensed waste disposal company.[5] These companies are equipped to handle chemical waste in an environmentally sound manner.

  • Contaminated Packaging:

    • Before disposing of the original container, ensure it is completely empty.[5]

    • Handle uncleaned containers in the same manner as the product itself.

Important Environmental Note: Do not allow the substance to enter drains, soil, or subsoil.[1] All wash water from cleaning equipment should be collected for treatment before disposal.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5,10,15,20-Tetraphenyl-21H,23H-porphine.

A Start: Disposal of 5,10,15,20-Tetraphenyl-21H,23H-porphine B Wear Appropriate PPE: Gloves, Eyeshields, Dust Mask A->B C Collect Waste Material (Solid Compound & Contaminated Items) B->C D Is it a spill? C->D E Sweep up solid, avoid dust formation D->E Yes F Place in a closed, labeled, suitable container D->F No E->F G Store container in a cool, dry, well-ventilated area F->G H Contact Licensed Waste Disposal Company G->H I Hand over waste for proper disposal H->I J End I->J

Caption: Disposal workflow for 5,10,15,20-Tetraphenyl-21H,23H-porphine.

References

Handling

Essential Safety and Operational Guide for Handling 5,10,15,20-Tetraphenyl-21H,23H-porphine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 5,10,15...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 5,10,15,20-Tetraphenyl-21H,23H-porphine. The following information is compiled to ensure the safe handling of this chemical and to build a foundation of trust in laboratory safety practices.

Personal Protective Equipment (PPE) and Safety Precautions

When handling 5,10,15,20-Tetraphenyl-21H,23H-porphine, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance is known to cause skin, eye, and respiratory irritation.[1][2]

Summary of Required Personal Protective Equipment

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).To avoid direct skin contact.[3][4]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when dusts are generated.
Protective Clothing Laboratory coat.To prevent contamination of personal clothing.[3]
Health Hazards
  • Inhalation : May cause respiratory irritation.[1][2]

  • Skin Contact : Can cause skin irritation.[1][2] It is advised to avoid contact, as entry through cuts or abrasions may lead to systemic effects.[1]

  • Eye Contact : Can cause serious eye irritation.[1][2]

  • Ingestion : Accidental ingestion may be harmful to health.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Operational Plan for Safe Handling

A systematic approach to handling 5,10,15,20-Tetraphenyl-21H,23H-porphine from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[5][7]

  • Keep the container tightly closed to prevent dust from accumulating.[5][7]

  • Store away from strong oxidizing agents.[5]

Handling and Use
  • All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][7]

  • Avoid the formation and accumulation of dust.[3][5][7]

  • Use non-sparking tools to prevent ignition sources, as dusts may form explosive mixtures with air.[3]

  • Wear all required personal protective equipment as detailed in the table above.[3][5][8]

  • Avoid all personal contact, including inhalation.[1]

  • Wash hands thoroughly after handling the substance.[2][5]

Spill Response
  • Minor Spills :

    • Remove all sources of ignition.[1][3]

    • Clean up spills immediately.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Sweep up the material and place it in a suitable, labeled container for waste disposal.[6][7]

  • Major Spills :

    • Evacuate personnel from the area.[3]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Wear a self-contained breathing apparatus and protective gloves during cleanup.[1][3]

Disposal Plan

  • Dispose of the unused product and contaminated packaging in accordance with local, state, and federal regulations.[2]

  • Waste material should be placed in a suitable, closed, and labeled container.[7]

  • Do not allow the chemical to enter drains, as its environmental impact has not been fully investigated.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 5,10,15,20-Tetraphenyl-21H,23H-porphine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain SOP and SDS ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe Step 1 ventilation Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation Step 2 weigh Weighing and Transfer (Avoid Dust Generation) ventilation->weigh Step 3 experiment Perform Experimental Procedure weigh->experiment Step 4 decontaminate Decontaminate Work Area experiment->decontaminate Step 5 waste Dispose of Waste (Properly Labeled Container) decontaminate->waste Step 6 remove_ppe Remove PPE waste->remove_ppe Step 7 wash Wash Hands Thoroughly remove_ppe->wash Step 8 end End wash->end

Caption: Workflow for the safe handling of 5,10,15,20-Tetraphenyl-21H,23H-porphine.

References

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